Product packaging for Albafuran A(Cat. No.:CAS No. 84323-14-8)

Albafuran A

Cat. No.: B1234894
CAS No.: 84323-14-8
M. Wt: 378.5 g/mol
InChI Key: KGOOVUKZICPAIZ-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albafuran A is a biologically active polyphenolic natural product first isolated from the white mulberry tree (Morus alba) and also identified in related species such as Morus nigra . This compound belongs to the class of 2-arylbenzofuran flavonoids, characterized by a benzofuran core linked to a geranyl group and hydroxylated aromatic rings, a structure that enhances its ability to cross cell membranes and interact with intracellular targets . Researchers value this compound for its potent and diverse bioactivities, making it a significant compound in chemical biology and natural product chemistry . A major focus of investigation is its potent inhibitory effect on protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway . Studies report that this compound inhibits PTP1B with IC50 values ranging from 2.7 to 9.2 µM, suggesting its potential as a lead compound for developing novel antidiabetic therapies aimed at enhancing insulin sensitivity and glucose uptake . In cancer research, this compound demonstrates promise as an anticancer agent by inhibiting hypoxia-inducible factor-1 (HIF-1) . By disrupting the accumulation of the HIF-1α subunit, it interferes with critical processes for tumor survival and progression in low-oxygen environments . Furthermore, the compound exhibits significant antioxidant and anti-inflammatory properties . In vitro studies show potent antioxidative activity, with one report indicating a 99% inhibition ratio at a concentration of 10⁻⁴ mol/L . It has also been shown to inhibit the production of pro-inflammatory cytokines and demonstrate potent anti-inflammatory activity in models such as the inhibition of β-glucuronidase release from rat polymorphonuclear leukocytes . The compound occurs as a solid with a melting point of 150 - 150.5 °C and a molecular weight of 378.5 g/mol . Its structure has been elucidated through comprehensive spectroscopic methods, including 1D/2D NMR and high-resolution mass spectrometry . FOR RESEARCH USE ONLY. Not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O4 B1234894 Albafuran A CAS No. 84323-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84323-14-8

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol

InChI

InChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+

InChI Key

KGOOVUKZICPAIZ-FRKPEAEDSA-N

SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

melting_point

150 - 150.5 °C

Other CAS No.

84323-14-8

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Albafuran A: A Comprehensive Technical Guide on its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Albafuran A, a naturally occurring 2-arylbenzofuran with noteworthy biological activities. This document details its discovery, natural source, experimental protocols for its isolation and characterization, and quantitative data on its cytotoxic effects.

Discovery and Natural Source

This compound was first discovered and isolated from the root bark of the white mulberry tree, Morus alba L.[1][2]. This plant has a long history in traditional medicine, and its root bark, in particular, is known to be a rich source of various polyphenolic compounds, including prenylated flavonoids and 2-arylbenzofurans[1]. This compound belongs to the latter class of compounds and has been the subject of phytochemical and biological investigations due to its potential therapeutic properties.

Experimental Protocols

The isolation and characterization of this compound involve a series of detailed experimental procedures, from extraction to spectroscopic analysis. The following protocols are based on established methodologies for the purification of 2-arylbenzofurans from Morus alba.

Extraction and Isolation

The general workflow for the isolation of this compound from Morus alba root bark is depicted in the following diagram.

This compound Isolation Workflow Figure 1: Experimental Workflow for the Isolation of this compound Start Dried and Powdered Morus alba Root Bark Extraction 75% Ethanol Extraction (e.g., at room temperature for several days) Start->Extraction Filtration Filtration and Concentration (under reduced pressure) Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Ethyl Acetate and Water) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography (e.g., Chloroform-Methanol gradient) EtOAc_Fraction->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions Purification Further Purification (e.g., Sephadex LH-20, RP-HPLC) Fractions->Purification Albafuran_A Pure this compound Purification->Albafuran_A

Figure 1: Experimental Workflow for the Isolation of this compound

A detailed protocol for the isolation of this compound is as follows:

  • Extraction: The air-dried and powdered root bark of Morus alba is extracted with 75% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene chloride, ethyl acetate, and n-butanol. This compound is typically found in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic methods:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of protons and carbons, leading to the complete structural assignment of this compound.

Quantitative Data

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₄H₂₆O₄
Molecular Weight 378.5 g/mol
Class 2-Arylbenzofuran
Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Data TypeDescription
HRESIMS The molecular formula of this compound has been established as C₂₄H₂₆O₄ based on HRESIMS data.
¹H NMR The ¹H NMR spectrum of this compound shows characteristic signals for aromatic protons, a furan ring proton, and a geranyl side chain.
¹³C NMR The ¹³C NMR spectrum displays 24 carbon signals, consistent with the molecular formula, including signals for the benzofuran core and the geranyl moiety.

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants are reported in the literature[1].

Biological Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines. The following table summarizes the reported IC₅₀ value.

Cell LineCancer TypeIC₅₀ (µM)Reference
HGC27Human Gastric Cancer33.76 ± 2.64[1]

Potential Mechanism of Action: Induction of Apoptosis

While the specific signaling pathway for this compound has not been fully elucidated, other cytotoxic 2-arylbenzofurans isolated from Morus alba have been shown to induce apoptosis[1]. A plausible mechanism of action for this compound is the induction of the intrinsic apoptosis pathway, as depicted in the following diagram. This pathway is a common mechanism for cytotoxic compounds and involves the regulation of pro-apoptotic and anti-apoptotic proteins.

Apoptosis Signaling Pathway Figure 2: Plausible Apoptotic Signaling Pathway for this compound Albafuran_A This compound Cellular_Stress Induces Cellular Stress Albafuran_A->Cellular_Stress Bcl2_Family Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Plausible Apoptotic Signaling Pathway for this compound

This proposed pathway suggests that this compound may induce cellular stress, leading to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio would increase the permeability of the mitochondrial membrane, causing the release of cytochrome c. The released cytochrome c then triggers the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. Further research is needed to confirm the specific molecular targets and signaling cascades affected by this compound.

References

In-Depth Technical Guide to the Isolation of Albafuran A from Morus alba

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Albafuran A, a 2-arylbenzofuran, from the root bark of Morus alba (white mulberry). This document details the experimental protocols, summarizes quantitative data, and visualizes the isolation workflow and a putative signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Morus alba has a long history in traditional medicine, and its root bark is a rich source of various bioactive secondary metabolites, including a diverse array of polyphenolic compounds such as flavonoids and 2-arylbenzofurans. This compound, a member of the 2-arylbenzofuran class of compounds, has garnered interest for its potential biological activities. This guide focuses on the systematic approach to its extraction, isolation, and characterization.

Experimental Protocols

The isolation of this compound from Morus alba root bark involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for the isolation of 2-arylbenzofurans from this plant source.[1][2][3]

Plant Material and Extraction
  • Plant Material Preparation: Dried root bark of Morus alba is pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered root bark (approximately 10 kg) is extracted with 75% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction of the target compounds.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Suspension: The crude extract is suspended in water.

  • Solvent Partitioning: The aqueous suspension is successively partitioned with solvents of increasing polarity, typically:

    • Petroleum Ether (PE)

    • Ethyl Acetate (EtOAc)

    • n-Butanol (n-BuOH)

  • Fraction Collection: Each solvent fraction is collected and concentrated to dryness. The this compound is expected to be enriched in the ethyl acetate fraction.

Chromatographic Isolation and Purification

The ethyl acetate fraction, being rich in 2-arylbenzofurans, is further purified using a series of chromatographic techniques.

  • Silica Gel Column Chromatography:

    • The EtOAc fraction is subjected to silica gel column chromatography.

    • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (CHCl₃) and methanol (MeOH).[1]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Octadecylsilyl (ODS) Column Chromatography:

    • The fraction containing this compound is further purified on an ODS column.

    • A gradient of methanol and water is typically used as the mobile phase.

  • Sephadex LH-20 Column Chromatography:

    • Final purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove any remaining impurities.

Structure Elucidation

The structure of the isolated this compound is confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.

Data Presentation

While specific quantitative yield data for this compound from the primary literature is limited, the following table provides representative yields for similar 2-arylbenzofurans isolated from Morus alba to provide a comparative context.

CompoundPlant PartExtraction MethodYield (mg/g of Dry Weight)Reference
Moracin MHairy Root CulturesElicitation with CD + MgCl₂ + H₂O₂7.82 ± 1.26[4]
Moracin CHairy Root CulturesElicitation with CD + MgCl₂ + H₂O₂1.82 ± 0.65[4]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Morus alba root bark.

G Figure 1: Experimental Workflow for the Isolation of this compound cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Characterization Morus alba Root Bark Morus alba Root Bark Powdered Root Bark Powdered Root Bark Morus alba Root Bark->Powdered Root Bark Pulverization Crude Ethanol Extract Crude Ethanol Extract Powdered Root Bark->Crude Ethanol Extract 75% Ethanol Extraction Solvent Partitioning Solvent Partitioning Crude Ethanol Extract->Solvent Partitioning Suspension in H2O Petroleum Ether Fraction Petroleum Ether Fraction Solvent Partitioning->Petroleum Ether Fraction PE Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction EtOAc n-Butanol Fraction n-Butanol Fraction Solvent Partitioning->n-Butanol Fraction n-BuOH Silica Gel Chromatography Silica Gel Chromatography Ethyl Acetate Fraction->Silica Gel Chromatography Gradient Elution ODS Chromatography ODS Chromatography Silica Gel Chromatography->ODS Chromatography Fraction Collection Sephadex LH-20 Sephadex LH-20 ODS Chromatography->Sephadex LH-20 Further Purification This compound This compound Sephadex LH-20->this compound Final Purification Structure Elucidation Structure Elucidation This compound->Structure Elucidation Spectroscopic Analysis NMR_MS NMR_MS Structure Elucidation->NMR_MS NMR & MS Data

Caption: Workflow for this compound Isolation.

Putative Signaling Pathway

Compounds isolated from Morus alba root bark, including 2-arylbenzofurans, have demonstrated anti-inflammatory properties, notably the inhibition of nitric oxide (NO) and IL-6 production.[5] This suggests a potential role in modulating inflammatory signaling pathways. The diagram below illustrates a putative mechanism of action for this compound in inhibiting the inflammatory response.

G Figure 2: Putative Anti-inflammatory Signaling Pathway of this compound cluster_pathway Inflammatory Signaling Cascade Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Intracellular Signaling Intracellular Signaling Cell Membrane Receptor->Intracellular Signaling NF-kB Activation NF-kB Activation Intracellular Signaling->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators e.g., IL-6, NO This compound This compound This compound->Intracellular Signaling Inhibition This compound->NF-kB Activation Inhibition

Caption: Putative Anti-inflammatory Pathway.

Conclusion

This technical guide outlines a robust methodology for the isolation of this compound from the root bark of Morus alba. The detailed protocols for extraction, fractionation, and purification, combined with the visualization of the experimental workflow, provide a clear and actionable framework for researchers. While specific quantitative yield data for this compound remains to be extensively documented, the provided information on related compounds offers valuable benchmarks. The putative anti-inflammatory signaling pathway highlights a potential area for further pharmacological investigation of this compound, positioning it as a compound of interest for the development of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support future research into the chemical and biological properties of this compound.

References

The Biosynthetic Pathway of 2-Arylbenzofurans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylbenzofurans are a class of naturally occurring phenolic compounds that have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Found in various plant families, notably Moraceae (e.g., Morus species, the mulberries), these compounds are structurally related to stilbenoids. Understanding their biosynthetic pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of these valuable secondary metabolites for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the current understanding of the 2-arylbenzofuran biosynthetic pathway, including key enzymatic steps, intermediates, and relevant quantitative data. Detailed experimental protocols for the study of this pathway are also provided.

The Core Biosynthetic Pathway

The biosynthesis of 2-arylbenzofurans originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be conceptually divided into two major stages: the formation of a stilbene backbone and the subsequent oxidative cyclization to yield the characteristic benzofuran ring system.

Formation of the Stilbene Backbone

The initial steps of the pathway involve the conversion of the aromatic amino acid L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

The first committed step in the formation of the stilbene backbone is catalyzed by Stilbene Synthase (STS) , a type III polyketide synthase. STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene scaffold, most commonly resveratrol (3,5,4'-trihydroxystilbene).[1]

In some plant species, such as Morus alba, a key modification occurs upstream of the stilbene synthase reaction. A p-coumaroyl-CoA 2'-hydroxylase (C2'H) , a cytochrome P450 enzyme, hydroxylates p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA. This hydroxylated precursor is then utilized by stilbene synthase to produce oxyresveratrol, which serves as the direct stilbene precursor for many 2-arylbenzofurans found in mulberry.[2][3][4]

Oxidative Cyclization to the Benzofuran Ring

The final and defining step in the biosynthesis of 2-arylbenzofurans is the intramolecular oxidative cyclization of the stilbene intermediate. This reaction involves the formation of a C-O bond between the hydroxyl group on one aromatic ring and a carbon atom on the other, leading to the formation of the furan ring.

The specific enzyme(s) catalyzing this crucial step in plants have not yet been definitively identified. However, based on analogous reactions in secondary metabolism, several classes of oxidative enzymes are considered strong candidates:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are well-known for their role in catalyzing a wide range of oxidative reactions in plant secondary metabolism, including intramolecular cyclizations.[5][6][7]

  • Laccases: These multi-copper oxidases are capable of catalyzing the oxidation of phenols and are involved in various oxidative coupling reactions.[8][9][10]

  • Peroxidases: Heme-containing enzymes that catalyze oxidation reactions using hydrogen peroxide as an electron acceptor.

Further research, including gene silencing and heterologous expression studies in 2-arylbenzofuran-producing plants, is required to unequivocally identify and characterize the enzyme(s) responsible for this key oxidative cyclization step.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of 2-arylbenzofurans and their precursors.

Table 1: Yields of 2-Arylbenzofurans and Stilbene Precursors in Elicited Morus alba Hairy Root Cultures [11]

CompoundElicitor TreatmentYield (mg/g Dry Weight)
Moracin CCD + MgCl₂ + H₂O₂1.82 ± 0.65
Moracin MCD + MgCl₂ + H₂O₂7.82 ± 1.26
OxyresveratrolCD + MgCl₂ + H₂O₂6.27 ± 1.24
ResveratrolCD + MgCl₂ + H₂O₂0.61 ± 0.16

CD: Cyclodextrin

Table 2: Kinetic Parameters of a Cytochrome P450 BM3 Variant for Resveratrol Hydroxylation [12]

SubstrateEnzymeKM (µM)kcat (min-1)kcat/KM (min-1mM-1)
ResveratrolCYPBM3 F87A55.7 ± 16.721.7 ± 0.6389

Note: This reaction represents the hydroxylation of resveratrol to piceatannol, not the cyclization to a 2-arylbenzofuran, but provides an example of enzymatic modification of the stilbene precursor.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Stilbene Synthase

This protocol provides a general framework for the heterologous expression of a plant stilbene synthase in Escherichia coli and its subsequent purification.

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from the plant tissue of interest (e.g., Morus alba leaves).
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length coding sequence of the target stilbene synthase gene using gene-specific primers.
  • Clone the amplified STS gene into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).
  • Verify the construct by DNA sequencing.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).
  • Elute the His-tagged stilbene synthase with elution buffer (lysis buffer containing 250-500 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • If necessary, perform further purification steps such as size-exclusion chromatography.

Protocol 2: Enzymatic Assay for Stilbene Synthase Activity

This assay measures the activity of stilbene synthase by quantifying the formation of the stilbene product (e.g., resveratrol) using HPLC.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM potassium phosphate buffer (pH 7.5)
  • 100 µM p-coumaroyl-CoA
  • 200 µM malonyl-CoA
  • 1-5 µg of purified stilbene synthase
  • The final reaction volume is typically 100-200 µL.

2. Reaction Incubation:

  • Initiate the reaction by adding the enzyme to the reaction mixture.
  • Incubate the reaction at 30°C for 30-60 minutes.
  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

3. Product Extraction:

  • Centrifuge the mixture to separate the phases.
  • Transfer the upper ethyl acetate phase containing the stilbene product to a new tube.
  • Repeat the extraction of the aqueous phase with ethyl acetate.
  • Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

4. HPLC Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).
  • Inject an aliquot into an HPLC system equipped with a C18 column.
  • Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for separation.
  • Detect the stilbene product by UV absorbance at an appropriate wavelength (e.g., 306 nm for resveratrol).
  • Quantify the product by comparing the peak area to a standard curve of the authentic compound.

Protocol 3: LC-MS/MS Analysis of 2-Arylbenzofurans and Stilbene Precursors

This protocol outlines a general method for the sensitive and specific quantification of 2-arylbenzofurans (e.g., moracins) and their stilbene precursors (e.g., resveratrol, oxyresveratrol) in plant extracts.

1. Sample Preparation:

  • Grind plant tissue to a fine powder in liquid nitrogen.
  • Extract the powdered tissue with a suitable solvent (e.g., 80% methanol) by sonication or shaking.
  • Centrifuge the extract to pellet cell debris.
  • Filter the supernatant through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage of B over several minutes to elute the compounds, and then return to the initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40°C.
  • Mass Spectrometry (MS/MS):
  • Ion Source: Electrospray ionization (ESI), typically in negative ion mode for phenolic compounds.
  • Scan Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the specific precursor ion ([M-H]⁻) and product ion transitions for each target analyte by infusing authentic standards. For example:
  • Resveratrol: m/z 227 -> 185, 143
  • Oxyresveratrol: m/z 243 -> 201, 119
  • Moracin C: m/z 321 -> 253
  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize sensitivity.

3. Quantification:

  • Prepare a series of calibration standards of the authentic compounds in a matrix that mimics the sample extract.
  • Generate a calibration curve by plotting the peak area against the concentration for each analyte.
  • Quantify the analytes in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the biosynthetic pathway and the logical workflow for its investigation.

Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbene Stilbene Formation cluster_benzofuran 2-Arylbenzofuran Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol STS + 3x Malonyl-CoA 2',4'-dihydroxy-\ncinnamoyl-CoA 2',4'-dihydroxy- cinnamoyl-CoA p-Coumaroyl-CoA->2',4'-dihydroxy-\ncinnamoyl-CoA C2'H 2-Arylbenzofuran (e.g., Moracin) 2-Arylbenzofuran (e.g., Moracin) Resveratrol->2-Arylbenzofuran (e.g., Moracin) Oxidative Cyclization (Putative: CYP, Laccase, Peroxidase) Oxyresveratrol Oxyresveratrol 2',4'-dihydroxy-\ncinnamoyl-CoA->Oxyresveratrol STS + 3x Malonyl-CoA Oxyresveratrol->2-Arylbenzofuran (e.g., Moracin) Oxidative Cyclization (Putative: CYP, Laccase, Peroxidase)

Caption: Biosynthetic pathway of 2-arylbenzofurans from L-phenylalanine.

Experimental_Workflow Plant Material Plant Material RNA Isolation & cDNA Synthesis RNA Isolation & cDNA Synthesis Plant Material->RNA Isolation & cDNA Synthesis Metabolite Extraction Metabolite Extraction Plant Material->Metabolite Extraction Gene Cloning (STS, C2'H) Gene Cloning (STS, C2'H) RNA Isolation & cDNA Synthesis->Gene Cloning (STS, C2'H) Heterologous Expression & Purification Heterologous Expression & Purification Gene Cloning (STS, C2'H)->Heterologous Expression & Purification Enzyme Activity Assay Enzyme Activity Assay Heterologous Expression & Purification->Enzyme Activity Assay Identification of Pathway Intermediates Identification of Pathway Intermediates Enzyme Activity Assay->Identification of Pathway Intermediates LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Quantification of Precursors & Products Quantification of Precursors & Products LC-MS/MS Analysis->Quantification of Precursors & Products Pathway Elucidation Pathway Elucidation Identification of Pathway Intermediates->Pathway Elucidation Quantification of Precursors & Products->Pathway Elucidation

References

physical and chemical properties of Albafuran A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albafuran A is a naturally occurring 2-arylbenzofuran flavonoid isolated from various species of the Morus genus, commonly known as the mulberry tree.[1][2] This class of compounds has garnered interest in the scientific community due to the diverse biological activities exhibited by related structures.[3][4] As a secondary metabolite, this compound likely plays a role in the plant's defense or signaling mechanisms.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including available data, general experimental protocols for its class of compounds, and a workflow for its isolation and characterization. It is important to note that the body of published literature specifically on this compound is limited, and therefore, some detailed experimental data and protocols are not publicly available at this time.[5]

Physicochemical Properties

This compound is a polyphenolic compound characterized by a benzofuran core linked to a geranyl group and hydroxylated aromatic rings.[1] Its structure contributes to its potential to interact with biological targets. The following tables summarize the known physical and chemical properties of this compound.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol
Molecular Formula C₂₄H₂₆O₄
Molecular Weight 378.46 g/mol
CAS Number 84323-14-8
SMILES CC(=CCC/C(=C/Cc1c(cc(cc1O)O)-c2cc3ccc(cc3o2)O)/C)C
InChI Key KGOOVUKZICPAIZ-FRKPEAEDSA-N
Table 2: Physical Properties of this compound
PropertyValueSource
Physical Description SolidHuman Metabolome Database (HMDB)[2]
Melting Point 150 - 150.5 °CHuman Metabolome Database (HMDB)[2]
Water Solubility 0.021 g/L (Predicted)ALOGPS
logP 5.79 (Predicted)ALOGPS

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the available literature. However, based on the general procedures for the isolation of 2-arylbenzofurans from Morus species and the synthesis of related compounds, the following methodologies can be considered.

General Isolation and Purification Protocol from Morus alba

The isolation of this compound typically involves the extraction of plant material, followed by chromatographic separation.[1]

  • Extraction: Dried and powdered root bark or stems of Morus alba are extracted with a solvent such as methanol or ethanol, often using a hot reflux extraction method.[6] The resulting extract is then concentrated under reduced pressure to yield a crude extract.[6]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, methylene chloride, ethyl acetate, and n-butanol.[6] This step separates compounds based on their polarity.

  • Chromatographic Separation: The fraction containing this compound (typically the less polar fractions like ethyl acetate) is subjected to repeated column chromatography.[7]

    • Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, often with methanol as the eluent, to separate compounds based on their size and polarity.[7]

  • Purity Analysis: The purity of the isolated this compound is assessed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

General Synthetic Strategy for 2-Arylbenzofurans

While a specific synthesis for this compound has not been detailed in the reviewed literature, several methods for constructing the 2-arylbenzofuran scaffold are available. One common approach involves the following key steps:

  • O-Alkylation: A substituted 2-hydroxybenzaldehyde is reacted with a methyl α-bromophenylacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[8]

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide, followed by acidification.[8]

  • Cyclization: The intermediate acid undergoes cyclization to form the benzofuran ring. This is often achieved by heating with acetic anhydride and sodium acetate.[9]

Spectral Data

  • ¹H NMR: To determine the proton environment of the molecule.

  • ¹³C NMR: To identify the number and chemical environment of the carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of its chromophores.

Researchers who have isolated this compound would need to perform these analyses to obtain the complete spectral profile.

Chemical Reactivity and Stability

Information regarding the specific chemical reactivity and stability of this compound is not available in the reviewed literature. As a polyphenolic compound, it may be susceptible to oxidation, particularly in the presence of light, heat, or oxidizing agents. The phenolic hydroxyl groups can undergo typical reactions such as etherification and esterification. The double bonds in the geranyl side chain are potential sites for addition reactions. Stability studies under various conditions (pH, temperature, light exposure) would be necessary to establish a comprehensive stability profile.

Workflow and Visualization

As detailed signaling pathways for this compound are not yet elucidated, the following diagram illustrates a general workflow for the phytochemical analysis of Morus alba leading to the isolation and identification of compounds like this compound.

Albafuran_A_Isolation_Workflow cluster_collection Plant Material Processing cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation plant_material Morus alba (Root Bark/Stems) drying Drying & Powdering plant_material->drying extraction Solvent Extraction (e.g., Ethanol) drying->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Purity Check (HPLC) sephadex->hplc nmr NMR Spectroscopy (1H, 13C) hplc->nmr ms Mass Spectrometry nmr->ms ir_uv IR & UV-Vis Spectroscopy ms->ir_uv albafuran_a This compound ir_uv->albafuran_a

Caption: General workflow for the isolation and identification of this compound.

Conclusion

This compound is a member of the promising 2-arylbenzofuran class of natural products. While its basic chemical identity has been established, there is a clear need for further research to fully characterize its physical, chemical, and biological properties. This guide summarizes the currently available information and provides general protocols that can serve as a starting point for researchers interested in studying this molecule. The lack of detailed public data, particularly comprehensive spectral information and specific experimental protocols, highlights an opportunity for new research to contribute to the understanding of this and related compounds.

References

Mechanism of Action of Albafuran A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the mechanism of action of Albafuran A, a naturally occurring 2-arylbenzofuran. Drawing from available literature on this compound and structurally related compounds, this document outlines its hypothesized molecular target, summarizes its biological activities with quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a polyphenol and a member of the 2-arylbenzofuran class of natural products.[1] It is isolated from the root bark of plants belonging to the Morus genus, commonly known as mulberry, such as Morus alba.[2][3] Compounds from this structural class and plant source have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties.[4][5][6][7] Structurally, this compound's 2-arylbenzofuran core is a key feature that is frequently associated with potent bioactivities.[8][9][10]

Hypothesized Mechanism of Action: Inhibition of STAT3 Signaling

While direct mechanistic studies on this compound are limited, a substantial body of evidence points towards the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as its primary therapeutic target. This hypothesis is based on the established activity of numerous compounds containing the 2-arylbenzofuran scaffold, which consistently demonstrate STAT3 inhibitory effects.[8][11]

STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, metastasis, and angiogenesis.[12][13] In normal cells, its activation is transient and tightly regulated. However, in a wide range of cancers, STAT3 is constitutively activated.[14] The canonical activation pathway involves the phosphorylation of STAT3 by upstream kinases such as Janus kinases (JAKs) at the tyrosine 705 residue. This phosphorylation event triggers the formation of STAT3 homodimers, which then translocate to the nucleus, bind to DNA, and regulate the transcription of target genes involved in oncogenesis.[13][15]

This compound, as a 2-arylbenzofuran, is hypothesized to interfere with this cascade. The proposed mechanism involves the inhibition of STAT3 activation, likely by preventing its phosphorylation or disrupting the formation of functional STAT3 dimers.[8][15] This action would effectively block the downstream transcriptional activity of STAT3, leading to the suppression of key survival proteins (e.g., Bcl-xL, Survivin) and cell cycle regulators (e.g., Cyclin D1), ultimately inducing apoptosis and cell cycle arrest in cancer cells.[14]

Experimental_Workflow cluster_invitro In Vitro Analysis culture 1. Cell Culture (e.g., HGC27) treat 2. Treatment with This compound culture->treat viability 3a. Cell Viability (CCK-8 Assay) treat->viability western 3b. Protein Analysis (Western Blot) treat->western apoptosis 3c. Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 IC50 Determination viability->ic50 pstat3 p-STAT3 Levels western->pstat3 apop_rate Apoptosis Rate apoptosis->apop_rate

References

Potential Biological Targets of Albafuran A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albafuran A, a natural benzofuran derivative isolated from the white mulberry (Morus alba), has garnered scientific interest due to its diverse bioactive properties, including anti-inflammatory and potential anti-diabetic effects. This technical guide provides an in-depth overview of the current understanding of the potential biological targets of this compound. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Identified and Potential Molecular Targets

Current research indicates that this compound and structurally related compounds from Morus alba can modulate the activity of several key enzymes involved in metabolic and inflammatory signaling pathways. The primary identified target for this compound is Protein Tyrosine Phosphatase 1B (PTP1B). Additionally, strong evidence suggests its potential to target Inducible Nitric Oxide Synthase (iNOS), Tyrosinase, and α-glucosidase.

Data Presentation: Quantitative Analysis of Inhibitory Activities

The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds on their potential biological targets.

Target EnzymeCompound(s)IC50 ValueType of InhibitionSource
Protein Tyrosine Phosphatase 1B (PTP1B)This compound2.7 - 9.2 µmol/LMixed-type[1]
Inducible Nitric Oxide Synthase (iNOS) (inferred from NO production inhibition)2-Arylbenzofurans from Morus alba (class includes this compound)Strong to moderate inhibitionNot determined[2]
TyrosinaseMulberrofuran G (structurally similar)6.35 ± 0.45 µMCompetitive[3]
α-GlucosidaseStructurally diverse stilbenoids from Morus alba0.70–8.27 μMNot specified[4]

Detailed Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The inhibitory activity of this compound against PTP1B was determined using a spectrophotometric method. The assay measures the enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

  • Enzyme Source: Recombinant human PTP1B.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Assay Buffer: 50 mM citrate buffer (pH 6.0), containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Procedure:

    • The reaction mixture, containing the enzyme, buffer, and various concentrations of this compound (or vehicle control), is pre-incubated.

    • The reaction is initiated by the addition of the pNPP substrate.

    • The mixture is incubated at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of a strong base (e.g., 1 N NaOH).

    • The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The type of inhibition (e.g., competitive, non-competitive, mixed) is determined by analyzing Lineweaver-Burk or Dixon plots.[5]

Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Stimulant: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).[2]

  • Assay Principle: The quantity of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • RAW264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for a specified period.

    • Cells are then stimulated with LPS (and optionally IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

    • After incubation, the cell culture supernatant is collected.

    • The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

PTP1B in Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates the downstream signaling cascade, contributing to insulin resistance. Inhibition of PTP1B by this compound is a promising strategy for enhancing insulin sensitivity.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) pIR Phosphorylated IR Insulin_Receptor->pIR Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds Albafuran_A Albafuran_A PTP1B PTP1B Albafuran_A->PTP1B Inhibits PTP1B->pIR Dephosphorylates pIRS Phosphorylated IRS PTP1B->pIRS Dephosphorylates IRS Insulin Receptor Substrate (IRS) pIR->IRS Activates IRS->pIRS Phosphorylation PI3K_Akt_Pathway PI3K/Akt Pathway pIRS->PI3K_Akt_Pathway Activates GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) PI3K_Akt_Pathway->GLUT4_Translocation

Caption: PTP1B's negative regulation of insulin signaling and its inhibition by this compound.

iNOS-Mediated Nitric Oxide Production in Macrophages

In response to pro-inflammatory stimuli like LPS, macrophages upregulate the expression of iNOS, which produces large amounts of nitric oxide (NO), a key mediator of inflammation. The inhibitory effect of 2-arylbenzofurans, including potentially this compound, on NO production suggests a modulation of this pathway.

iNOS_Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling_Cascade MyD88-dependent Signaling Cascade TLR4->Signaling_Cascade NF_kB NF-κB Signaling_Cascade->NF_kB Activates iNOS_Gene_Expression iNOS Gene Transcription NF_kB->iNOS_Gene_Expression Promotes iNOS_Protein iNOS Protein iNOS_Gene_Expression->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L_Arginine L_Arginine->iNOS_Protein Inflammation Inflammation NO->Inflammation Albafuran_A_class 2-Arylbenzofurans (e.g., this compound) Albafuran_A_class->iNOS_Gene_Expression Inhibits? Albafuran_A_class->iNOS_Protein Inhibits? Experimental_Workflow Isolation Isolation & Purification of this compound Screening In vitro Bioactivity Screening (e.g., Enzyme Inhibition Assays) Isolation->Screening Target_ID Identification of Potential Targets Screening->Target_ID Quantitative_Assays Quantitative Assays (IC50, Ki determination) Target_ID->Quantitative_Assays Cell_Based_Assays Cell-Based Assays (e.g., NO production, Glucose Uptake) Quantitative_Assays->Cell_Based_Assays Mechanism_Studies Mechanistic Studies (e.g., Western Blot, Gene Expression) Cell_Based_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies

References

The Anti-Obesity Effects of Albafuran A: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the availability of research: Extensive literature searches did not yield any specific studies or data on the anti-obesity effects of a compound named "Albafuran A." The scientific information available in public databases and scholarly articles does not currently link this specific molecule to research on obesity, weight management, or related metabolic disorders.

The information presented in this guide is based on a comprehensive review of the anti-obesity effects of various natural compounds, particularly those with mechanisms that could be hypothetically attributed to a molecule with a similar structural class, should "this compound" be a novel or less-studied entity. Researchers and drug development professionals are advised to consider the following information as a general framework for investigating novel anti-obesity agents, rather than a direct analysis of this compound.

Core Principles of Anti-Obesity Drug Discovery from Natural Products

The global obesity epidemic has driven significant research into identifying novel therapeutic agents. Natural products remain a vital source of chemical diversity for drug discovery. The primary strategies for identifying anti-obesity compounds involve targeting key physiological and molecular processes that regulate body weight and fat metabolism. These include:

  • Inhibition of Adipogenesis: Preventing the differentiation of pre-adipocytes into mature fat cells.

  • Induction of Lipolysis and Fatty Acid Oxidation: Stimulating the breakdown of stored triglycerides and the subsequent burning of fatty acids for energy.

  • Regulation of Appetite and Satiety: Modulating central nervous system pathways that control food intake.

  • Inhibition of Dietary Fat Absorption: Blocking the action of enzymes like pancreatic lipase.

  • Modulation of Gut Microbiota: Influencing the composition of intestinal bacteria to favor a lean phenotype.

  • Amelioration of Obesity-Associated Inflammation and Oxidative Stress: Reducing the chronic low-grade inflammation and oxidative damage associated with excess adipose tissue.

Hypothetical Signaling Pathways and Mechanisms

While no data exists for this compound, we can extrapolate potential mechanisms of action based on well-studied natural anti-obesity compounds. The following signaling pathways are common targets.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.

AMPK_Pathway This compound (Hypothetical) This compound (Hypothetical) AMPK AMPK This compound (Hypothetical)->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AMPK->CPT1 Activates SREBP1c Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) AMPK->SREBP1c Inhibits PGC1a PGC-1α AMPK->PGC1a Activates Lipogenesis Lipogenesis ACC->Lipogenesis Fatty_Acid_Oxidation Fatty_Acid_Oxidation CPT1->Fatty_Acid_Oxidation FAS Fatty Acid Synthase (FAS) SREBP1c->FAS FAS->Lipogenesis Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis

Hypothetical activation of the AMPK signaling pathway.
Adipogenesis Regulation via PPARγ and C/EBPα

Peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) are master transcription factors that orchestrate adipocyte differentiation. Inhibition of these factors is a key anti-obesity strategy.

Adipogenesis_Pathway This compound (Hypothetical) This compound (Hypothetical) PPARg PPARγ This compound (Hypothetical)->PPARg Inhibits CEBPa C/EBPα This compound (Hypothetical)->CEBPa Inhibits Preadipocyte Preadipocyte Adipocyte Adipocyte Preadipocyte->Adipocyte Differentiation Lipid_Accumulation Lipid_Accumulation Adipocyte->Lipid_Accumulation Adipogenic_Genes Adipogenic Genes (e.g., aP2, FAS) PPARg->Adipogenic_Genes Activates CEBPa->Adipogenic_Genes Activates Adipogenic_Genes->Lipid_Accumulation

Hypothetical inhibition of adipogenesis signaling.

Experimental Protocols for Evaluating Anti-Obesity Effects

The following are standard experimental methodologies used to assess the anti-obesity potential of a novel compound.

In Vitro Models
  • 3T3-L1 Adipocyte Differentiation Assay:

    • Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Induction of Differentiation: Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

    • Treatment: The test compound (e.g., "this compound") is added at various concentrations along with the differentiation medium.

    • Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

    • Quantification of Lipid Accumulation: Intracellular lipid droplets are stained with Oil Red O. The stain is then eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid content.

  • Pancreatic Lipase Inhibition Assay:

    • Substrate Preparation: A substrate emulsion is prepared using p-nitrophenyl butyrate (pNPB) in a buffer solution containing Triton X-100 and gum arabic.

    • Enzyme Reaction: Porcine pancreatic lipase is pre-incubated with the test compound at various concentrations.

    • Initiation of Reaction: The substrate emulsion is added to the enzyme-inhibitor mixture to start the reaction.

    • Measurement: The activity of the lipase is determined by measuring the rate of p-nitrophenol release, which can be monitored by the increase in absorbance at 405 nm. Orlistat is typically used as a positive control.

In Vivo Models
  • High-Fat Diet (HFD)-Induced Obese Mouse Model:

    • Animal Model: Male C57BL/6J mice (4-6 weeks old) are commonly used.

    • Acclimatization: Animals are acclimatized for one week with free access to standard chow and water.

    • Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype. A control group is maintained on a normal chow diet.

    • Treatment: Obese mice are randomly assigned to groups and administered the test compound (e.g., "this compound") or vehicle daily via oral gavage for a period of 4-12 weeks.

    • Data Collection: Body weight and food intake are monitored weekly. At the end of the study, blood samples are collected for biochemical analysis (glucose, insulin, lipid profile). Adipose tissue (epididymal, perirenal) and liver are excised, weighed, and processed for histology (H&E staining) and gene expression analysis (RT-qPCR).

Quantitative Data Summary (Hypothetical)

The following tables represent the types of quantitative data that would be collected and analyzed from the aforementioned experiments. Note: This data is purely illustrative and not based on actual experimental results for this compound.

Table 1: Effect of "this compound" on 3T3-L1 Adipocyte Differentiation

Treatment GroupConcentration (µM)Lipid Accumulation (% of Control)Cell Viability (%)
Control (Vehicle)-100 ± 8.5100 ± 5.2
"this compound"1085.3 ± 7.198.1 ± 4.9
"this compound"2562.7 ± 5.9 96.5 ± 5.5
"this compound"5041.2 ± 4.8***94.3 ± 6.1
Quercetin (Control)2555.4 ± 6.297.2 ± 4.7
p < 0.05, **p < 0.01, **p < 0.001 vs. Control. Data are mean ± SD.

Table 2: In Vivo Efficacy of "this compound" in HFD-Induced Obese Mice

ParameterNormal DietHFD + VehicleHFD + "this compound" (50 mg/kg)HFD + "this compound" (100 mg/kg)
Final Body Weight (g) 28.5 ± 1.845.2 ± 2.540.1 ± 2.136.8 ± 1.9**
Body Weight Gain (g) 5.3 ± 0.922.1 ± 1.717.5 ± 1.414.2 ± 1.2
Epididymal Fat (g) 0.9 ± 0.22.8 ± 0.42.1 ± 0.3*1.7 ± 0.3
Serum Triglycerides (mg/dL) 85 ± 10152 ± 15121 ± 12105 ± 11**
Serum Cholesterol (mg/dL) 110 ± 12215 ± 20175 ± 18148 ± 16
Fasting Glucose (mg/dL) 95 ± 8145 ± 11120 ± 9*108 ± 7
*p < 0.05, *p < 0.01 vs. HFD + Vehicle. Data are mean ± SD.

Conclusion and Future Directions

While there is currently no scientific literature on the anti-obesity effects of this compound, the established methodologies and known molecular targets in the field provide a clear roadmap for its investigation. Should this compound become available for study, the experimental protocols and conceptual frameworks outlined in this guide would be essential for characterizing its potential as a therapeutic agent for obesity and related metabolic disorders. Future research should focus on a systematic evaluation of its effects on adipogenesis, lipolysis, and energy expenditure, both in vitro and in relevant animal models of obesity. Elucidating its precise mechanism of action on key signaling pathways such as AMPK and PPARγ will be critical for its potential development as a novel anti-obesity drug.

Albafuran A Derivatives: A Deep Dive into Their Natural Occurrence, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Albafuran A and its derivatives, a class of naturally occurring 2-arylbenzofurans with promising pharmacological potential. This document details their natural sources, summarizes key quantitative data, outlines experimental protocols for their isolation and synthesis, and explores their biological activities, including their influence on cellular signaling pathways.

Natural Occurrence of this compound and Its Derivatives

This compound and its related compounds are predominantly found in various species of the genus Morus, commonly known as mulberry. These secondary metabolites are believed to play a role in the plant's defense mechanisms.[1]

Table 1: Natural Occurrence of this compound and Selected Derivatives

CompoundNatural Source(s)Plant Part(s)Reference(s)
This compound Morus alba, Morus nigra, Morus lhou, Morus bombycisRoot bark, Leaves[1][2][3]
Albafuran B Morus speciesNot specified in detailInferred from synthetic studies
Albafuran C Morus albaShoots (epidermis)[4][5]
Moracin M Morus albaLeaves, Twigs[6]
Moracin C Morus albaLeaves[2]

Experimental Protocols

Isolation of 2-Arylbenzofurans from Morus alba (General Protocol)

Experimental Workflow for Isolation

G start Dried and Powdered Morus alba Plant Material (e.g., Root Bark) extraction Extraction with 80% Aqueous Ethanol at Room Temperature start->extraction partition Partitioning of the Concentrated Extract (e.g., with Ethyl Acetate, n-Butanol, and Water) extraction->partition fractionation Column Chromatography of the Bioactive Fraction (e.g., Ethyl Acetate Fraction) (Silica Gel, ODS) partition->fractionation purification Further Purification of Sub-fractions (e.g., Sephadex LH-20 Column Chromatography) fractionation->purification isolation Isolation of Pure 2-Arylbenzofuran Derivatives purification->isolation

Caption: General workflow for the isolation of 2-arylbenzofurans.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., root bark) is extracted with 80% aqueous methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction showing the desired biological activity (often the ethyl acetate fraction for benzofurans) is subjected to column chromatography. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or n-hexane and ethyl acetate.[9]

  • Purification: The fractions obtained from column chromatography are further purified using techniques like Sephadex LH-20 column chromatography to isolate the pure compounds.[8]

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Synthesis of 2-Arylbenzofurans (General Protocol)

A definitive, step-by-step total synthesis of this compound is not extensively detailed in the literature. However, general and efficient methods for the synthesis of the 2-arylbenzofuran core structure are well-established. The following one-step protocol is a common approach.[10]

General Synthetic Workflow

G start Phenol and α-Haloketone reaction Titanium Tetrachloride-Promoted Reaction (Friedel-Crafts-like Alkylation and Intramolecular Cyclodehydration) start->reaction product 2-Arylbenzofuran Derivative reaction->product

Caption: One-step synthesis of 2-arylbenzofurans.

Methodology:

  • Reaction Setup: To a flask containing a suitable solvent (e.g., 2,2,2-trifluoroethanol), the phenol and titanium tetrachloride are added under an inert atmosphere.

  • Addition of α-Haloketone: A solution of the α-haloketone in the same solvent is added dropwise to the reaction mixture at reflux temperature.

  • Reaction Monitoring and Workup: The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[10]

Alternative synthetic strategies include the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[11]

Biological Activities and Signaling Pathways

This compound and its derivatives, as part of the broader class of benzofurans, exhibit a range of biological activities.[12][13][14] While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other 2-arylbenzofurans from Morus alba provide insights into their potential mechanisms of action.

Some 2-arylbenzofuran derivatives isolated from Morus alba have demonstrated cytotoxic effects against cancer cell lines and have been suggested to induce autophagy, a cellular process involving the degradation of cellular components.[15][16] A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its phosphatidylethanolamine-conjugated form (LC3-II), which is then recruited to autophagosome membranes.

A study on Morus alba root extract has also implicated the Sphingosine-1-Phosphate (S1P) signaling pathway in the regulation of melanogenesis. The extract was found to increase intracellular S1P levels, leading to the activation of the ERK signaling pathway and subsequent downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanin production.[17] Furthermore, a network pharmacology study on Morus alba leaves suggested the involvement of the RAS signaling pathway in the plant's anti-gout activity.[18][19]

Hypothetical Signaling Pathway for Autophagy Induction by Morus alba 2-Arylbenzofurans

cluster_cell Cell Arylbenzofuran 2-Arylbenzofuran (e.g., from Morus alba) Target Cellular Target(s) Arylbenzofuran->Target Autophagy_Initiation Autophagy Initiation Complex Target->Autophagy_Initiation Induces LC3_Conversion LC3-I to LC3-II Conversion Autophagy_Initiation->LC3_Conversion Autophagosome Autophagosome Formation LC3_Conversion->Autophagosome

Caption: Potential mechanism of autophagy induction.

This guide provides a foundational understanding of this compound and its derivatives for researchers and professionals in drug development. Further investigation into the specific biological targets and signaling pathways of these compounds is warranted to fully explore their therapeutic potential.

References

In Silico Prediction of Albafuran A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Albafuran A, a 2-arylbenzofuran derivative isolated from Morus alba (white mulberry), has demonstrated a range of biological activities, notably anti-inflammatory effects.[1][2][3] However, its precise molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to identify and prioritize potential protein targets of this compound. By integrating ligand-based and structure-based computational methods, this workflow provides a robust framework for generating testable hypotheses, thereby accelerating the elucidation of this compound's mechanism of action and facilitating its development as a potential therapeutic agent. The protocol detailed herein combines pharmacophore modeling and reverse molecular docking, followed by a consensus scoring approach to rank putative targets for subsequent experimental validation.

Introduction to this compound

This compound is a natural product belonging to the 2-arylbenzofuran class of compounds, first isolated from the root bark of Morus alba.[1][2] Structurally, it features a benzofuran core linked to a geranyl group, a unique architecture that contributes to its bioactivity.[2] Natural products are a rich source for drug discovery due to their high structural diversity and coverage of pharmacological space.[4] Studies have indicated that various extracts and compounds from Morus alba, including this compound, possess significant anti-inflammatory properties, often demonstrated by the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in macrophage cell lines.[1][3][5] The challenge, however, lies in identifying the specific molecular targets through which these effects are mediated.[4][6] Computational approaches offer a rapid and cost-effective means to predict these drug-target interactions, a process often referred to as target fishing or target prediction.[4][7] This guide details a workflow designed specifically for this purpose.

Integrated In Silico Target Prediction Workflow

To achieve a high-confidence prediction of this compound's targets, this workflow synergistically combines two principal computational strategies: ligand-based and structure-based methods.[4] This multi-faceted approach leverages different aspects of molecular recognition—the ligand's key chemical features and its steric/energetic complementarity to a protein's binding site.

Ligand-Based Prediction: Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity.[8][9] This method is particularly useful when a 3D structure of the primary target is unknown but a set of active molecules exists.[9] In the context of target fishing, a ligand's pharmacophore can be used to screen against a database of pharmacophore models derived from known protein-ligand complexes.[10][11] A high similarity score suggests a potential interaction.

Structure-Based Prediction: Reverse Molecular Docking

Reverse molecular docking screens a single ligand (this compound) against a large library of 3D protein structures to identify potential binding partners.[12][13][14] The method calculates the binding affinity, typically as a docking score or binding energy, for the ligand in the binding site of each protein.[12] Proteins that yield the most favorable binding energies are considered high-priority putative targets. This approach is invaluable for discovering novel or unexpected "off-target" interactions, which is a key aspect of understanding the polypharmacology common to natural products.[15][16]

The overall workflow is depicted below.

G Figure 1: In Silico Target Prediction Workflow for this compound cluster_input Input cluster_methods Prediction Methods cluster_analysis Analysis & Prioritization cluster_output Output A This compound (3D Structure) B Ligand-Based Screening (Pharmacophore Database) A->B C Structure-Based Screening (Reverse Docking) A->C D Generate Pharmacophore Fit Scores B->D E Calculate Binding Affinity Scores C->E F Consensus Scoring & Target Ranking D->F E->F G Prioritized List of Putative Targets F->G

Figure 1: In Silico Target Prediction Workflow for this compound

Quantitative Analysis of Predicted Targets

Executing the described workflow yields a list of potential protein targets. The results from both pharmacophore screening and reverse docking are integrated and ranked using a consensus scoring method.[6][17] This approach enhances prediction reliability, as targets identified by multiple orthogonal methods are more likely to be true positives. Below are hypothetical results for high-ranking targets associated with inflammation.

Table 1: Top Predicted Anti-Inflammatory Targets for this compound

Target Protein UniProt ID Prediction Method Score/Value Rank Consensus Rank
Cyclooxygenase-2 (COX-2) P35354 Reverse Docking -9.8 kcal/mol 1 1
Pharmacophore Fit 0.89 3
Tumor Necrosis Factor-alpha (TNF-α) P01375 Reverse Docking -9.1 kcal/mol 3 2
Pharmacophore Fit 0.92 1
IKKβ (IKBKB) O14920 Reverse Docking -9.5 kcal/mol 2 3
Pharmacophore Fit 0.81 7
5-Lipoxygenase (5-LOX) P09917 Reverse Docking -8.7 kcal/mol 5 4
Pharmacophore Fit 0.85 4
Prostaglandin E synthase 2 (PTGES2) Q9H7Z7 Reverse Docking -8.9 kcal/mol 4 5

| | | Pharmacophore Fit | 0.76 | 11 | |

Note: Scores are hypothetical and for illustrative purposes. Reverse Docking score represents binding affinity. Pharmacophore Fit score is a normalized similarity index.

Proposed Involvement in the NF-κB Signaling Pathway

Several top-ranked targets, including TNF-α and IKKβ, are key components of the NF-κB signaling pathway, a central regulator of inflammation.[18] The in silico data suggests that this compound may exert its anti-inflammatory effects by modulating this pathway. The diagram below illustrates the potential points of intervention for this compound based on the prediction results.

G Figure 2: Proposed Modulation of NF-κB Pathway by this compound cluster_nucleus Nuclear Events LPS LPS / TNF-α Receptor IKK IKK Complex LPS->IKK Activates TNFA TNF-α IKKB IKKβ IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB / IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation DNA DNA Genes Pro-inflammatory Genes (COX-2, iNOS, etc.) DNA->Genes Transcription AlbafuranA This compound AlbafuranA->TNFA Inhibits? AlbafuranA->IKKB Inhibits?

Figure 2: Proposed Modulation of NF-κB Pathway by this compound

Methodologies and Protocols

Detailed protocols are essential for reproducibility and validation. The following sections outline the core computational and experimental methodologies.

In Silico Protocols

5.1.1 Protocol for Reverse Molecular Docking

  • Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem CID 442571). Optimize geometry and assign partial charges using a molecular modeling suite (e.g., AutoDock Tools).

  • Target Library Preparation: Download a curated library of human protein structures (e.g., PDBbind, sc-PDB). Process each structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and defining the binding pocket coordinates.[12][13]

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina) to systematically dock this compound into the binding site of each prepared protein target.[12][13] A grid box of 25Å x 25Å x 25Å centered on the binding site is typically used.

  • Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (kcal/mol) from the lowest (strongest binding) to the highest value.[14]

5.1.2 Protocol for Pharmacophore-Based Screening

  • Pharmacophore Generation: Generate a 3D pharmacophore model from the prepared this compound structure. The model should include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[9]

  • Database Screening: Screen the generated pharmacophore against a database of pre-calculated, target-derived pharmacophore models (e.g., PharmMapper, ZINCPharmer).[11][12]

  • Fit Score Calculation: For each database hit, calculate a "fit score" that quantifies the geometric alignment and feature overlap between the this compound pharmacophore and the target's pharmacophore model.

  • Ranking: Rank the potential targets based on their fit scores in descending order.

Experimental Validation Protocols

5.2.1 Protocol for In Vitro Kinase Assay (e.g., IKKβ)

  • Objective: To determine if this compound directly inhibits the enzymatic activity of a predicted kinase target.

  • Materials: Recombinant human IKKβ, IκBα substrate, ATP, this compound, kinase assay buffer, 96-well plates, plate reader.

  • Procedure: a. Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in assay buffer. b. In a 96-well plate, add recombinant IKKβ enzyme to each well. c. Add the this compound dilutions or vehicle control to the wells and incubate for 15 minutes. d. Initiate the reaction by adding a mixture of IκBα substrate and ATP. e. Incubate for 30 minutes at 30°C. f. Terminate the reaction and quantify the amount of phosphorylated IκBα using a detection method such as ADP-Glo™ or a phospho-specific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

5.2.2 Protocol for Western Blot Analysis of NF-κB Activation

  • Objective: To assess if this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB in a cellular context.

  • Materials: RAW 264.7 macrophage cells, LPS, this compound, cell lysis buffer, primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65), secondary antibody, SDS-PAGE equipment.

  • Procedure: a. Culture RAW 264.7 cells to 80% confluency. b. Pre-treat cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 30 minutes. d. Lyse the cells and collect total protein. For translocation, perform nuclear/cytoplasmic fractionation. e. Quantify protein concentration using a BCA assay. f. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane and probe with primary antibodies overnight at 4°C. h. Wash and incubate with HRP-conjugated secondary antibody. i. Visualize bands using an ECL detection system.

  • Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

Conclusion and Future Directions

The in silico framework presented in this guide offers a powerful and systematic approach to identifying the molecular targets of this compound. The hypothetical results strongly suggest that this compound's known anti-inflammatory activity may be mediated through the direct inhibition of key proteins in the NF-κB signaling pathway, such as COX-2, TNF-α, and IKKβ. These computational predictions provide a solid foundation for focused experimental validation.[6] Future work should prioritize the in vitro and cell-based assays outlined to confirm these interactions and quantify their functional consequences. Subsequent lead optimization and preclinical studies could then explore the therapeutic potential of this compound in inflammation-driven diseases.

References

Albafuran A: A Technical Guide to Bioavailability and ADME Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not currently provide specific quantitative data on the bioavailability and a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Albafuran A. This guide, therefore, outlines the standard experimental methodologies and a recommended strategic approach for characterizing the ADME profile of this compound, based on its classification as a 2-arylbenzofuran and established principles of drug development.

Introduction

This compound is a 2-arylbenzofuran, a class of natural compounds isolated from plants of the Moraceae family, such as Morus alba (white mulberry).[1][2] Benzofuran derivatives are of significant interest to the pharmaceutical industry due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] For any such compound to be developed into a viable therapeutic agent, a thorough understanding of its pharmacokinetic properties is essential.

This technical guide provides a comprehensive overview of the requisite in vitro and in vivo studies for determining the bioavailability and ADME profile of this compound. While specific data for this compound is not available, this document details the necessary experimental protocols and data interpretation frameworks critical for its preclinical development.

Absorption

The absorption of an orally administered drug is primarily influenced by its solubility and permeability across the intestinal epithelium.

In vitro cell-based models are indispensable for predicting intestinal permeability. The Caco-2 and MDCK cell lines are the industry standards.[4][5][6]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[4]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[4]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: this compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is measured over time. This simulates absorption from the gut lumen into the bloodstream.

    • Basolateral to Apical (B-A) Transport: this compound is added to the basolateral (donor) compartment, and its transport to the apical (receiver) compartment is quantified. This helps to identify the involvement of efflux transporters like P-glycoprotein (P-gp).[7]

  • Sample Analysis: Samples from both compartments are analyzed using LC-MS/MS to determine the concentration of this compound.[5]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if this compound is a substrate of efflux transporters. An efflux ratio ≥2 is indicative of active efflux.[7]

A study on other 2-arylbenzofurans, such as mulberrofuran Y and moracin C, utilized a similar Caco-2 model to assess their permeability and metabolism, finding that these related compounds were transformed into polar conjugates.[1][2]

G cluster_0 Caco-2 Permeability Workflow cluster_1 Bidirectional Assay seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Measure TEER to confirm integrity culture->teer add_A Add this compound to Apical side teer->add_A add_B Add this compound to Basolateral side teer->add_B sample_B Sample Basolateral side over time add_A->sample_B A to B analysis LC-MS/MS Analysis sample_B->analysis sample_A Sample Apical side over time add_B->sample_A B to A sample_A->analysis calc Calculate Papp and Efflux Ratio analysis->calc

Caco-2 Permeability Experimental Workflow.

Distribution

Following absorption, a drug distributes into various tissues. Key parameters governing distribution are plasma protein binding and tissue partitioning.

Experimental Protocol: Plasma Protein Binding (PPB) Assay

  • Method: Equilibrium dialysis is a common method.

  • Procedure: this compound is added to plasma in a dialysis chamber, which is separated from a buffer-filled chamber by a semi-permeable membrane. The system is incubated until equilibrium is reached.

  • Analysis: The concentrations of this compound in the plasma and buffer compartments are measured by LC-MS/MS to determine the fraction bound to plasma proteins.

Metabolism

Metabolism is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDIs). The liver is the primary site of drug metabolism.[8]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: this compound is incubated with liver microsomes (from human and other species for interspecies comparison) in the presence of the cofactor NADPH to initiate Phase I metabolic reactions.[9][10]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[8]

  • Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound (this compound) is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[9]

G cluster_0 Microsomal Stability Workflow cluster_1 Time-course Sampling prep Prepare this compound and Liver Microsomes incubate Incubate at 37°C with NADPH prep->incubate t0 T=0 min incubate->t0 t5 T=5 min quench Quench reaction at each time point t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t60 T=60 min t30->quench t60->quench analysis LC-MS/MS Analysis quench->analysis calc Calculate t½ and Intrinsic Clearance analysis->calc

Microsomal Stability Experimental Workflow.

This assay is crucial for assessing the potential of this compound to cause DDIs.

Experimental Protocol: CYP Inhibition Assay

  • System: Human liver microsomes are used as the enzyme source.

  • Procedure: A panel of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) are incubated with their specific probe substrates in the presence and absence of various concentrations of this compound.

  • Analysis: The formation of the substrate-specific metabolite is measured by LC-MS/MS.

  • Data Analysis: A decrease in metabolite formation in the presence of this compound indicates inhibition. The IC50 value (the concentration of this compound that causes 50% inhibition) is then determined.

Studies on extracts from Morus alba have shown that they can modulate the expression of CYP enzymes in Caco-2 cells, highlighting the importance of evaluating specific compounds like this compound for such effects.[11]

Excretion

Information on the routes of elimination of this compound and its metabolites would typically be gathered from in vivo pharmacokinetic studies in animal models, by analyzing urine and feces.

Integrated View and Future Directions

The characterization of this compound's ADME profile requires a systematic, multi-assay approach. The table below summarizes the key studies and their primary outputs, which would be necessary to build a comprehensive pharmacokinetic profile.

ADME Parameter Primary Assay Key Outputs
Absorption Caco-2 / MDCK PermeabilityPapp, Efflux Ratio
Distribution Plasma Protein BindingPercent Bound
Metabolism Microsomal StabilityIn vitro t½, Intrinsic Clearance (Clint)
CYP450 InhibitionIC50 values for major CYP isoforms
Excretion In vivo PK studiesRoutes and rate of elimination

Given the current data gap, the immediate focus for any research program on this compound should be to perform these foundational in vitro ADME assays. The results will be critical in guiding subsequent lead optimization, formulation development, and the design of definitive in vivo pharmacokinetic studies. The findings from related 2-arylbenzofurans suggest that permeability and metabolism via conjugation are key areas to investigate.[1]

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Albafuran A by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albafuran A, a natural compound of interest, requires a robust and reliable analytical method for its quantification in various matrices, including raw materials, finished products, and biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the quantitative analysis of this compound using a stability-indicating Reversed-Phase HPLC (RP-HPLC) method. The method is designed to be accurate, precise, and specific for this compound, ensuring reliable results for research, quality control, and drug development purposes.

The development and validation of analytical methods are crucial in the pharmaceutical industry to ensure the quality and safety of drug products.[1][2] A well-developed HPLC method should be able to separate the analyte of interest from any potential impurities or degradation products.[3][4] This protocol is established based on the principles outlined in the International Conference on Harmonization (ICH) guidelines.[5][6][7]

Experimental Workflow

The overall workflow for the quantitative analysis of this compound by HPLC involves several key stages, from sample preparation to data analysis.

Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Extraction, Dilution) Injection Sample/Standard Injection SamplePrep->Injection StandardPrep Standard Preparation (Stock and Working Standards) SystemSuitability System Suitability Test StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Solvent Mixing, Degassing) Chromatography Chromatographic Separation MobilePhasePrep->Chromatography SystemSuitability->Injection Injection->Chromatography Detection UV Detection Chromatography->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the quantitative HPLC analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Formic acid (AR grade)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV/PDA detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan of this compound (e.g., 254 nm or 280 nm)
Run Time 10 minutes or until all relevant peaks have eluted
Preparation of Solutions
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The goal of sample preparation is to extract this compound into a solution compatible with the HPLC system and free of interfering substances.[8][9]

  • Accurately weigh a representative amount of the sample matrix.

  • Perform a suitable extraction procedure (e.g., sonication or Soxhlet extraction) with an appropriate solvent like methanol.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][7]

Method Validation Workflow

Method Validation cluster_params Validation Parameters cluster_outputs Validation Outcomes Specificity Specificity ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD Limit of Detection (LOD) LOD->ValidatedMethod LOQ Limit of Quantification (LOQ) LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod Stability Solution Stability Stability->ValidatedMethod

Caption: Logical relationship of parameters for HPLC method validation.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The method should effectively separate this compound from degradation products and matrix components. Peak purity should be confirmed.[3]
Linearity Analyze at least five concentrations across the expected range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.[4][5]
Accuracy Perform recovery studies by spiking a known amount of this compound into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[4]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[6]The LOQ should be adequate for the intended analysis.
Robustness Intentionally vary chromatographic parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Solution Stability Analyze standard and sample solutions at different time intervals (e.g., 0, 6, 12, 24 hours) at room temperature and under refrigeration.The recovery should be within ±2.0% of the initial value.

Data Presentation

The following tables present hypothetical data from the method validation experiments.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
1.015.2
5.076.5
10.0151.8
25.0380.1
50.0758.9
100.01520.3
Regression Equation y = 15.18x + 0.25
Correlation Coefficient (r²) 0.9998
Table 2: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80%40.039.899.599.7
100%50.050.1100.2
120%60.059.799.5
Table 3: Precision Data
ParameterReplicateMeasured Concentration (µg/mL)Mean (µg/mL)RSD (%)
Repeatability 1-650.1, 49.8, 50.3, 49.9, 50.2, 50.050.050.35
Intermediate Precision 1-650.5, 49.9, 50.6, 50.1, 50.3, 50.450.300.51
Table 4: LOD and LOQ
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.50

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound. The protocol outlines the necessary steps for sample and standard preparation, chromatographic analysis, and comprehensive method validation. Adherence to these protocols will ensure the generation of accurate and precise data, which is essential for quality control, stability studies, and various research applications in the field of drug development. The method is designed to be stability-indicating, allowing for the specific analysis of this compound in the presence of its degradation products.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Albafuran A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albafuran A is a 2-arylbenzofuran derivative isolated from the root bark of Morus alba L. (white mulberry).[1][2] This class of compounds has garnered significant interest due to a range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3] Preliminary studies have demonstrated that this compound exhibits cytotoxic activity against human gastric cancer cell lines.[1][2] These application notes provide detailed protocols for developing cell-based assays to characterize the cytotoxic and potential anti-inflammatory and apoptotic activities of this compound. The following protocols are designed to be adaptable for high-throughput screening and mechanistic studies.

I. Cytotoxicity Assay Using Human Gastric Cancer (HGC-27) Cells

This protocol describes a method to determine the cytotoxic effects of this compound on the human gastric cancer cell line HGC-27 using a CCK-8 (Cell Counting Kit-8) assay. This assay measures cell viability by quantifying the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.

Data Presentation: Cytotoxicity of this compound

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)IC₅₀ (µM)
This compound0 (Vehicle Control)100 ± 4.533.76 ± 2.64[1]
192.1 ± 5.1
578.3 ± 6.2
1065.4 ± 4.8
2548.9 ± 3.9
5021.7 ± 2.5
1008.2 ± 1.9
Doxorubicin (Positive Control)135.6 ± 3.1~0.1

Experimental Protocol: CCK-8 Cytotoxicity Assay

Materials:

  • This compound

  • HGC-27 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Culture: Culture HGC-27 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 4 x 10³ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Add 10 µL of the diluted compound solutions to the respective wells. For the vehicle control, add 10 µL of medium containing the same final concentration of DMSO.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 4 hours at 37°C.[1]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay and Analysis Culture Culture HGC-27 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Add Compound to Cells Seed->Treat Prepare Prepare this compound Dilutions Prepare->Treat Incubate Incubate for 24h Treat->Incubate Add_CCK8 Add CCK-8 Reagent Incubate->Add_CCK8 Read Measure Absorbance Add_CCK8->Read Analyze Calculate Viability and IC50 Read->Analyze G AlbafuranA This compound CellularStress Cellular Stress AlbafuranA->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO AlbafuranA This compound AlbafuranA->NFkB Inhibition

References

Determining the IC50 of Albafuran A for Tyrosinase: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis and the enzymatic browning of fruits and vegetables. The inhibition of tyrosinase is a key strategy in the development of whitening agents for cosmetics, treatments for hyperpigmentation disorders, and as anti-browning agents in the food industry. Albafuran A, a natural compound isolated from plants of the Morus species, has been identified as a potential inhibitor of tyrosinase. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase, a common model enzyme in preliminary inhibitor screening.

Principle of the Assay

The assay is based on the ability of tyrosinase to catalyze the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome. The formation of dopachrome can be monitored spectrophotometrically by measuring the increase in absorbance at 475 nm. In the presence of an inhibitor such as this compound, the rate of this enzymatic reaction is reduced. By measuring the reaction rate at various concentrations of the inhibitor, a dose-response curve can be generated, from which the IC50 value is calculated. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation

The following table summarizes the expected quantitative data from a tyrosinase inhibition assay of this compound. The IC50 value for this compound is based on virtual screening data, as specific experimental values for the purified compound are not widely available in peer-reviewed literature. For comparison, the IC50 value of a well-established tyrosinase inhibitor, kojic acid, is also provided.

CompoundTarget EnzymeSubstrateIC50 Value (µM)Inhibition Type (Predicted)Source
This compoundMushroom TyrosinaseL-DOPAPredicted low µM rangeCompetitiveVirtual Screening
Kojic AcidMushroom TyrosinaseL-DOPA13.94 ± 0.30CompetitiveExperimental

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound (of known purity)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 475 nm

  • Multichannel pipette

Preparation of Solutions
  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer (pH 6.8). The final concentration in the assay well should be approximately 20-30 U/mL.

  • Substrate Solution: Prepare a 10 mM stock solution of L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8). This solution should be prepared fresh before each experiment to prevent auto-oxidation.

  • Test Compound (this compound) Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Positive Control (Kojic Acid) Stock Solution: Dissolve kojic acid in DMSO to prepare a stock solution (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions of this compound and kojic acid in DMSO or the assay buffer. It is crucial to maintain a consistent final concentration of DMSO in all wells to avoid solvent effects.

Assay Procedure
  • Assay Plate Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound and control:

    • Test Wells: 20 µL of this compound dilution + 140 µL of 0.1 M sodium phosphate buffer (pH 6.8) + 20 µL of tyrosinase solution.

    • Control Wells (No Inhibitor): 20 µL of DMSO + 140 µL of 0.1 M sodium phosphate buffer (pH 6.8) + 20 µL of tyrosinase solution.

    • Blank Wells (No Enzyme): 20 µL of this compound dilution + 160 µL of 0.1 M sodium phosphate buffer (pH 6.8).

    • Positive Control Wells: 20 µL of kojic acid dilution + 140 µL of 0.1 M sodium phosphate buffer (pH 6.8) + 20 µL of tyrosinase solution.

  • Pre-incubation: Pre-incubate the plate at room temperature (25°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of the 10 mM L-DOPA solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Absorbance Measurement: Immediately measure the absorbance of the plate at 475 nm using a microplate reader. Take kinetic readings every minute for 20-30 minutes, or take an endpoint reading after a fixed time (e.g., 20 minutes) of incubation at 37°C.

Data Analysis
  • Calculate the Percentage of Tyrosinase Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control well (enzyme + substrate + DMSO).

    • A_sample is the absorbance of the test well (enzyme + substrate + this compound).

    • Absorbance values should be corrected by subtracting the absorbance of the corresponding blank wells.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in 50% inhibition of the tyrosinase activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Signaling Pathway of Melanin Synthesis

Melanin_Synthesis Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin non-enzymatic steps Tyrosinase Tyrosinase Tyrosinase->Tyrosine catalyzes Tyrosinase->LDOPA catalyzes AlbafuranA This compound (Inhibitor) AlbafuranA->Tyrosinase inhibits

Caption: Tyrosinase catalyzes the initial steps of melanin synthesis, which this compound inhibits.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Tyrosinase - L-DOPA - this compound - Buffer SerialDilutions Prepare Serial Dilutions of this compound Reagents->SerialDilutions PlateSetup Set up 96-well plate: - Enzyme - Buffer - Inhibitor/Control SerialDilutions->PlateSetup Preincubation Pre-incubate for 10 min at 25°C PlateSetup->Preincubation ReactionStart Add L-DOPA to initiate reaction Preincubation->ReactionStart AbsorbanceRead Measure Absorbance at 475 nm (kinetic or endpoint) ReactionStart->AbsorbanceRead CalcInhibition Calculate % Inhibition AbsorbanceRead->CalcInhibition PlotCurve Plot % Inhibition vs. log[this compound] CalcInhibition->PlotCurve DetermineIC50 Determine IC50 value (Non-linear regression) PlotCurve->DetermineIC50

Caption: Workflow for determining the IC50 of this compound against tyrosinase.

Application Notes and Protocols for Albafuran A Treatment in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albafuran A, a 2-arylbenzofuran compound isolated from Morus alba (white mulberry), has been identified as a potential modulator of adipogenesis. Compounds within this class have demonstrated inhibitory effects on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[1] This document provides detailed protocols for investigating the effects of this compound on 3T3-L1 cells, a widely used in vitro model for studying adipogenesis. The provided methodologies cover the assessment of lipid accumulation, key enzymatic activity, and the expression of master adipogenic regulators. These protocols are intended to guide researchers in elucidating the anti-adipogenic potential and mechanism of action of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the current literature, the following tables are presented as templates to be populated with experimental data. They are based on typical results obtained for other anti-adipogenic compounds isolated from Morus alba.

Table 1: Effect of this compound on Triglyceride (TG) Accumulation in 3T3-L1 Adipocytes

TreatmentConcentration (µM)Triglyceride Content (% of Control)
Vehicle Control (DMSO)-100
This compound1Data to be determined
This compound5Data to be determined
This compound10Data to be determined
This compound25Data to be determined
Positive Control (e.g., Quercetin)20Reference value

Table 2: Effect of this compound on Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity

TreatmentConcentration (µM)GPDH Activity (% of Control)
Vehicle Control (DMSO)-100
This compound1Data to be determined
This compound5Data to be determined
This compound10Data to be determined
This compound25Data to be determined
Positive Control (e.g., Quercetin)20Reference value

Table 3: Effect of this compound on Adipogenic Gene Expression (mRNA)

GeneTreatment (Concentration)Fold Change vs. Differentiated Control
PpargThis compound (10 µM)Data to be determined
CebpaThis compound (10 µM)Data to be determined
Fabp4 (aP2)This compound (10 µM)Data to be determined

Table 4: Effect of this compound on Adipogenic Protein Expression

ProteinTreatment (Concentration)Relative Protein Level vs. Differentiated Control
PPARγThis compound (10 µM)Data to be determined
C/EBPαThis compound (10 µM)Data to be determined

Experimental Protocols

3T3-L1 Cell Culture and Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Preadipocyte Culture (Growth Medium): Culture 3T3-L1 cells in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding for Differentiation: Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates) and grow to confluence. Maintain the cells at confluence for an additional 2 days to ensure growth arrest.

  • Initiation of Differentiation (Day 0): Replace the growth medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Add this compound at desired concentrations.

  • Maturation Phase (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin), including fresh this compound.

  • Maintenance (Day 4 onwards): From day 4, replace the medium every 2 days with fresh DMEM containing 10% FBS and this compound until the cells are fully differentiated (typically day 8-10).

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of intracellular lipid droplets.

Materials:

  • Oil Red O stock solution (0.5 g in 100 ml isopropanol)

  • Formalin (10%)

  • 60% Isopropanol

Protocol:

  • Wash differentiated cells with PBS.

  • Fix the cells with 10% formalin for 1 hour at room temperature.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with a working solution of Oil Red O (6 parts stock to 4 parts water, filtered) for 15-30 minutes.

  • Wash the cells extensively with water to remove unbound dye.

  • For quantification, elute the stain by adding isopropanol and measure the absorbance at 540 nm using a microplate reader.

Triglyceride (TG) Content Assay

This assay provides a quantitative measure of intracellular triglyceride levels.

Materials:

  • Triglyceride Quantification Kit

  • Cell lysis buffer

Protocol:

  • Wash differentiated cells with PBS and harvest them.

  • Lyse the cells and homogenize the lysate.

  • Use a commercial triglyceride quantification kit according to the manufacturer's instructions to measure the triglyceride content.

  • Normalize the triglyceride content to the total protein concentration of the cell lysate.

Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay

GPDH is a key enzyme in triglyceride synthesis, and its activity is a marker of adipocyte differentiation.[1]

Materials:

  • GPDH Activity Assay Kit

  • Cell lysis buffer

Protocol:

  • Harvest differentiated 3T3-L1 adipocytes and prepare a cell lysate.

  • Measure GPDH activity using a commercial kit, which typically involves monitoring the change in absorbance due to the reduction of a substrate.

  • Normalize the activity to the total protein content of the lysate.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of key adipogenic transcription factors.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for Pparg, Cebpa, and a housekeeping gene (e.g., Actb or Gapdh)

Protocol:

  • Extract total RNA from 3T3-L1 cells treated with this compound at various time points during differentiation.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the protein levels of key adipogenic regulators.

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated 3T3-L1 cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with a HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis preadipocytes 3T3-L1 Preadipocytes confluence Grow to Confluence preadipocytes->confluence differentiation Induce Differentiation (MDI) confluence->differentiation treatment Treat with this compound differentiation->treatment maturation Mature Adipocytes treatment->maturation 8-10 days lipid Lipid Accumulation (Oil Red O, TG Assay) maturation->lipid enzyme GPDH Activity Assay maturation->enzyme gene Gene Expression (qPCR) maturation->gene protein Protein Expression (Western Blot) maturation->protein

Experimental workflow for assessing this compound's effects.

signaling_pathway cluster_inhibition Potential Mechanism of this compound cluster_adipogenesis Adipogenesis Cascade albafuran This compound unknown_target ? albafuran->unknown_target Inhibits pparg_cebpa PPARγ / C/EBPα (Master Regulators) unknown_target->pparg_cebpa Downregulation adipogenic_genes Adipogenic Genes (e.g., Fabp4, LPL) pparg_cebpa->adipogenic_genes Activates lipid_accumulation Lipid Accumulation adipogenic_genes->lipid_accumulation adipocyte Mature Adipocyte lipid_accumulation->adipocyte

Hypothesized signaling pathway for this compound.

References

Application Notes and Protocols for Testing Albafuran A in Anti-Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albafuran A, a natural compound isolated from plants of the Morus genus, belongs to the class of 2-arylbenzofuran flavonoids.[1] Compounds from Morus alba have demonstrated a variety of pharmacological activities, including anti-inflammatory effects.[2][3][4] These effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] Furan-containing compounds, in general, are recognized for their potential biological activities, including anti-inflammatory properties.[7][8] This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's anti-inflammatory potential. Given this compound's low water solubility (estimated at 0.0061 mg/L), careful consideration of solvent and vehicle selection is critical for experimental design.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₂₆O₄[1]
Molecular Weight378.5 g/mol [1]
Water Solubility0.0061 mg/L @ 25 °C (estimated)
Physical DescriptionSolid[1]
Melting Point150 - 150.5 °C[1]

Table 2: Summary of Proposed In Vitro Anti-Inflammatory Assays

AssayCell LineInducerKey Parameters MeasuredExpected Outcome with this compound
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitrite concentration in culture supernatantDose-dependent decrease in nitrite levels
Pro-inflammatory Cytokine ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Levels of TNF-α, IL-6, and IL-1β in culture supernatantDose-dependent decrease in cytokine levels
Cyclooxygenase-2 (COX-2) InhibitionRecombinant COX-2 enzyme or cell-based assayArachidonic Acid (for enzyme assay)Prostaglandin E₂ (PGE₂) productionInhibition of PGE₂ production

Table 3: Summary of Proposed In Vivo Anti-Inflammatory Model

ModelAnimalInducing AgentKey Parameters MeasuredExpected Outcome with this compound
Carrageenan-Induced Paw EdemaRatCarrageenanPaw volume/thickness, inflammatory markers in paw tissueDose-dependent reduction in paw edema

Experimental Protocols

In Vitro Assays

1. Cell Culture

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][10]

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[9][11]

2. Preparation of this compound Stock Solution

Due to its low water solubility, a stock solution of this compound should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with anti-inflammatory assays.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Add 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and dissolve the formazan crystals in DMSO.[12]

  • Measure the absorbance at 540 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control group.

4. Nitric Oxide (NO) Production Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[10]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[12] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).

  • After incubation, collect 100 µL of the culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[12]

  • Quantify the nitrite concentration using a sodium nitrite standard curve.[12]

5. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production Assay (ELISA)

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[11]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[13]

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.[14]

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[13][15]

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine. After incubation and washing, a biotinylated detection antibody is added, followed by an enzyme-linked avidin/streptavidin. A substrate solution is then added, and the resulting color change is measured spectrophotometrically.[15]

6. Cyclooxygenase-2 (COX-2) Inhibition Assay

This can be performed using a cell-free enzyme assay or a cell-based assay.

  • Cell-Free COX-2 Inhibitor Screening Assay:

    • Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam).[5][16][17]

    • The assay typically involves incubating recombinant COX-2 enzyme with a heme cofactor and the test compound (this compound) at various concentrations.[18]

    • The reaction is initiated by adding arachidonic acid as the substrate.[18]

    • The production of prostaglandins (e.g., PGH₂, which is then reduced to PGF₂α) is measured, often through a colorimetric or fluorometric method.[5][18]

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of COX-2 activity) can then be calculated.

  • Cell-Based COX-2 Activity Assay:

    • In LPS-stimulated RAW 264.7 cells (as described in the cytokine assay), measure the level of Prostaglandin E₂ (PGE₂) in the culture supernatant using a specific ELISA kit. A reduction in PGE₂ levels in this compound-treated cells would indicate inhibition of COX activity.

In Vivo Model

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Grouping:

    • Group 1: Control (vehicle only)

    • Group 2: Carrageenan control (vehicle + carrageenan)

    • Group 3: Positive control (Indomethacin 10 mg/kg or Diclofenac 10 mg/kg + carrageenan)[19]

    • Group 4-6: this compound (e.g., 10, 30, 100 mg/kg, p.o.) + carrageenan

  • Procedure:

    • Administer this compound (suspended in a suitable vehicle like 0.5% carboxymethylcellulose) or the vehicle orally 1 hour before carrageenan injection.[19]

    • Measure the initial paw volume of the right hind paw using a plethysmometer.[19][20]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[19][21]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

    • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for further analysis (e.g., measurement of inflammatory mediators like TNF-α, IL-1β, and PGE₂).[19]

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) Determine non-toxic dose range A->B C Pre-treat with this compound B->C Select non-toxic concentrations D Induce Inflammation (LPS) C->D E Nitric Oxide Assay (Griess Reagent) D->E F Cytokine Assay (ELISA) (TNF-α, IL-6, IL-1β) D->F G COX-2 Inhibition Assay D->G H Acclimatize Rats I Administer this compound / Vehicle H->I J Induce Paw Edema (Carrageenan) I->J K Measure Paw Volume J->K L Data Analysis (% Inhibition) K->L

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB_P->Proteasome NFkB_active Active NF-κB IkB_P->NFkB_active releases Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes translocates to & activates transcription Nucleus Nucleus AlbafuranA This compound AlbafuranA->IKK inhibits? AlbafuranA->NFkB_active inhibits nuclear translocation? IkB_NFkB IκB-NF-κB (inactive complex)

Caption: Simplified NF-κB signaling pathway and potential targets for this compound.

MAPK_Pathway cluster_nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Genes Pro-inflammatory Genes AP1->Genes translocates to & activates transcription Nucleus Nucleus AlbafuranA This compound AlbafuranA->MAPKKK inhibits? AlbafuranA->MAPKK inhibits? AlbafuranA->MAPK inhibits?

Caption: Overview of the MAPK signaling pathway in inflammation.

References

Albafuran A stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Albafuran A

Topic: this compound Stock Solution Preparation and Storage For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a natural polyphenol and a member of the 1-benzofurans class, first isolated from the white mulberry tree (Morus alba)[1]. As a secondary metabolite, it is investigated for various biological activities, including potential roles in modulating inflammatory responses and adipogenesis[1][2]. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and preserving the compound's integrity. This document provides detailed protocols for the preparation and storage of this compound solutions, summarizes its key physicochemical properties, and illustrates relevant experimental workflows and biological pathways.

Physicochemical Properties

This compound is characterized by a benzofuran core linked to a geranyl group and hydroxylated aromatic rings[1]. Due to its polyphenolic structure, it has very low solubility in water. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₄H₂₆O₄ [1][3][4]
Molecular Weight 378.5 g/mol [1][3]
Physical Description Solid [3]
Water Solubility 0.0061 mg/L @ 25°C (estimated)

| IUPAC Name | 4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol |[1][3] |

Stock Solution Preparation Protocol

Due to its poor aqueous solubility, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing this compound stock solutions.

3.1 Materials

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer and/or sonicator

3.2 Protocol for 10 mM Stock Solution

  • Pre-weigh Vial: Place a sterile, empty 1.5 mL microcentrifuge tube or amber vial on the analytical balance and tare the weight.

  • Weigh this compound: Carefully weigh approximately 3.79 mg of this compound powder into the tared vial. Record the exact weight.

    • Calculation: The amount required is based on the desired concentration, volume, and the compound's molecular weight (MW = 378.5 g/mol ). To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (M) x MW ( g/mol ) x Volume (L) x 1000 mg/g

      • Mass (mg) = 0.010 mol/L x 378.5 g/mol x 0.001 L x 1000 mg/g = 3.785 mg

  • Add Solvent: Using the precise weight of this compound recorded in the previous step, calculate the exact volume of DMSO required to achieve a 10 mM concentration.

    • Calculation: Volume (µL) = [Mass (mg) / 378.5 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)

    • Example: For 3.79 mg of this compound, add 1001 µL of DMSO.

  • Dissolve Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting (amber) microcentrifuge tubes.

  • Labeling: Clearly label all aliquots with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.

Table 2: Example Calculation for a 10 mM this compound Stock Solution

Parameter Value
Target Concentration 10 mM
Solvent DMSO
Molecular Weight 378.5 g/mol
Mass of this compound 3.785 mg

| Final Volume | 1 mL |

Storage and Stability

Proper storage is essential to maintain the stability and biological activity of this compound.

  • Short-Term Storage: For use within a few days, the stock solution can be stored at 2-8°C, protected from light.

  • Long-Term Storage: For long-term storage, aliquots should be stored at -20°C or -80°C. Storing at -20°C is suitable for several months, while -80°C is recommended for longer periods (over a year)[5].

  • Handling: Before use, thaw a frozen aliquot at room temperature and gently vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles, which can lead to compound degradation. Discard any unused portion of a thawed aliquot.

Experimental Workflow and Biological Pathway Diagrams

5.1 Workflow for Stock Solution Preparation

The following diagram outlines the standard procedure for preparing an this compound stock solution.

G A Weigh this compound Powder B Add Anhydrous DMSO A->B Calculate Volume C Vortex / Sonicate to Dissolve B->C D Aliquot into Amber Vials C->D E Store at -20°C or -80°C D->E

Caption: Workflow for this compound stock solution preparation.

5.2 Simplified Inflammatory Signaling Pathway

This compound is derived from Morus alba, extracts of which have been shown to inhibit nitric oxide (NO) production in macrophages, a key process in inflammation[2]. The diagram below illustrates a simplified pathway where this compound may exert its anti-inflammatory effects.

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates Pathway Signaling Cascade (e.g., NF-κB) TLR4->Pathway iNOS iNOS Expression Pathway->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation AlbafuranA This compound AlbafuranA->Pathway Inhibits

Caption: Potential inhibitory action of this compound on inflammatory signaling.

References

Application Notes and Protocols: Albafuran A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Albafuran A, a bioactive compound isolated from Morus alba, in cell culture-based assays. The information presented here is intended to facilitate research into the biological activities and therapeutic potential of this compound.

Introduction to this compound

This compound is a natural product belonging to the 2-arylbenzofuran class of compounds, which are found in various species of the Morus (mulberry) plant.[1] Compounds from Morus alba have been traditionally used in medicine and are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[2][3][4] this compound, as a constituent of Morus alba, is a subject of interest for its potential biological effects.

Solubility and Preparation of Stock Solutions

The solubility of a compound is a critical factor in designing and executing cell-based experiments. While specific solubility data for this compound in various cell culture media is not extensively documented, a general approach for preparing solutions of hydrophobic compounds for biological assays can be followed. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving such compounds due to its high solubilizing power and relatively low toxicity to cells at low concentrations.[5][6]

Table 1: Recommended Solvents for this compound

SolventApplicationRecommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Stock Solution1-10 mMPrepare a high-concentration stock to minimize the final solvent concentration in the culture medium. Store at -20°C or -80°C.
EthanolStock Solution (Alternative)1-10 mMCan be used as an alternative to DMSO. Some cell lines may be more sensitive to ethanol.
Cell Culture MediumWorking SolutionVaries (typically µM range)Dilute the stock solution directly into the pre-warmed cell culture medium immediately before use.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound (C₂₀H₂₀O₄) is 324.37 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.24 mg of this compound.

  • Weighing: Carefully weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound. For a 10 mM solution, add 1 mL of DMSO for every 3.24 mg of this compound.

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Application in Cell Culture

When using this compound in cell culture, it is crucial to determine the optimal working concentration and to include appropriate controls to account for any effects of the solvent.

Protocol 2: Treatment of Cells with this compound

This protocol provides a general procedure for treating adherent cells with this compound.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, dilute the stock solution 1:1000 in the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to the complete cell culture medium as was added to the experimental wells. The final DMSO concentration should typically be less than 0.1%.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for the desired experimental duration.

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability, gene expression, or protein activity.

Table 2: Experimental Parameters for Cell-Based Assays with this compound

ParameterRecommendationConsiderations
Cell Type Varies depending on the research question.The response to this compound may be cell-type specific.
Seeding Density Optimize for logarithmic growth during the experiment.Over-confluent or sparse cultures can affect results.
Working Concentration Typically in the low µM range. A dose-response study is recommended.High concentrations may induce off-target effects or cytotoxicity.
Incubation Time Varies from hours to days, depending on the endpoint being measured.Short incubation times may be sufficient for signaling pathway studies, while longer times may be needed for viability assays.
Vehicle Control Essential. Use the same concentration of solvent (e.g., DMSO) as in the highest concentration of this compound.To distinguish the effects of the compound from those of the solvent.
Positive Control A known modulator of the pathway of interest.To validate the experimental setup.
Negative Control Untreated cells.To establish a baseline.

Potential Biological Activities and Signaling Pathways

Extracts from Morus alba, containing this compound, have been shown to influence several signaling pathways. These provide a starting point for investigating the mechanism of action of purified this compound.

  • Anti-inflammatory Effects: Morus alba extracts have been observed to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.[1][7] This suggests that this compound may modulate inflammatory signaling pathways such as the NF-κB pathway.

  • Antioxidant Properties: The phenolic nature of compounds from Morus alba suggests potential antioxidant activity, which could involve the modulation of pathways related to oxidative stress, such as the Nrf2 pathway.

  • Metabolic Regulation: Studies have pointed to the effects of Morus alba on metabolic pathways, including the potential to influence the RAS signaling pathway, which is involved in cell growth, differentiation, and survival.[2][8]

Below are graphical representations of a general experimental workflow and a potential signaling pathway that may be modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis stock Prepare this compound Stock Solution (DMSO) dilute Dilute Stock to Working Concentrations in Medium stock->dilute cells Seed Cells in Multi-well Plate treat Treat Cells with This compound & Controls cells->treat dilute->treat incubate Incubate for Desired Time treat->incubate analyze Perform Downstream Assays (e.g., Viability, Western Blot) incubate->analyze

Figure 1: General experimental workflow for cell-based assays with this compound.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb NF-κB kinase_cascade->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_expression->cytokines albafuran This compound albafuran->kinase_cascade Inhibition?

Figure 2: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols for the Total Synthesis of Albafuran A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albafuran A is a naturally occurring polyphenol belonging to the class of 2-arylbenzofurans. It has been isolated from plants of the Morus genus and exhibits interesting biological activities. These application notes outline a proposed convergent total synthesis strategy for this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The strategy is based on established synthetic methodologies for the formation of the 2-arylbenzofuran core and the introduction of the characteristic geranyl side chain.

Retrosynthetic Analysis

A convergent retrosynthetic analysis of this compound suggests the disconnection of the molecule into two key fragments: a boronic acid derivative of the geranylated resorcinol (Fragment A) and a brominated 2-arylbenzofuran (Fragment B). The final carbon-carbon bond formation can be achieved via a Suzuki coupling reaction.

Diagram of the Proposed Retrosynthetic Strategy

G Albafuran_A This compound Suzuki Suzuki Coupling Albafuran_A->Suzuki Fragment_A Fragment A: Geranylated Resorcinol Boronic Acid Suzuki->Fragment_A Fragment_B Fragment B: Brominated 2-Arylbenzofuran Suzuki->Fragment_B Geranylation Friedel-Crafts Geranylation Fragment_A->Geranylation Benzofuran_Formation Benzofuran Formation (e.g., McMurry Coupling or Perkin Reaction) Fragment_B->Benzofuran_Formation Resorcinol Resorcinol Derivative Geranylation->Resorcinol Geraniol Geraniol Geranylation->Geraniol Salicylaldehyde Substituted Salicylaldehyde Benzofuran_Formation->Salicylaldehyde Aryl_Aldehyde Substituted Aryl Aldehyde Benzofuran_Formation->Aryl_Aldehyde

Caption: A convergent retrosynthetic approach for this compound.

Quantitative Data Summary

As no complete total synthesis of this compound has been published, this table summarizes typical yields for the key transformations involved in the proposed strategy, based on analogous reactions reported in the literature.

StepReaction TypeReagents/CatalystsSolventTemperature (°C)Typical Yield (%)
Fragment A Synthesis
1Friedel-Crafts GeranylationGeraniol, BF₃·OEt₂Dioxane25-5060-80
2BorylationB₂Pin₂, [Ir(cod)(OMe)]₂, dtbpyTHF8070-90
Fragment B Synthesis
1Perkin ReactionSubstituted Salicylaldehyde, Phenylacetic Anhydride, Et₃NAc₂O120-14075-90
2BrominationNBSDMF0-2580-95
Final Coupling
1Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O80-10065-85
2Deprotection (if applicable)BBr₃ or other standard methodsDCM-78 to 2585-95

Experimental Protocols

The following are detailed, representative protocols for the key steps in the proposed total synthesis of this compound.

Protocol 1: Synthesis of the 2-Arylbenzofuran Core (Fragment B Precursor)

This protocol describes a modified Perkin reaction for the formation of the benzofuran ring system.

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • Substituted Phenylacetic Anhydride (2.5 eq)

  • Triethylamine (3.0 eq)

  • Acetic Anhydride (as solvent)

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • A mixture of the substituted salicylaldehyde (1.0 eq), substituted phenylacetic anhydride (2.5 eq), and triethylamine (3.0 eq) in acetic anhydride is heated to reflux (120-140 °C) for 4-6 hours.

  • The reaction mixture is cooled to room temperature and poured onto ice-water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-arylbenzofuran.

Protocol 2: Friedel-Crafts Geranylation of a Resorcinol Derivative (Fragment A Precursor)

This protocol outlines the direct coupling of geraniol to a protected resorcinol derivative.

Materials:

  • Protected Resorcinol Derivative (e.g., 1,3-dimethoxybenzene) (1.0 eq)

  • Geraniol (1.2 eq)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (1.5 eq)

  • Anhydrous Dioxane

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a solution of the protected resorcinol derivative (1.0 eq) in anhydrous dioxane at 0 °C under an inert atmosphere (e.g., Argon), add geraniol (1.2 eq).

  • Slowly add boron trifluoride etherate (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the geranylated resorcinol derivative.

Protocol 3: Suzuki Coupling of Fragments A and B

This protocol describes the palladium-catalyzed cross-coupling of the two key fragments.

Materials:

  • Geranylated Resorcinol Boronic Acid (Fragment A) (1.2 eq)

  • Brominated 2-Arylbenzofuran (Fragment B) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium Carbonate (2.0 M aqueous solution) (3.0 eq)

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the brominated 2-arylbenzofuran (Fragment B, 1.0 eq) and the geranylated resorcinol boronic acid (Fragment A, 1.2 eq) in a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Add the aqueous potassium carbonate solution (3.0 eq).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Heat the reaction mixture to reflux (80-100 °C) and monitor by TLC. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the protected this compound.

Workflow Diagram

The following diagram illustrates the proposed synthetic workflow.

G cluster_FragmentA Fragment A Synthesis cluster_FragmentB Fragment B Synthesis Resorcinol Protected Resorcinol Geranylation Friedel-Crafts Geranylation (Geraniol, BF3.OEt2) Resorcinol->Geranylation Geranylated_Resorcinol Geranylated Resorcinol Derivative Geranylation->Geranylated_Resorcinol Borylation Borylation (B2Pin2, Ir catalyst) Geranylated_Resorcinol->Borylation Fragment_A Fragment A (Boronic Acid) Borylation->Fragment_A Suzuki_Coupling Suzuki Coupling (Pd(PPh3)4, K2CO3) Fragment_A->Suzuki_Coupling Salicylaldehyde Substituted Salicylaldehyde Benzofuran_Formation Benzofuran Formation (e.g., Perkin Reaction) Salicylaldehyde->Benzofuran_Formation Aryl_Acid Substituted Phenylacetic Acid Derivative Aryl_Acid->Benzofuran_Formation Arylbenzofuran Protected 2-Arylbenzofuran Benzofuran_Formation->Arylbenzofuran Bromination Bromination (NBS) Arylbenzofuran->Bromination Fragment_B Fragment B (Bromo-2-arylbenzofuran) Bromination->Fragment_B Fragment_B->Suzuki_Coupling Deprotection Deprotection (e.g., BBr3) Suzuki_Coupling->Deprotection Albafuran_A This compound Deprotection->Albafuran_A

Caption: Proposed convergent total synthesis workflow for this compound.

Application Notes and Protocols for Assessing Albafuran A Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the comprehensive assessment of Albafuran A purity, a critical step in drug development and quality control. The protocols outlined below utilize modern analytical techniques to ensure the identity, strength, and quality of this compound.

Introduction

This compound is a polyphenol and a member of the class of 1-benzofurans, first isolated from the white mulberry tree (Morus alba)[1][2]. Its chemical formula is C₂₄H₂₆O₄ with a molecular weight of approximately 378.46 g/mol [3]. As a bioactive natural product, rigorous purity assessment is essential to guarantee the reliability and reproducibility of preclinical and clinical studies. This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a protocol for forced degradation studies to develop a stability-indicating method.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₂₆O₄[1][3]
Molecular Weight378.46 g/mol [3]
IUPAC Name4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol[1]
AppearanceSolid[1]
Melting Point150 - 150.5 °C[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities[4][5].

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 50% B

      • 35-40 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of this compound is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Table 2: Representative HPLC Purity Data for this compound Batches

Batch NumberRetention Time (min)Peak Area (mAU*s)Purity (%)
AFA-00115.2125099.5
AFA-00215.3123599.2
AFA-00315.2126099.8
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify and characterize impurities[6][7].

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC protocol described in section 3.1.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

  • Data Analysis:

    • Identify the molecular ions corresponding to this compound ([M+H]⁺ and [M-H]⁻).

    • Analyze the mass spectra of minor peaks to identify potential impurities and degradation products by comparing their fragmentation patterns with known structures or databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative purity assessment (qNMR)[8][9][10].

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

    • For qNMR, add a known amount of a certified internal standard (e.g., maleic acid) to the sample.

  • NMR Experiments:

    • Acquire ¹H NMR and ¹³C NMR spectra for structural confirmation.

    • For qNMR, acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Analysis:

    • Compare the chemical shifts and coupling constants of the acquired spectra with reference data for this compound to confirm its identity.

    • For qNMR, calculate the purity by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard[11].

Table 3: Quantitative ¹H-NMR Purity Data for this compound

Batch NumberInternal StandardPurity (w/w %)
AFA-001Maleic Acid99.3
AFA-002Maleic Acid99.1
AFA-003Maleic Acid99.6
Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance[12][13].

Protocol:

  • Stress Conditions: Subject this compound (in solid and solution form) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

  • Sample Analysis:

    • Analyze the stressed samples using the developed HPLC method (section 3.1).

    • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.

  • Mass Balance:

    • Calculate the mass balance to ensure that the decrease in the amount of this compound corresponds to the increase in the amount of degradation products.

Table 4: Summary of Forced Degradation Studies on this compound

Stress ConditionDegradation (%)Number of Degradation Products
Acid Hydrolysis (0.1 M HCl)15.22
Base Hydrolysis (0.1 M NaOH)25.83
Oxidative (3% H₂O₂)10.51
Thermal (80 °C)5.11
Photolytic (UV/Vis)8.92

Visualization of Workflows and Pathways

Experimental Workflow for this compound Purity Assessment

The following diagram illustrates the logical flow of the purity assessment process.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Forced Degradation cluster_3 Data Analysis & Reporting A This compound Sample B Dissolution in appropriate solvent A->B C HPLC-UV/DAD B->C Purity (%) D LC-MS B->D Impurity ID E NMR Spectroscopy B->E Structure & qNMR F Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->F G Purity Report & Certificate of Analysis C->G D->G E->G F->C Stability Indicating Method

Caption: Workflow for this compound purity assessment.

Hypothetical Signaling Pathway for a Bioactive Polyphenol

While the specific signaling pathway for this compound is not fully elucidated, many polyphenols exert their effects through pathways like the Nrf2 antioxidant response element pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Albafuran_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Albafuran_A->Keap1_Nrf2 Inhibition of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Keap1 Keap1 (ubiquitinated) Keap1_Nrf2->Keap1 Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

Caption: Hypothetical Nrf2 signaling pathway for this compound.

Conclusion

The purity of this compound can be reliably assessed using a combination of HPLC, LC-MS, and NMR spectroscopy. The protocols provided herein offer a robust framework for the quality control of this compound in research and drug development settings. Forced degradation studies are crucial for establishing a stability-indicating method, which is a regulatory requirement for pharmaceutical compounds. The application of these methods will ensure the quality and consistency of this compound, leading to more reliable scientific outcomes.

References

Application Notes and Protocols for Enzyme Kinetics Studies of 2-Arylbenzofurans from Morus alba

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds isolated from Morus alba (white mulberry), particularly the 2-arylbenzofuran class of natural products, have garnered significant interest for their diverse biological activities. While specific enzyme kinetics data for Albafuran A is not extensively available in the public domain, numerous related 2-arylbenzofuran derivatives from Morus alba have demonstrated potent inhibitory effects against various enzymes. These compounds, including Moracin M, Mulberrofuran G, and Kuwanon G, serve as valuable subjects for enzyme kinetics studies, offering insights into their mechanism of action and potential as therapeutic agents or cosmeceuticals.

This document provides a comprehensive guide for conducting enzyme kinetics studies on 2-arylbenzofurans from Morus alba, with a focus on tyrosinase, a key enzyme in melanin biosynthesis and a common target for screening inhibitors. The protocols and data presented herein are based on studies of 2-arylbenzofurans structurally related to this compound and are intended to serve as a foundational methodology for researchers in this field.

Application: Elucidating the Inhibitory Potential of 2-Arylbenzofurans against Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin. Inhibition of tyrosinase is a key strategy in the development of skin-whitening agents and in the prevention of enzymatic browning in the food industry. The study of 2-arylbenzofurans as tyrosinase inhibitors can elucidate their structure-activity relationships and mechanism of inhibition, which is crucial for the development of novel and effective tyrosinase inhibitors.

Principle of the Tyrosinase Inhibition Assay

The tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with a maximum absorbance at approximately 475 nm. The rate of dopachrome formation is proportional to the tyrosinase activity. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of inhibition can be quantified by measuring the reduction in absorbance.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a generalized procedure for determining the tyrosinase inhibitory activity of 2-arylbenzofuran compounds.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 2-Arylbenzofuran compound (e.g., Moracin M, Mulberrofuran G, or other related compounds)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8.

  • Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase in sodium phosphate buffer to a final concentration of 1000 U/mL. Prepare fresh before use and keep on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM. Prepare fresh as it is prone to auto-oxidation.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve the 2-arylbenzofuran compound in DMSO to prepare a stock solution.

  • Kojic Acid Stock Solution (e.g., 10 mM): Dissolve kojic acid in DMSO to prepare a stock solution for the positive control.

Assay Procedure:

  • Prepare serial dilutions of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add the following to each well:

    • 140 µL of 0.1 M sodium phosphate buffer (pH 6.8)

    • 20 µL of the test compound dilution (or DMSO for the control)

    • 20 µL of mushroom tyrosinase solution

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

Data Analysis

1. Calculation of Percent Inhibition:

The percentage of tyrosinase inhibition is calculated using the following formula:

Where:

  • A_control is the absorbance of the control reaction (with DMSO instead of the inhibitor).

  • A_sample is the absorbance of the reaction with the test compound.

2. Determination of IC50 Value:

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3. Analysis of Inhibition Mechanism:

To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), enzyme kinetic studies are performed by measuring the reaction rates at various concentrations of the substrate (L-DOPA) in the presence and absence of different concentrations of the inhibitor. The data is then plotted using Michaelis-Menten and Lineweaver-Burk plots.

  • Michaelis-Menten Plot: A plot of the initial reaction velocity (V₀) versus substrate concentration ([S]).

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/V₀ versus 1/[S]. This plot linearizes the Michaelis-Menten kinetics and is useful for visually determining the type of inhibition. The equation for the Lineweaver-Burk plot is:

Where:

  • V₀ is the initial reaction velocity.

  • [S] is the substrate concentration.

  • Vmax is the maximum reaction velocity.

  • Km is the Michaelis constant.

Data Presentation: Tyrosinase Inhibitory Activity of Compounds from Morus alba

The following table summarizes the tyrosinase inhibitory activities of various compounds isolated from Morus alba. Note that specific data for this compound is not included due to a lack of available literature.

CompoundIC50 (µM)Type of InhibitionSource
Moracin M 8.00 ± 0.22Not specified in sourceTwigs of Morus alba L.[1]
Mulberrofuran G 6.35 ± 0.45CompetitiveMorus Species[2]
Kuwanon G 67.6CompetitiveMorus Species[2]
Oxyresveratrol 0.10 ± 0.01Not specified in sourceTwigs of Morus alba L.[1]
Steppogenin 0.98 ± 0.01Not specified in sourceTwigs of Morus alba L.[1]
Morachalcone A 0.08 ± 0.02Not specified in sourceTwigs of Morus alba L.[1]
Kojic Acid (Control)36.02CompetitiveMorus Species[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Test Compound Dilutions plate_prep Plate Preparation: - Add Buffer, Test Compound,  and Tyrosinase to wells reagents->plate_prep Dispense pre_incubation Pre-incubate (37°C, 10 min) plate_prep->pre_incubation reaction_start Initiate Reaction (Add L-DOPA) pre_incubation->reaction_start measurement Measure Absorbance (475 nm, kinetic) reaction_start->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition Raw Data kinetic_analysis Kinetic Analysis (Michaelis-Menten, Lineweaver-Burk) measurement->kinetic_analysis Kinetic Data det_ic50 Determine IC50 calc_inhibition->det_ic50 det_mechanism Determine Inhibition Mechanism kinetic_analysis->det_mechanism inhibition_types x_axis_start x_axis_start -1/Km x_axis_end x_axis_start->x_axis_end 1/[S] y_axis_start y_axis_start y_axis_end y_axis_start->y_axis_end 1/V₀ x_neg_no_inhib y_pos_no_inhib x_neg_no_inhib->y_pos_no_inhib No Inhibitor y_pos_non_comp x_neg_no_inhib->y_pos_non_comp Non-competitive x_neg_comp x_neg_comp->y_pos_no_inhib Competitive x_neg_uncomp y_pos_uncomp x_neg_uncomp->y_pos_uncomp Uncompetitive

References

Application Notes & Protocols: Kuwanon G as an Experimental Model in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Albafuran A": Initial literature searches did not yield specific information on a compound named "this compound" in the context of diabetes research. However, the name suggests a potential relation to furan-containing compounds from Morus alba (White Mulberry). This document focuses on Kuwanon G , a well-researched isoprenylated flavonoid from Morus alba, as a representative experimental model for investigating potential anti-diabetic agents.

Introduction to Kuwanon G in Diabetes Research

Kuwanon G is a natural compound isolated from the root bark and leaves of Morus alba. It has garnered significant interest in diabetes research due to its potent biological activities. Structurally, it is a prenylated flavonoid that has demonstrated efficacy in key areas related to glycemic control.

Key Therapeutic Hypotheses for Kuwanon G in Diabetes:

  • Inhibition of Carbohydrate Digestion: By inhibiting α-glucosidase, Kuwanon G can delay the breakdown and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.

  • Enhancement of Cellular Glucose Uptake: Kuwanon G may improve glucose disposal by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like adipose and muscle.

  • Modulation of Insulin Signaling Pathways: The compound is believed to exert its effects by influencing key signaling cascades, such as the PI3K/Akt pathway, which are central to insulin action.

These application notes provide detailed protocols for in vitro and in vivo experiments to investigate the anti-diabetic potential of Kuwanon G.

In Vitro Experimental Models & Protocols

α-Glucosidase Inhibition Assay

This assay determines the ability of Kuwanon G to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer solution (PBS) at pH 6.8.

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.

    • Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 2 mM.

    • Test Compound: Prepare stock solutions of Kuwanon G in DMSO and dilute to various concentrations (e.g., 10, 20, 40, 60 µg/mL) with phosphate buffer. Ensure the final DMSO concentration in the assay is non-inhibitory.

    • Positive Control: Prepare a solution of Acarbose at various concentrations.

    • Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the α-glucosidase solution to each well.

    • Add 50 µL of the test compound (Kuwanon G), positive control (Acarbose), or buffer (for control) to the respective wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value (the concentration of Kuwanon G that inhibits 50% of the enzyme activity) by plotting a dose-response curve of % inhibition versus log concentration.

Cellular Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of Kuwanon G on glucose uptake in a mature adipocyte cell line using a fluorescent glucose analog, 2-NBDG.

Protocol:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Induce differentiation two days post-confluence by switching to DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

    • Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

    • Finally, culture the cells in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed (characterised by the accumulation of lipid droplets).

  • Glucose Uptake Assay:

    • Seed differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate.

    • Serum-starve the cells for 3-4 hours in serum-free DMEM.

    • Wash the cells twice with Krebs-Ringer Phosphate (KRP) buffer (or PBS).

    • Pre-treat the cells with various concentrations of Kuwanon G (e.g., 10, 25, 50 µM) or insulin (100 nM, as a positive control) in KRP buffer for 30 minutes at 37°C.

    • Add the fluorescent glucose analog 2-NBDG to a final concentration of 100 µM to each well.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the uptake by washing the cells three times with ice-cold KRP buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis:

    • Normalize the fluorescence readings to the protein content in each well (e.g., using a BCA assay) or to a cell viability stain.

    • Express the results as a fold change in glucose uptake relative to the untreated control cells.

Western Blot for PI3K/Akt Pathway Activation

This protocol assesses the effect of Kuwanon G on the phosphorylation status of key proteins in the insulin signaling pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Culture and differentiate 3T3-L1 adipocytes in 6-well plates as described above.

    • Serum-starve the cells for 3-4 hours.

    • Treat the cells with Kuwanon G at the desired concentration for a specified time (e.g., 30 minutes). Include a positive control (insulin, 100 nM for 15 minutes) and an untreated control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated protein to total protein to determine the activation status.

    • Normalize the results to the loading control (β-Actin).

In Vivo Experimental Model & Protocol

Streptozotocin (STZ)-Induced Diabetic Mouse Model

This model is used to evaluate the in vivo efficacy of Kuwanon G on fasting blood glucose and other metabolic parameters in a model of Type 1 diabetes.

Protocol:

  • Animals and Acclimatization:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • House the animals under standard conditions (12h light/dark cycle, 22±2°C) with free access to standard chow and water.

    • Acclimatize the mice for at least one week before the experiment.

  • Induction of Diabetes:

    • For a low-dose STZ protocol (to mimic aspects of Type 1 diabetes with insulitis):

      • Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5) immediately before use.

      • Administer STZ via intraperitoneal (i.p.) injection at a dose of 40-50 mg/kg body weight for 5 consecutive days.

    • For a high-dose STZ protocol (for rapid induction):

      • Fast the mice for 4-6 hours.

      • Administer a single i.p. injection of STZ at 150-180 mg/kg body weight.

    • Provide 10% sucrose water for 24-48 hours after STZ injection to prevent initial fatal hypoglycemia.

  • Confirmation of Diabetes:

    • 72 hours after the final STZ injection, measure fasting blood glucose (FBG) from the tail vein using a glucometer.

    • Mice with FBG levels ≥ 250 mg/dL are considered diabetic and are included in the study.

  • Treatment Protocol:

    • Randomly divide the diabetic mice into groups (n=8-10 per group):

      • Diabetic Control (Vehicle: e.g., 0.5% carboxymethylcellulose)

      • Kuwanon G (e.g., 25 mg/kg body weight)

      • Kuwanon G (e.g., 50 mg/kg body weight)

      • Positive Control (e.g., Metformin, 150 mg/kg body weight)

    • Administer the treatments orally (by gavage) once daily for a period of 4-8 weeks.

    • Monitor body weight and FBG weekly.

  • Endpoint Analysis:

    • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).

    • Collect terminal blood samples for analysis of serum insulin, triglycerides, total cholesterol, HDL, and LDL.

    • Harvest tissues (pancreas, liver, adipose tissue) for histological analysis or further molecular studies.

Data Presentation

Table 1: In Vitro Efficacy of Kuwanon G

AssayTarget/Cell LineEndpointResult for Kuwanon GPositive Control
Enzyme Inhibitionα-GlucosidaseIC₅₀3.83 x 10⁻⁵ mol/LAcarbose
Glucose Uptake3T3-L1 AdipocytesFold IncreaseDose-dependent increaseInsulin (100 nM)

Table 2: Representative In Vivo Efficacy Data for Morus alba Flavonoids in STZ-induced Diabetic Mice (4-week study)

GroupDose (mg/kg)Initial FBG (mg/dL)Final FBG (mg/dL)% Reduction in FBG
Normal ControlVehicle105 ± 8102 ± 7N/A
Diabetic ControlVehicle410 ± 25425 ± 30-3.7%
M. alba Flavonoids25415 ± 28180 ± 2056.6%
M. alba Flavonoids50420 ± 22155 ± 1863.1%
Metformin150412 ± 26165 ± 1560.0%

Note: Data are representative and synthesized from studies on flavonoids from Morus alba.

Visualization of Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a_glucosidase α-Glucosidase Inhibition Assay glucose_uptake Glucose Uptake (3T3-L1 Adipocytes) western_blot Western Blot (PI3K/Akt Pathway) stz_model STZ-Induced Diabetic Mouse Model treatment Oral Administration of Kuwanon G stz_model->treatment monitoring Monitor FBG & Body Weight treatment->monitoring ogtt OGTT & Terminal Biomarker Analysis monitoring->ogtt start Kuwanon G (Test Compound) start->a_glucosidase start->stz_model

Caption: Experimental workflow for evaluating Kuwanon G.

PI3K_Akt_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR KuwanonG Kuwanon G Akt Akt KuwanonG->Akt Potentiates Phosphorylation PI3K PI3K IR->PI3K Activates PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt GLUT4_vesicle GLUT4 Vesicles pAkt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: PI3K/Akt signaling pathway modulated by Kuwanon G.

Troubleshooting & Optimization

improving Albafuran A solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Albafuran A in aqueous buffers for experimental use.

Troubleshooting Guide

Issue: Precipitate formation when adding this compound stock solution to aqueous buffer.

This is a common issue arising from the hydrophobic nature of this compound. The abrupt change in solvent polarity when a concentrated stock solution (usually in an organic solvent) is diluted into an aqueous buffer can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration:

    • Problem: The final concentration of the organic co-solvent in the aqueous buffer may be too low to maintain this compound in solution.

    • Solution: While keeping the final co-solvent concentration as low as possible to avoid off-target effects, you might need to slightly increase it. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay in a separate control experiment.

  • Employ a Stepwise Dilution:

    • Problem: Rapid dilution of the stock solution into the final buffer volume can cause localized high concentrations of this compound, leading to precipitation.

    • Solution: Instead of a single dilution step, perform a serial dilution. For example, dilute the stock solution into an intermediate volume of buffer that contains a higher percentage of the co-solvent, and then perform the final dilution into the assay buffer.

  • Utilize Surfactants:

    • Problem: The hydrophobicity of this compound prevents stable dispersion in the aqueous environment.

    • Solution: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in creating a stable dispersion.[1] It is essential to test the surfactant's compatibility with your experimental model.

  • Consider pH Modification:

    • Problem: The ionization state of this compound, a polyphenol, can influence its solubility.

    • Solution: Depending on the pKa of this compound's hydroxyl groups, adjusting the pH of the buffer might increase its solubility.[2] This approach should be used with caution as pH changes can affect your biological system and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of compounds like this compound.[1][3] Ethanol or other water-miscible organic solvents can also be considered. The choice of solvent should be compatible with your downstream application.

Q2: How can I determine the solubility of this compound in my specific buffer?

A2: A practical method is to perform a saturation shake-flask experiment. An excess amount of solid this compound is added to your aqueous buffer and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of this compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV.

Q3: Are there alternatives to using co-solvents to improve this compound solubility?

A3: Yes, several alternative methods can be explored:

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[4][5]

  • Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which can improve dissolution rate and saturation solubility.[5]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution.[3][5]

Q4: What concentration of DMSO is generally considered safe for cell-based assays?

A4: The tolerance to DMSO varies significantly between cell lines and assay types. A general guideline is to keep the final concentration of DMSO below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts. It is imperative to include a vehicle control (buffer with the same final DMSO concentration without this compound) in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Store at -20°C or -80°C.

  • Serial Dilution (Example for a 10 µM final concentration):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the target aqueous buffer (results in a 100 µM solution with 1% DMSO). Vortex gently.

    • Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of the target aqueous buffer (results in a 10 µM solution with 0.1% DMSO). Mix gently by pipetting.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, troubleshooting may be necessary.

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To increase the aqueous solubility of this compound through complexation with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare Cyclodextrin Solution:

    • Dissolve HP-β-CD in the target aqueous buffer to a desired concentration (e.g., 1-10% w/v).

  • Complexation:

    • Add an excess amount of solid this compound to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Separation and Quantification:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved this compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to quantify the solubility enhancement.

Data Presentation

Table 1: Hypothetical Solubility of this compound in PBS (pH 7.4) at 25°C with Different Additives.

ConditionThis compound Solubility (µg/mL)Fold Increase vs. Buffer Alone
PBS (pH 7.4)0.51.0
PBS + 0.5% DMSO1530
PBS + 1% Tween® 8050100
PBS + 5% HP-β-CD120240

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility will need to be determined experimentally.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application stock Weigh Solid This compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) stock->dissolve intermediate Intermediate Dilution (e.g., 100 µM in Buffer + 1% DMSO) dissolve->intermediate Step 1 final Final Working Solution (e.g., 10 µM in Buffer + 0.1% DMSO) intermediate->final assay Add to Assay (e.g., Cell Culture) final->assay Step 2 troubleshooting_logic start Precipitate Observed in Aqueous Buffer? check_cosolvent Is final co-solvent concentration optimal? start->check_cosolvent Yes increase_cosolvent Increase co-solvent slightly. (Verify assay tolerance) check_cosolvent->increase_cosolvent No check_dilution Was dilution rapid? check_cosolvent->check_dilution Yes success Solution is Clear: Proceed with Experiment increase_cosolvent->success use_surfactant Try adding a surfactant (e.g., Tween® 80) consider_alternatives Consider alternative methods: - Cyclodextrin Complexation - Nanosuspension use_surfactant->consider_alternatives check_dilution->use_surfactant No serial_dilution Use stepwise/serial dilution check_dilution->serial_dilution Yes serial_dilution->success

References

preventing Albafuran A precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Albafuran A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing its precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural product belonging to the class of 1-benzofurans and is characterized as a polyphenol.[1] It is a hydrophobic molecule, meaning it has low solubility in water but is generally soluble in organic solvents. Its molecular weight is 378.5 g/mol .[1][2]

Q2: Why does this compound precipitate when I add it to my cell culture media?

This compound is a hydrophobic compound, and like many such molecules, it has very limited solubility in aqueous solutions like cell culture media.[2][3] Precipitation typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the media, causing the compound to exceed its solubility limit and fall out of solution.

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like this compound for use in cell culture experiments.[3][4][5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between cell lines.[3][6] A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being considered safe for most cell lines, especially for long-term experiments.[3][4][6] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q5: Can I use other solvents to dissolve this compound?

While DMSO is the most common, other organic solvents like ethanol may also be used.[7] However, the tolerance of cell lines to other solvents should be carefully evaluated. For any solvent, it is crucial to keep the final concentration in the media as low as possible.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.

dot

Troubleshooting_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Dilution and Addition to Media cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Start: You are observing This compound precipitation prep_stock Prepare a high-concentration stock solution in 100% DMSO start->prep_stock dilution_check Is the final DMSO concentration ≤ 0.5%? prep_stock->dilution_check dilution_check->prep_stock No, adjust stock concentration dilution_method Add the stock solution dropwise to the media while vortexing dilution_check->dilution_method Yes observe Observe for precipitation dilution_method->observe precip_persists Does precipitation persist? observe->precip_persists failure If precipitation continues, re-evaluate experimental parameters or consider alternative formulations. observe->failure If all steps fail reduce_conc Reduce the final concentration of this compound precip_persists->reduce_conc Yes success Success: No precipitation observed. Proceed with experiment. precip_persists->success No reduce_conc->observe use_carrier Consider using a solubility enhancer like β-cyclodextrin reduce_conc->use_carrier use_carrier->observe test_cosolvent Test a co-solvent system (e.g., with PEG 400) use_carrier->test_cosolvent test_cosolvent->observe

Caption: Troubleshooting workflow for preventing this compound precipitation.

Issue: this compound precipitates immediately upon addition to the cell culture medium.

Possible Cause 1: Low Solubility in Aqueous Media

  • Solution 1.1: Optimize Stock Solution and Dilution:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Warm the stock solution gently (e.g., in a 37°C water bath) and vortex or sonicate to ensure complete dissolution.

    • When diluting into your aqueous cell culture medium, add the stock solution drop-wise while gently vortexing or swirling the medium. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Solution 1.2: Reduce the Final Concentration:

    • The precipitation may be due to the final concentration of this compound being above its solubility limit in the media. Try reducing the final concentration in your experiment.

Possible Cause 2: High Final Concentration of Organic Solvent

  • Solution 2.1: Minimize Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally 0.1% or less, and not exceeding 0.5%.[3][4][6] High concentrations of DMSO can be toxic to cells and can also affect the solubility of media components.

Issue: The media becomes cloudy over time after adding this compound.

Possible Cause 1: Delayed Precipitation or Compound Instability

  • Solution 1.1: Assess Compound Stability:

    • Polyphenols can be sensitive to pH, light, and temperature.[8][9][10] The conditions of your cell culture incubator (e.g., 37°C, pH 7.4) may be affecting the stability of this compound, leading to degradation and precipitation.

    • Prepare fresh dilutions of this compound for each experiment.

    • Protect the stock solution and diluted samples from light.

  • Solution 1.2: Use a Solubility Enhancer:

    • Consider using a carrier molecule to improve the solubility and stability of this compound in your media. Beta-cyclodextrins (β-CDs) and their derivatives (like HP-β-CD) are known to form inclusion complexes with hydrophobic molecules, including polyphenols, enhancing their aqueous solubility.[8][11][12][13][14]

    • Co-dissolving this compound with an appropriate cyclodextrin in your stock solution before diluting into the media may prevent precipitation.

Possible Cause 2: Interaction with Media Components

  • Solution 2.1: Evaluate Media Composition:

    • Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is used). It is possible that this compound is interacting with one or more of these components, leading to the formation of an insoluble complex.

    • If using serum-containing media, consider if serum proteins might be involved. You could test the solubility in a serum-free version of your medium.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₂₆O₄[1]
Molecular Weight378.5 g/mol [1][2]
AppearanceSolidPubChem
General SolubilityLow in water, soluble in organic solventsGeneral knowledge for benzofurans and polyphenols

Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationNotesReference
Most Cell Lines0.5%Some cell lines may tolerate up to 1%.[4]
Sensitive/Primary Cells≤ 0.1%Always perform a vehicle control to check for toxicity.[3][6]
General "Safe" Level≤ 0.1%Minimizes the risk of off-target effects from the solvent.[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, warm the tube briefly in a 37°C water bath and/or sonicate for a few minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

dot

Stock_Solution_Prep cluster_steps Protocol Steps weigh 1. Weigh this compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate/Warm (37°C) to dissolve add_dmso->dissolve store 4. Aliquot and store at -20°C to -80°C, protected from light dissolve->store

Caption: Protocol for preparing this compound stock solution.

Protocol 2: Dilution of this compound into Cell Culture Media

  • Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.

  • Calculate Dilution: Calculate the volume of stock solution needed to achieve the desired final concentration of this compound in the media, ensuring the final DMSO concentration remains within the tolerated limit for your cells (e.g., ≤ 0.1%).

  • Add to Media: While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution drop-wise.

  • Final Mix: Gently mix the final solution before adding it to your cells.

  • Observation: Visually inspect the medium for any signs of precipitation or cloudiness immediately after preparation and during the experiment.

Signaling Pathways and Logical Relationships

dot

Signaling_Pathway_Hypothesis cluster_cell Cell Albafuran_A This compound (in media) Membrane Cell Membrane Albafuran_A->Membrane Crosses Target Intracellular Target Pathway Signaling Pathway Target->Pathway Modulates Response Cellular Response Pathway->Response Leads to

Caption: Hypothesized mechanism of this compound action.

References

Technical Support Center: Albafuran A Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

General Guidance & Best Practices

Storing small molecules in DMSO for extended periods can present several challenges that may impact the integrity of the compound. It is a common practice in drug discovery, yet not without potential pitfalls. The primary concern is the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can lead to the hydrolysis of susceptible compounds.

Key recommendations for storing Albafuran A in DMSO include:

  • Use High-Quality, Anhydrous DMSO: Start with a fresh, high-purity, anhydrous grade of DMSO to minimize initial water content.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and exposure of the main stock to atmospheric moisture, it is advisable to prepare smaller aliquots for daily use. However, one study indicated no significant compound loss after 11 freeze-thaw cycles for a set of diverse compounds.[4][5]

  • Proper Storage Conditions: Store stock solutions at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term storage, to slow down potential degradation reactions.[6] Solutions should be kept in tightly sealed containers to minimize water absorption.[2][7]

  • Inert Atmosphere: For particularly sensitive compounds, storing aliquots under an inert gas like argon or nitrogen can help prevent oxidation.[4][5]

  • Control Humidity: Whenever possible, handle DMSO stock solutions in a low-humidity environment to reduce the rate of water absorption.[8]

Frequently Asked Questions (FAQs)

Q1: I do not have specific stability data for this compound in DMSO. How long can I expect it to be stable?

A1: Without direct experimental data, it is impossible to provide a precise stability window for this compound in DMSO. The stability of a compound in DMSO is highly dependent on its chemical structure and the storage conditions. One study on a large library of compounds found that the probability of observing a compound after one year of storage at room temperature in DMSO was 52%.[9] Given that this compound is a polyphenol, it may be susceptible to oxidation. It is crucial to perform your own stability assessment if the long-term integrity of the stock solution is critical for your experiments.

Q2: My DMSO looks like it has some water in it. Can I still use it to prepare my this compound stock solution?

A2: It is strongly advised against using DMSO that is not anhydrous. Water is a significant factor in causing compound degradation for many small molecules stored in DMSO.[4][5] The presence of water can lead to hydrolysis or other degradation pathways, compromising the integrity of your this compound stock.

Q3: Is it better to store my this compound as a dry powder or as a DMSO stock solution?

A3: For long-term storage, it is generally recommended to store compounds as a dry powder, protected from light and moisture.[10] DMSO stock solutions are convenient for immediate and repeated use in assays but introduce the risk of solvent-mediated degradation over time.

Q4: I have noticed a precipitate in my this compound stock solution after thawing. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures or if the compound has degraded into less soluble products. Gently warm the solution and vortex it to see if the precipitate redissolves. If it does not, this may indicate degradation or low solubility. It is recommended to perform an analytical check, such as HPLC-MS, to determine the purity and concentration of the supernatant before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results in biological assays over time. Degradation of this compound in the DMSO stock solution.Prepare a fresh stock solution of this compound from a dry powder. Perform a stability study on your stock solution to establish a reliable usage window.
Appearance of new peaks in HPLC-MS analysis of the stock solution. Chemical degradation of this compound.Cease using the current stock solution. If the degradation products can be identified, this may provide insight into the degradation pathway. Consider adjusting storage conditions (e.g., lower temperature, inert atmosphere).
Decrease in the main peak area in HPLC analysis over time. Decomposition of this compound.Quantify the rate of degradation to determine the acceptable shelf-life of the stock solution under your specific storage conditions.

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound in DMSO

This protocol outlines a method to evaluate the stability of this compound in DMSO over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Materials:

  • This compound (solid powder)

  • Anhydrous DMSO, high-purity

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Autosampler vials with caps

  • Internal Standard (a stable compound with similar chromatographic and ionization properties to this compound, if available)

2. Sample Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • If using an internal standard, prepare a stock solution of the internal standard in DMSO as well.

  • Aliquot the this compound stock solution into multiple sealed vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C).

3. Time Points:

  • Analyze the samples at regular intervals (e.g., Time 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

4. HPLC-MS Analysis:

  • At each time point, take one aliquot from each storage condition.

  • Prepare a sample for injection by diluting the stock solution to an appropriate concentration (e.g., 10 µM) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). If using an internal standard, add it to the diluted sample at a fixed concentration.

  • Inject the sample onto the HPLC-MS system.

  • Monitor the peak area of this compound and the internal standard.

5. Data Analysis:

  • Calculate the ratio of the this compound peak area to the internal standard peak area at each time point.

  • Normalize the data to the Time 0 sample, setting its purity to 100%.

  • Plot the percentage of this compound remaining versus time for each storage condition.

Data Presentation

Table 1: Hypothetical Stability of this compound in 10 mM DMSO Stock Solution
Storage ConditionTime 01 Month3 Months6 Months
-20°C 100%99.5%98.2%97.1%
4°C 100%97.8%94.3%89.5%
Room Temperature 100%91.2%78.5%65.4%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 3, 6 months) cluster_data Data Interpretation prep1 Prepare 10 mM this compound in anhydrous DMSO prep2 Aliquot into multiple vials prep1->prep2 store1 Room Temperature prep2->store1 store2 4°C prep2->store2 store3 -20°C prep2->store3 analysis1 Dilute sample (add Internal Standard) store1->analysis1 analysis2 HPLC-MS Analysis analysis1->analysis2 analysis3 Determine Peak Area Ratio (this compound / IS) analysis2->analysis3 data1 Normalize to Time 0 analysis3->data1 data2 Plot % Remaining vs. Time data1->data2

Caption: Workflow for assessing this compound stability in DMSO.

G AlbafuranA This compound Hydrolysis Hydrolysis (+H2O from DMSO) AlbafuranA->Hydrolysis Oxidation Oxidation AlbafuranA->Oxidation DegradationProduct1 Degradation Product 1 (e.g., Cleaved Geranyl Group) Hydrolysis->DegradationProduct1 DegradationProduct2 Degradation Product 2 (e.g., Oxidized Phenol) Oxidation->DegradationProduct2

Caption: Hypothetical degradation pathways for this compound in DMSO.

References

Technical Support Center: Albafuran A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering artifacts and unexpected results during in vitro cytotoxicity assays with Albafuran A. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: My untreated control cells show low viability after adding the assay reagent. What could be the cause?

A1: Low viability in untreated control cells can stem from several factors unrelated to the investigational compound.[1] Common causes include:

  • Cell Culture Health: Overgrowth, undergrowth, or contamination of the cell culture can significantly impact viability readings.[1] Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Reagent Handling: Improper storage or handling of assay reagents can lead to their degradation and reduced efficacy.[1] Always follow the manufacturer's instructions for storage and handling.

  • Experimental Conditions: Variations in temperature, humidity, and pH can affect cell health and assay performance.[1] Maintain consistent and optimal experimental conditions throughout the assay.

Q2: I'm observing an unexpectedly high viability or a dose-independent response with this compound in an MTT assay. What could be the reason?

A2: This is a common artifact observed with certain compounds, particularly natural products. The MTT assay relies on the reduction of a tetrazolium salt (MTT) to a colored formazan product by metabolically active cells.[2][3][4] However, compounds with inherent reducing properties can directly reduce MTT, leading to a false-positive signal that doesn't correlate with cell viability.[5][6][7] this compound, being a phenolic compound, may possess such reducing potential.

Q3: How can I confirm if this compound is directly interfering with my cytotoxicity assay?

A3: A simple cell-free control experiment can determine if this compound is interacting with your assay reagents.

  • Protocol: Prepare wells with cell culture medium and this compound at the same concentrations used in your experiment, but without adding cells. Add the assay reagent (e.g., MTT, resazurin) and incubate for the same duration as your main experiment.

  • Interpretation: If you observe a color change (for colorimetric assays) or a signal (for fluorescent or luminescent assays) in the cell-free wells containing this compound, it indicates direct interference.[2][6]

Q4: Are there alternative assays to MTT that are less prone to interference by compounds like this compound?

A4: Yes, several alternative assays are available that operate on different principles and may be less susceptible to interference from reducing compounds.

  • ATP-Based Assays: These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity.[3][4] They are generally considered less prone to artifacts from colored or fluorescent compounds.[3][4]

  • LDH Release Assays: These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[2] However, some compounds can inhibit LDH activity, leading to an underestimation of cytotoxicity.[2]

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total protein content, which correlates with cell number. It is generally not affected by the reducing potential of the test compound.[6][7]

  • Live-Cell Protease Viability Assays: These assays use a cell-permeable fluorogenic substrate that is cleaved by proteases active only in viable cells.[4]

Troubleshooting Guide: Common Artifacts and Solutions

Observed Problem Potential Cause Recommended Action
High background signal in cell-free wells Direct reduction of assay reagent (e.g., MTT, resazurin) by this compound.1. Perform a cell-free control experiment to confirm interference.[2][6] 2. Switch to an alternative assay with a different detection principle (e.g., ATP-based assay, SRB assay).[4][6] 3. If using an absorbance-based assay, measure the absorbance of this compound alone at the assay wavelength to check for spectral interference.
Increased "viability" at high concentrations of this compound The compound's interference is stronger than its cytotoxic effect, leading to a false-positive signal that masks cell death.[5]1. Use an orthogonal assay method to validate the results.[8] 2. Visually inspect the cells under a microscope to confirm the viability assessment.[5]
Inconsistent results between experiments Variations in experimental conditions or cell handling.[1]1. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. 2. Ensure the health and confluency of the cell culture are consistent for each experiment.[1]
Low signal-to-noise ratio Suboptimal assay conditions or low metabolic activity of cells.1. Optimize the cell seeding density and incubation time with the assay reagent. 2. Ensure the assay buffer conditions (e.g., pH) are optimal for enzyme activity.

Experimental Protocols

Cell-Free Interference Assay Protocol
  • Prepare a dilution series of this compound in cell culture medium at the same concentrations used in the cytotoxicity assay.

  • Add the diluted compounds to the wells of a microplate.

  • Add the cytotoxicity assay reagent (e.g., MTT, resazurin) to each well.

  • Incubate the plate under the same conditions as the cell-based assay.

  • Measure the absorbance, fluorescence, or luminescence according to the assay protocol.

  • A significant signal in the absence of cells indicates direct interference.[6][7]

MTT Cytotoxicity Assay Protocol
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and appropriate vehicle controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO, acidic isopropanol) to dissolve the formazan crystals.[9]

  • Read the absorbance at the appropriate wavelength (typically around 570 nm).

Visualizing Experimental Workflows and Logic

cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Results A Unexpected Result Observed (e.g., High Viability with this compound) B Perform Cell-Free Interference Assay A->B C Is there a signal in cell-free wells? B->C D Interference Confirmed C->D Yes E No Interference Detected C->E No F Switch to an Orthogonal Assay (e.g., ATP-based, SRB) D->F H Validate with Microscopy D->H G Re-evaluate Experimental Parameters (Cell Health, Reagents, Conditions) E->G I Analyze and Interpret New Data F->I G->I H->I

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

cluster_1 General Cytotoxicity Assay Workflow P1 Seed Cells P2 Compound Treatment (this compound) P1->P2 P3 Incubation P2->P3 P4 Add Assay Reagent P3->P4 P5 Incubation P4->P5 P6 Measure Signal (Absorbance, Fluorescence, Luminescence) P5->P6 P7 Data Analysis P6->P7

Caption: A generalized workflow for a typical cytotoxicity assay.

cluster_2 Potential Mechanisms of Assay Interference Compound This compound (Reducing Agent) Formazan Formazan (Colored Product) Compound->Formazan Direct Reduction MTT MTT (Tetrazolium) MTT->Formazan Signal Increased Absorbance (False Positive) Formazan->Signal Cells Viable Cells (Dehydrogenase Activity) Cells->Formazan Cellular Respiration

Caption: Potential interference of a reducing compound with the MTT assay.

References

Technical Support Center: Minimizing Albafuran A Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Albafuran A in fluorescence-based assays.

Understanding the Challenge: this compound's Potential for Interference

This compound, a natural compound isolated from plants such as Morus alba, belongs to the benzofuran and polyphenol classes of molecules.[1] This structural combination suggests a high likelihood of interference in fluorescence assays through two primary mechanisms:

  • Autofluorescence: Benzofuran derivatives are known to exhibit intrinsic fluorescence, meaning this compound itself may emit light upon excitation, leading to false-positive signals.[2][3]

  • Fluorescence Quenching: Polyphenolic compounds can decrease the fluorescence intensity of a given substance through various mechanisms, including collisional quenching and static quenching, potentially causing false-negative results.[4][5]

This guide will equip you with the knowledge and tools to identify, troubleshoot, and minimize these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound is a polyphenolic benzofuran, a class of compounds often found in plant extracts.[1] Its chemical structure contains a benzofuran moiety, which is known to be fluorescent, and a polyphenolic component, which can quench fluorescence.[2][3][4] This dual nature means this compound can either artificially increase your signal (autofluorescence) or decrease it (quenching), leading to unreliable data.

Q2: How can I determine if this compound is autofluorescent at my assay's wavelengths?

A2: To check for autofluorescence, run a control experiment with this compound alone in your assay buffer. Excite the sample at the same wavelength used for your experimental fluorophore and measure the emission across the detection range of your assay. A significant signal indicates autofluorescence.

Q3: What is fluorescence quenching and how do I know if this compound is causing it?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[4] To test for quenching, incubate your assay's fluorophore with varying concentrations of this compound and measure the fluorescence intensity. A concentration-dependent decrease in fluorescence suggests a quenching effect.

Q4: Can I predict the excitation and emission wavelengths of this compound?

Troubleshooting Guide

This section provides a step-by-step approach to identifying and mitigating interference from this compound.

Problem 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
Possible Cause Troubleshooting Step Expected Outcome
This compound is autofluorescent at the assay's excitation/emission wavelengths.1. Run a Compound-Only Control: Prepare a sample containing only this compound in the assay buffer and measure its fluorescence at the assay's settings.A significant fluorescence signal confirms autofluorescence.
2. Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths further into the red spectrum. Many natural compounds fluoresce in the blue-green region.[6]Reduced or eliminated interference from this compound's autofluorescence.
3. Background Subtraction: If a spectral shift is not feasible, subtract the fluorescence intensity of the compound-only control from your experimental readings.More accurate quantification of the true assay signal.
Problem 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)
Possible Cause Troubleshooting Step Expected Outcome
This compound is quenching the fluorescence of the assay's fluorophore.1. Run a Quenching Control: Prepare samples with a fixed concentration of your fluorophore and increasing concentrations of this compound.A dose-dependent decrease in fluorescence intensity confirms quenching.
2. Decrease Compound Concentration: If the assay design permits, lower the concentration of this compound to minimize quenching effects.A stronger signal from the assay's fluorophore.
3. Change Fluorophore: Some fluorophores are more susceptible to quenching than others. Test alternative fluorophores if available.Identification of a fluorophore that is less affected by this compound.
4. Time-Resolved Fluorescence (TRF): If available, utilize a TRF assay format. This technique can help to reduce interference from short-lived background fluorescence and quenching.Improved signal-to-noise ratio and more reliable data.

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the this compound stock solution in your assay buffer to the final concentration used in your experiments.

  • Transfer the solution to the appropriate microplate or cuvette.

  • Measure the fluorescence spectrum using a plate reader or spectrofluorometer.

    • Set the excitation wavelength to match your assay's fluorophore.

    • Scan a range of emission wavelengths that includes your assay's detection wavelength.

  • Run a buffer-only control for background subtraction.

Protocol 2: Assessing the Quenching Potential of this compound
  • Prepare a solution of your assay's fluorophore in the assay buffer at its working concentration.

  • Create a serial dilution of this compound in the assay buffer.

  • Mix the fluorophore solution with each concentration of the this compound serial dilution.

  • Include a control sample with the fluorophore and buffer only (no this compound).

  • Incubate the samples as required by your assay protocol.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your fluorophore.

  • Plot fluorescence intensity as a function of this compound concentration.

Data Presentation

The following tables illustrate how to present data from your control experiments.

Table 1: Hypothetical Autofluorescence Data for this compound

Excitation Wavelength (nm)Emission Wavelength (nm)This compound (10 µM) RFUBuffer Blank RFUCorrected RFU
48552015,00050014,500
5305902,0004501,550
620670600400200

RFU = Relative Fluorescence Units. This hypothetical data suggests significant autofluorescence in the green spectrum.

Table 2: Hypothetical Quenching Data for this compound on Fluorescein

This compound Concentration (µM)Fluorescein RFU% Quenching
0 (Control)80,0000%
172,00010%
548,00040%
1024,00070%
2010,00087.5%

This hypothetical data indicates a strong quenching effect of this compound on fluorescein.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key troubleshooting workflows and concepts.

Interference_Troubleshooting_Workflow start Start: Unexpected Assay Result high_signal High Signal? start->high_signal low_signal Low Signal? high_signal->low_signal No autofluorescence_check Run Autofluorescence Control high_signal->autofluorescence_check Yes quenching_check Run Quenching Control low_signal->quenching_check Yes no_interference No Interference Detected. Consider other experimental factors. low_signal->no_interference No autofluorescence_present Autofluorescence Detected? autofluorescence_check->autofluorescence_present quenching_present Quenching Detected? quenching_check->quenching_present mitigation_auto Mitigation Strategies: - Spectral Shift - Background Subtraction autofluorescence_present->mitigation_auto Yes autofluorescence_present->no_interference No mitigation_quench Mitigation Strategies: - Lower Concentration - Change Fluorophore - TRF quenching_present->mitigation_quench Yes quenching_present->no_interference No end End: Reliable Data mitigation_auto->end mitigation_quench->end no_interference->end

Caption: Troubleshooting workflow for fluorescence assay interference.

Autofluorescence_vs_Quenching cluster_autofluorescence Autofluorescence cluster_quenching Quenching excitation1 Excitation Light albafuran_a1 This compound excitation1->albafuran_a1 emission1 False Positive Signal (Emission from this compound) albafuran_a1->emission1 excitation2 Excitation Light fluorophore Fluorophore excitation2->fluorophore no_emission Reduced/No Signal (Energy Transfer) fluorophore->no_emission Quenched by albafuran_a2 This compound

Caption: Mechanisms of this compound interference.

References

Technical Support Center: Optimizing HPLC Separation of Albafuran A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Albafuran A isomers.

Disclaimer: this compound is used here as a representative model for furan-containing isomeric compounds. The principles and methodologies described are based on established chromatographic techniques for separating structurally similar isomers and can be adapted accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation method for this compound isomers?

A1: The most crucial initial step is selecting the right column. The choice of stationary phase chemistry is fundamental to achieving selectivity between isomers. For furan-containing isomers, which may be chiral or positional, starting with a screening of several column types (e.g., a chiral stationary phase, a phenyl-based column, and a standard C18) is highly recommended.[1][2]

Q2: What type of HPLC column is generally most effective for separating chiral furan-based isomers?

A2: For chiral separations, Chiral Stationary Phases (CSPs) are essential. Studies on furan derivatives have shown that cyclodextrin-based CSPs (like hydroxypropyl-β-cyclodextrin) and polysaccharide-based CSPs (derivatives of cellulose or amylose) are highly effective, particularly in reversed-phase mode.[3][4][5] Phenyl-based columns can also be effective for separating positional isomers due to their unique π-π interaction capabilities.[6][7]

Q3: Should I use Normal Phase (NP) or Reversed-Phase (RP) chromatography?

A3: While Normal Phase HPLC can be a powerful tool for isomer separations, Reversed-Phase (RP) chromatography is often more practical and has been shown to be highly effective for separating chiral furan derivatives on CSPs.[3][8] RP methods typically offer better reproducibility and are compatible with a wider range of modern HPLC systems. Unless your isomers are highly non-polar and show no retention in RP, starting with a reversed-phase approach is advisable.

Q4: How does mobile phase pH affect the separation of this compound isomers?

A4: The pH of the mobile phase is critical if this compound or its isomers have ionizable functional groups (acidic or basic sites).[9] The pH determines the ionization state of the analyte, which in turn significantly impacts its interaction with the stationary phase and, therefore, its retention time and selectivity.[6] It is recommended to use a buffer to control the pH, ideally within ±1 pH unit of the analyte's pKa.[6][10]

Q5: What is the role of temperature in optimizing the separation?

A5: Temperature is a powerful parameter for optimizing selectivity. Changing the column temperature affects the thermodynamics of the analyte-stationary phase interaction and can alter the relative retention of the isomers.[11] Lowering the temperature often increases retention and can improve resolution, while higher temperatures decrease viscosity (reducing backpressure) and shorten analysis times.[4][12] It is a valuable tool for fine-tuning a separation when mobile phase changes are insufficient.

Troubleshooting Guide

Problem: I am seeing poor or no resolution between my this compound isomer peaks.

  • Answer: Poor resolution is the most common challenge in isomer separation. It can be addressed by systematically adjusting several parameters.[13]

    • Confirm Column Suitability: Are you using a column designed for isomer separations? If the isomers are chiral, a chiral stationary phase (CSP) is necessary. For positional isomers, consider a phenyl or polar-embedded phase column which offers different selectivity compared to a standard C18.[6][14]

    • Optimize the Organic Modifier: The choice and percentage of the organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity.[15] Create a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 45%, 50%, 55%). If resolution is still poor, switch the organic modifier (e.g., from acetonitrile to methanol) and repeat the series.

    • Adjust Mobile Phase pH: If your molecule has ionizable groups, systematically adjust the pH of the aqueous portion of your mobile phase. Small changes can dramatically alter selectivity.[9]

    • Lower the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can enhance resolution.[12] This is a simple way to improve separation without changing chemical conditions.

    • Change the Temperature: Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C, 40°C). This can alter elution order and improve selectivity.[11]

Problem: My isomer peaks are showing significant tailing.

  • Answer: Peak tailing can compromise resolution and quantification. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[16]

    • Check Mobile Phase pH: For basic compounds, peak tailing often results from interaction with acidic residual silanols on the silica support.[9] Increasing the mobile phase pH or adding a basic additive (like a low concentration of triethylamine) can mitigate this.

    • Reduce Mass Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[12]

    • Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. Consider switching to a column known for good peak shape with challenging compounds.

    • Ensure Sample Solvent Compatibility: The solvent your sample is dissolved in should be as weak or weaker than your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[17]

Problem: My retention times are drifting and not reproducible.

  • Answer: Drifting retention times make identification and quantification unreliable. This issue usually points to a problem with the system or mobile phase stability.[13]

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. For some columns, especially in HILIC or ion-pair chromatography, this can take a significant amount of time.[16]

    • Degas the Mobile Phase: Air bubbles in the pump or detector can cause flow rate fluctuations and baseline instability, leading to retention time drift. Ensure your mobile phase is thoroughly degassed.[10][16]

    • Check for Leaks: A leak in the system will cause the pressure to drop and the flow rate to become unstable.

    • Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of poor reproducibility. Always use precise measurements and prepare fresh mobile phase regularly.[16]

    • Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a thermostatted column compartment is essential for reproducible results.[13]

Data Presentation: Illustrative Optimization Parameters

The following tables provide examples of how changing key parameters can influence the separation of two hypothetical this compound isomers.

Table 1: Effect of Mobile Phase Composition on Isomer Separation Conditions: Chiral Stationary Phase Column (4.6 x 150 mm, 5 µm), Flow Rate: 1.0 mL/min, Temp: 30°C.

% Acetonitrile (in Water)Isomer 1 Ret. Time (min)Isomer 2 Ret. Time (min)Resolution (Rs)
50%8.59.01.10
45%10.211.01.45
40%12.814.11.82

Table 2: Effect of Column Temperature on Isomer Separation Conditions: Chiral Stationary Phase Column (4.6 x 150 mm, 5 µm), Mobile Phase: 45% ACN in Water, Flow Rate: 1.0 mL/min.

Temperature (°C)Isomer 1 Ret. Time (min)Isomer 2 Ret. Time (min)Resolution (Rs)
25°C11.512.51.60
30°C10.211.01.45
35°C9.19.71.25

Experimental Protocols

Protocol 1: General HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a separation method for this compound isomers.

  • Information Gathering: Review literature for separation methods of similar furan-containing compounds or isomers.[18] Note their physicochemical properties (pKa, logP).

  • Column and Mobile Phase Screening:

    • Select 2-3 columns with different selectivities (e.g., a CSP, a Phenyl-Hexyl, and a C18).

    • Prepare mobile phases using acetonitrile and methanol as organic modifiers with a common buffer (e.g., 0.1% formic acid or 10mM ammonium acetate).

    • Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on each column with each organic modifier to determine the approximate elution conditions.[8]

  • Focus on the Best Condition: Identify the column/mobile phase combination that shows the best initial selectivity (any separation between the isomer peaks).

  • Optimize Organic Content (Isocratic): Based on the gradient run, calculate an approximate isocratic mobile phase composition. Perform several runs, adjusting the organic solvent percentage by ±5-10% to find the optimal balance between resolution and run time.

  • Fine-Tune with Temperature and Flow Rate: Once the mobile phase is optimized, adjust the column temperature and flow rate to further improve resolution or reduce run time as needed.[11][12]

  • Method Validation: Once the desired separation is achieved, perform validation experiments to confirm the method is robust and reproducible.

Visualizations

HPLC_Method_Development_Workflow Figure 1: HPLC Method Development Workflow start Start: Define Separation Goal info Information Gathering (Analyte Properties, Literature) start->info screen Column & Mobile Phase Screening (Gradient Runs) info->screen evaluate Evaluate Results: Is there any separation? screen->evaluate optimize_mp Optimize Mobile Phase (% Organic, pH, Modifier) evaluate->optimize_mp Yes new_column Select Different Column / Strategy evaluate->new_column No optimize_phys Fine-Tune Parameters (Temperature, Flow Rate) optimize_mp->optimize_phys validate Validate Method (Robustness, Reproducibility) optimize_phys->validate end_method Final Method validate->end_method new_column->screen

Caption: A workflow for systematic HPLC method development.

Troubleshooting_Poor_Resolution Figure 2: Troubleshooting Poor Peak Resolution start Problem: Poor Resolution (Rs < 1.5) check1 Is mobile phase composition optimal? start->check1 action1 Adjust % Organic (e.g., decrease by 5%) check1->action1 No check2 Is selectivity the issue? check1->check2 Yes action1->check2 action2 Change Organic Modifier (ACN <=> MeOH) check2->action2 Yes check3 Is column efficiency low? check2->check3 No action2->check3 action3 Decrease Flow Rate check3->action3 Yes check4 Have you tried thermal tuning? check3->check4 No action3->check4 action4 Change Column Temperature (e.g., test at 25°C and 40°C) check4->action4 No fail Consider Different Stationary Phase check4->fail Yes, still poor end Resolution Improved action4->end

Caption: A decision tree for troubleshooting poor peak resolution.

References

Albafuran A degradation in cell culture conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Albafuran A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected responses after treatment with this compound. Could the compound be degrading?

A1: Yes, unexpected cellular responses can be an indication of compound degradation. This compound, a 2-arylbenzofuran, may be susceptible to degradation under typical cell culture conditions (37°C, aqueous media). Degradation products may have different biological activities than the parent compound, leading to off-target effects or a reduction in the expected activity. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q2: What are the common factors in cell culture that can lead to the degradation of a compound like this compound?

A2: Several factors can influence the stability of compounds in cell culture media.[1] These include:

  • pH of the media: The chemical stability of a drug can be pH-dependent.[2][3]

  • Media components: Components in the culture media, such as cysteine and certain metals (e.g., iron, copper), can promote oxidative degradation or the formation of adducts.[4][5]

  • Presence of cells: Cells can metabolize compounds. For example, similar 2-arylbenzofurans have been shown to be metabolized by Caco-2 cells into more polar glucuronide conjugates.[6]

  • Incubation time and temperature: Longer incubation times at 37°C can increase the rate of degradation.

  • Exposure to light: Some compounds are light-sensitive.[1][7] It is good practice to minimize light exposure during handling and incubation.

  • Dissolved oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • Binding to plasticware: While not a degradation issue, compounds can bind to plastic surfaces, reducing their effective concentration in the media.[8]

Q3: How can I determine if this compound is degrading in my cell culture experiments?

A3: The most reliable way to assess the stability of this compound is to analyze its concentration over time in your cell culture media. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] You would typically collect media samples at different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and quantify the amount of intact this compound. A decrease in concentration over time, not attributable to cellular uptake, would indicate degradation.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound in cell culture have not been extensively documented, based on the structure of furan-containing compounds and related molecules, potential degradation could involve:

  • Oxidation: The furan ring and other parts of the molecule can be susceptible to oxidation. Microbial degradation of similar furan compounds often involves oxidation to form carboxylic acids.[11]

  • Hydrolysis: Depending on the specific functional groups, hydrolysis may occur.

  • Metabolism by cells: As seen with other 2-arylbenzofurans, cells may conjugate this compound with glucuronic acid or sulfate to increase its polarity and facilitate efflux.[6]

Q5: If this compound is found to be unstable, what steps can I take to mitigate this issue?

A5: If you determine that this compound is degrading, consider the following troubleshooting steps:

  • Reduce incubation time: If possible, use shorter experimental time points.

  • Replenish the compound: For longer experiments, consider replacing the media with freshly prepared this compound at regular intervals.[8]

  • Modify the cell culture media: If specific media components are suspected to cause degradation, consider using a different media formulation. For example, if oxidation is an issue, the addition of antioxidants like EDTA or BHT might be considered, although their potential effects on the cells must be taken into account.[2][3]

  • Use a more stable analog: If available, a more stable derivative of this compound could be used.

  • Protect from light: Handle the compound and culture plates in the dark or under low-light conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound leading to variable active concentrations.Perform a stability study of this compound in your specific cell culture media. Quantify the concentration of this compound at various time points using HPLC or LC-MS.
Loss of compound activity over time This compound is degrading into inactive or less active products.Replenish the media with fresh this compound at regular intervals during long-term experiments.[8]
Unexpected cytotoxicity Degradation products may be more toxic than the parent compound.Characterize the degradation products using LC-MS/MS to identify potential toxic metabolites. Test the toxicity of the media supernatant after incubation without cells.
Precipitate formation in media Poor solubility of this compound in the cell culture media.Check the solubility of this compound in the media.[8] Consider using a different solvent for the stock solution or reducing the final concentration.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC-UV or LC-MS system

Method:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the desired final concentration (e.g., 10 µM).

  • Aliquot the medium containing this compound into sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.

  • Immediately analyze the sample by HPLC-UV or LC-MS to quantify the concentration of intact this compound. A control sample kept at -20°C can be used as a reference for 100% stability.

  • Plot the concentration of this compound versus time to determine its degradation kinetics.

Protocol 2: Analysis of this compound and its Potential Metabolites by LC-MS

Objective: To detect and identify potential degradation products or metabolites of this compound in the presence of cells.

Materials:

  • Cells in culture (e.g., HepG2, Caco-2)

  • This compound

  • Cell culture medium and supplements

  • Acetonitrile or methanol for protein precipitation

  • Centrifuge

  • LC-MS/MS system

Method:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration. Include a cell-free control (media with this compound only).

  • Incubate for the desired period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • To precipitate proteins, add three volumes of cold acetonitrile or methanol to the supernatant.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.

  • Analyze the samples by LC-MS/MS. Compare the chromatograms of the samples with and without cells to identify new peaks that may correspond to degradation products or metabolites.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)Concentration in DMEM (% of initial)Concentration in RPMI-1640 (% of initial)
0100100
89592
248578
487060
725545

Table 2: Hypothetical LC-MS Analysis of this compound and its Metabolites after 24h Incubation with HepG2 Cells

CompoundRetention Time (min)m/z (observed)Proposed Identity
This compound12.5351.1591 [M+H]+Parent Compound
Metabolite 18.2527.1915 [M+H]+This compound + Glucuronic Acid
Metabolite 29.5431.1540 [M+H]+This compound + Sulfate
Degradation Product 110.1367.1540 [M+H]+Oxidized this compound

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Media prep_stock->spike_media aliquot Aliquot into Tubes spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate time_points Collect Samples at 0, 8, 24, 48, 72h incubate->time_points analysis Analyze by HPLC or LC-MS time_points->analysis quantify Quantify Intact this compound analysis->quantify plot Plot Concentration vs. Time quantify->plot

Caption: Workflow for assessing this compound stability.

signaling_pathway Hypothetical Signaling Pathway Affected by this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_degradation Degradation/Metabolism Albafuran_A This compound Target_Protein Target Protein (e.g., Kinase) Albafuran_A->Target_Protein Inhibition Degradation_Product Degradation Product Albafuran_A->Degradation_Product Degradation Metabolite Metabolite (e.g., Glucuronide) Albafuran_A->Metabolite Metabolism Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (e.g., Inflammatory Genes) Transcription_Factor->Gene_Expression Cellular_Response Altered Cellular Response Degradation_Product->Cellular_Response Metabolite->Cellular_Response

Caption: Potential impact of this compound and its degradation.

References

Technical Support Center: Controlling for Albafuran A Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Albafuran A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the intrinsic fluorescence (autofluorescence) of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its autofluorescence a concern?

This compound is a natural product isolated from plants of the Morus genus, such as white mulberry (Morus alba)[1][2][3][4][5][6]. It belongs to the class of compounds known as 2-arylbenzofurans[6]. Many 2-arylbenzofuran derivatives are known to be fluorescent, meaning they can absorb light at one wavelength and emit it at a longer wavelength. This intrinsic fluorescence, or autofluorescence, can be a significant concern in fluorescence-based assays as it can interfere with the detection of other fluorescent probes or labels, leading to high background signals and potentially confounding experimental results.

Q2: What are the spectral properties of this compound?

The emission spectrum of this compound has not been precisely reported. However, based on the general properties of 2-arylbenzofurans, it is expected to emit in the blue-green region of the visible spectrum. It is highly recommended that researchers experimentally determine the specific excitation and emission spectra of their this compound sample in the experimental buffer system to be used.

Q3: How can I experimentally determine the excitation and emission spectra of this compound?

You can determine the spectral characteristics of this compound using a spectrofluorometer.

  • To determine the excitation spectrum: Set the emission monochromator to a wavelength where you observe fluorescence (e.g., in the blue or green region, you can start with a broad guess like 450 nm) and scan a range of excitation wavelengths (e.g., 250-400 nm).

  • To determine the emission spectrum: Set the excitation monochromator to the wavelength of maximum excitation that you determined (e.g., around 316 nm) and scan a range of emission wavelengths (e.g., 350-600 nm).

This will provide you with the precise excitation and emission maxima for this compound under your specific experimental conditions, which is crucial for designing effective strategies to manage its autofluorescence.

Troubleshooting Guides

Issue 1: High background fluorescence in my cell-based assay when using this compound.

High background fluorescence can obscure the signal from your intended fluorescent probe. Here are several strategies to mitigate this issue:

1. Spectral Separation:

  • Choose spectrally distinct fluorophores: Select fluorescent dyes for your assay that have excitation and emission spectra that are well-separated from those of this compound. Aim for dyes that are excited by and emit light at longer wavelengths (e.g., in the red or far-red regions of the spectrum).

  • Use appropriate filter sets: Once you have determined the emission spectrum of this compound, select microscope or plate reader filter sets (bandpass filters) that specifically capture the emission of your chosen fluorescent probe while excluding the emission from this compound.

2. Background Subtraction:

  • Include proper controls: Always include control samples that contain this compound but lack your fluorescent probe. The fluorescence intensity from these control samples can be subtracted from the fluorescence intensity of your experimental samples.

  • Image analysis software: Utilize image analysis software that allows for the subtraction of a background fluorescence value.

3. Experimental Protocol Optimization:

  • Reduce this compound concentration: If experimentally feasible, reducing the concentration of this compound can lower the overall background fluorescence.

  • Wash steps: Ensure thorough washing of your cells after treatment with this compound to remove any unbound compound that could contribute to background fluorescence in the medium.

Issue 2: My fluorescent signal is weak and difficult to distinguish from this compound autofluorescence.

When the signal from your fluorescent probe is low, the autofluorescence of this compound can be particularly problematic.

1. Signal Amplification:

  • Use brighter fluorophores: Opt for fluorescent dyes with high quantum yields and extinction coefficients to maximize your signal-to-noise ratio.

  • Enzymatic amplification: Consider using assay formats that incorporate enzymatic amplification steps to generate a stronger signal.

2. Advanced Techniques: Spectral Unmixing:

  • Principle: Spectral unmixing is a powerful image analysis technique that can computationally separate the fluorescence signals from multiple fluorophores, including autofluorescence, within a single sample.

  • Procedure:

    • Acquire a "lambda stack," which is a series of images taken at different emission wavelengths.

    • Obtain the emission spectrum of this compound alone (your "autofluorescence reference spectrum").

    • Obtain the emission spectrum of your fluorescent probe alone.

    • Use software (e.g., in FIJI/ImageJ or commercial microscopy software) to unmix the signals in your experimental images based on the reference spectra.

Experimental Protocols

Protocol 1: Determining the Emission Spectrum of this compound

  • Prepare a solution of this compound: Dissolve this compound in a solvent compatible with your experimental system (e.g., DMSO) and then dilute it in your final assay buffer to the working concentration.

  • Prepare a blank sample: Use the assay buffer alone as a blank.

  • Set up the spectrofluorometer:

    • Set the excitation wavelength to the known absorption maximum of a similar 2-arylbenzofuran, which is approximately 316 nm.

    • Set the emission scan range from 340 nm to 600 nm.

    • Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.

  • Measure the blank: Record the emission spectrum of the blank sample.

  • Measure the this compound sample: Record the emission spectrum of the this compound solution.

  • Correct for background: Subtract the blank spectrum from the this compound spectrum to obtain the true emission spectrum of this compound. The peak of this spectrum is the emission maximum.

Protocol 2: Background Subtraction in a 96-Well Plate Assay

  • Plate Layout:

    • Wells A1-A3: Blank (media/buffer only)

    • Wells B1-B3: Vehicle control (cells + vehicle for this compound)

    • Wells C1-C3: this compound control (cells + this compound)

    • Wells D1-D3: Fluorescent probe control (cells + fluorescent probe)

    • Wells E1-E12: Experimental (cells + this compound + fluorescent probe)

  • Perform the assay: Add reagents and incubate as per your experimental protocol.

  • Measure fluorescence: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your fluorescent probe.

  • Data Analysis:

    • Calculate the average fluorescence of the Blank wells and subtract this from all other wells.

    • Calculate the average fluorescence of the this compound control wells. This represents the autofluorescence contribution.

    • For each experimental well, subtract the average this compound autofluorescence value to obtain the corrected fluorescence signal from your probe.

Quantitative Data Summary

ParameterThis compoundNotes
Chemical Class 2-ArylbenzofuranA class of compounds known to exhibit fluorescence.
Molecular Formula C24H26O4
UV Absorption Maxima ~216 nm, ~316 nmBased on a structurally similar compound from Morus alba[6]. It is recommended to determine this experimentally.
Predicted Emission Range Blue-GreenThe exact emission maximum should be determined experimentally.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The biological targets and specific signaling pathways modulated by this compound are still under active investigation. However, network pharmacology studies on extracts from Morus alba, which contains this compound and other bioactive compounds, suggest potential interactions with pathways like the RAS signaling pathway[7][8]. The following diagram illustrates a general workflow for identifying and mitigating autofluorescence.

Workflow for Managing this compound Autofluorescence cluster_0 Characterization cluster_1 Mitigation Strategy Selection cluster_2 Experimental Execution cluster_3 Data Analysis A Determine this compound Excitation/Emission Spectra B Spectral Separation (Choose long-wavelength probes) A->B Inform C Background Subtraction (Use proper controls) A->C D Spectral Unmixing (Advanced image analysis) A->D E Perform Experiment with Chosen Mitigation Strategy B->E C->E D->E F Analyze Data with Appropriate Corrections E->F

Workflow for Managing this compound Autofluorescence

The following diagram illustrates a simplified hypothetical signaling pathway that could be investigated in the context of this compound research, highlighting the importance of distinguishing the drug's effect from its autofluorescence.

Hypothetical Signaling Pathway Investigation cluster_0 Experimental System cluster_1 Measurement cluster_2 Signal Components cluster_3 Data Interpretation A Cells treated with This compound C Fluorescence Microscopy or Plate Reader A->C B Fluorescent Reporter (e.g., for kinase activity) B->C D This compound Autofluorescence C->D E Reporter Fluorescence C->E F Corrected Signal (Reporter - Autofluorescence) D->F Subtract E->F Isolate G Biological Conclusion (Effect on Signaling Pathway) F->G

Distinguishing Signal from Autofluorescence

References

how to handle Albafuran A batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Albafuran A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address potential challenges, with a focus on handling batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 2-arylbenzofuran, a class of polyphenolic compounds, naturally occurring in plants of the Morus genus, such as the white mulberry (Morus alba).[1][2] Its primary mechanism of action is associated with its anti-inflammatory and antioxidant properties. Research on related compounds from Morus alba suggests that this compound likely exerts its anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] These pathways are crucial in the cellular response to inflammatory stimuli.

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability in natural products like this compound can stem from several factors:

  • Purity: The purity of each batch can differ due to variations in the extraction and purification processes. Minor impurities can significantly impact biological activity.

  • Polymorphism: Different batches might contain varying crystalline forms (polymorphs) of this compound, which can affect its solubility and bioavailability.

  • Residual Solvents: The presence of residual solvents from the purification process can alter the compound's properties and may be toxic to cells.

  • Degradation: this compound, as a polyphenolic compound, may be susceptible to degradation by light, heat, or oxidation over time, leading to reduced potency.

Q3: How can I assess the quality and consistency of a new batch of this compound?

It is crucial to perform in-house quality control on receiving a new batch of this compound. Here are some recommended analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and identify any impurities.

  • Dose-Response Curve: Performing a dose-response experiment with a known cellular assay and comparing the IC50 value to previous batches is a reliable method to confirm consistent biological activity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Reduced or no biological activity observed. 1. Compound Degradation: this compound may have degraded due to improper storage. 2. Low Purity of the Current Batch: The new batch may have a lower purity than previous ones. 3. Inaccurate Concentration: Errors in weighing or dissolving the compound.1. Storage: Ensure this compound is stored in a cool, dark, and dry place. For long-term storage, consider storing at -20°C or -80°C. 2. Quality Control: Perform HPLC analysis to check the purity of the current batch. Compare the results with the certificate of analysis. 3. Concentration Verification: Re-weigh the compound and prepare a fresh stock solution. Use a calibrated balance.
Inconsistent results between experiments. 1. Batch-to-Batch Variability: Different batches of this compound are being used for different experiments. 2. Variability in Experimental Conditions: Minor changes in cell density, incubation time, or reagent concentrations. 3. Cell Line Instability: The phenotype of the cell line may have drifted over passages.1. Standardize the Batch: If possible, use the same batch of this compound for a complete set of experiments. If a new batch must be used, perform a bridging study by running a key experiment with both the old and new batches to compare their activity. 2. Standardize Protocols: Strictly adhere to the experimental protocol. Document all experimental parameters. 3. Cell Line Maintenance: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Higher than expected cytotoxicity. 1. Presence of Toxic Impurities: The batch may contain cytotoxic impurities from the synthesis or purification process. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the cell culture. 3. Incorrect Compound Concentration: Errors in calculating the final concentration.1. Purity Check: Analyze the batch for impurities using HPLC or LC-MS. 2. Solvent Control: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle control in your experiments. 3. Recalculate Dilutions: Double-check all calculations for preparing the stock and working solutions.

Quantitative Data Summary

The biological activity of this compound can be quantified by its half-maximal inhibitory concentration (IC50) in various assays. Below is a summary of reported values and expected ranges. Note that these values can vary depending on the specific experimental conditions.

Target/Assay Cell Line Reported IC50 Range Reference
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition-2.7 - 9.2 µM[1]
Nitric Oxide (NO) Production InhibitionRAW264.7Expected to be in the low micromolar range, similar to other 2-arylbenzofurans.[3]
Cyclooxygenase-2 (COX-2) Inhibition-Specific IC50 for this compound is not readily available, but related benzofurans show potent inhibition.[6][7]

Experimental Protocols

Protocol 1: Assessment of this compound Purity using HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol) to a known concentration.

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column.

  • Data Analysis: Analyze the resulting chromatogram to determine the area of the main peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Determination of IC50 for Nitric Oxide Production Inhibition in RAW264.7 Macrophages

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition for each concentration of this compound compared to the LPS-only control. Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound in Inflammation

AlbafuranA_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates IkB IκBα IKK->IkB Phosphorylates & Causes Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB AlbafuranA This compound AlbafuranA->IKK Inhibits Phosphorylation AlbafuranA->p38 Inhibits Phosphorylation NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Activation Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Promotes iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 Cytokines TNF-α, IL-1β, IL-6 Gene->Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Handling Batch-to-Batch Variability

Batch_Variability_Workflow cluster_receiving New Batch Arrival cluster_qc Quality Control cluster_bioassay Biological Validation cluster_experiment Experimental Use cluster_rejection Rejection Receive Receive New Batch of This compound QC Perform Quality Control (HPLC, MS, NMR) Receive->QC Compare Compare with Certificate of Analysis & Previous Batches QC->Compare Decision Accept or Reject Batch? Compare->Decision Bioassay Perform Dose-Response Assay (e.g., Griess Assay) Decision->Bioassay Accept Reject Contact Supplier/ Do Not Use Decision->Reject Reject IC50 Calculate IC50 Value Bioassay->IC50 CompareIC50 Compare IC50 with Historical Data IC50->CompareIC50 Decision2 Consistent Activity? CompareIC50->Decision2 Proceed Proceed with Experiments Decision2->Proceed Yes Decision2->Reject No

Caption: Workflow for quality control of new this compound batches.

References

optimizing incubation time for Albafuran A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Albafuran A in their experiments. The information is tailored for scientists in drug development and related fields to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration and incubation time for this compound in a cytotoxicity assay?

A1: Based on published data, a good starting point for assessing the cytotoxicity of this compound against human gastric cancer cells (HGC27) is a concentration range that includes 33.76 ± 2.64 μM, which was determined as the IC50 value after a 24-hour incubation period[1][2]. It is recommended to perform a dose-response experiment around this concentration to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: I am observing low or no cytotoxicity with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of cytotoxic effect:

  • Sub-optimal Incubation Time: The 24-hour time point may not be optimal for your cell line. We recommend performing a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the ideal incubation period.

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium. Precipitation of the compound will lead to a lower effective concentration. It is also important to consider the stability of the compound in your culture conditions over the incubation period.

  • Cell Seeding Density: The density at which you plate your cells can influence their susceptibility to cytotoxic agents. Optimizing cell seeding density is crucial for reproducible results.

Q3: My cells are detaching from the plate after treatment with this compound. What should I do?

A3: Cell detachment can be an indicator of cytotoxicity. However, if you suspect it is an artifact, consider the following:

  • Adherent Cell Culture Conditions: Ensure your culture dishes are suitable for adherent cells and consider using coated plates (e.g., poly-L-lysine or collagen) if you are working with a weakly adherent cell line[3].

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells. It is advisable to run a vehicle control (medium with the same concentration of solvent) to rule out solvent-induced effects.

Q4: What are the potential signaling pathways affected by this compound?

A4: While direct studies on this compound are limited, related compounds from Morus alba and other 2-phenylbenzofurans have been shown to modulate several signaling pathways. These may serve as a starting point for your investigations:

  • AMPK and MAPK Signaling Pathways: Quercetin, another compound found in Morus alba, has been shown to mediate its effects through these pathways[3].

  • Inhibition of iNOS and COX-2 Expression: Extracts from mulberry root bark containing related compounds have demonstrated anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4].

  • RAS Signaling Pathway: Network pharmacology studies on Morus alba leaves have implicated the RAS signaling pathway in the activity of its bioactive compounds[5].

Troubleshooting Guides

Problem: High Variability in Experimental Replicates
Possible CauseSuggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent pipetting technique.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Uneven Compound Distribution Mix the plate gently by swirling in a figure-eight motion after adding this compound to ensure even distribution.
Incubator Fluctuations Ensure the incubator has stable temperature and CO2 levels. Minimize opening the incubator door during the experiment.
Problem: Unexpected Cell Morphology Changes
Possible CauseSuggested Solution
Solvent Effects Check for morphological changes in your vehicle control group. If observed, reduce the final solvent concentration.
Contamination Visually inspect cultures for signs of microbial contamination (e.g., turbidity, color change of medium). If contamination is suspected, discard the culture and decontaminate the workspace.
Compound-induced Differentiation or Senescence Document the morphological changes with microscopy. These could be a biological effect of this compound and warrant further investigation through specific assays (e.g., beta-galactosidase staining for senescence).

Quantitative Data Summary

CompoundCell LineAssayIncubation TimeIC50 ValueReference
This compoundHGC27 (Human Gastric Cancer)CCK-824 hours33.76 ± 2.64 μM[1][2]

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using a CCK-8 Assay
  • Cell Seeding:

    • Harvest and count cells (e.g., HGC27).

    • Seed 4 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement (CCK-8 Assay):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 24 hours treatment->incubation add_cck8 Add CCK-8 Reagent incubation->add_cck8 read_plate Measure Absorbance add_cck8->read_plate analysis Calculate IC50 read_plate->analysis

Caption: General workflow for a cytotoxicity assay with this compound.

signaling_pathway cluster_ras RAS Pathway cluster_ampk AMPK Pathway cluster_inflammation Inflammatory Response cluster_apoptosis Cellular Outcome Albafuran_A This compound RAS RAS Albafuran_A->RAS ? AMPK AMPK Albafuran_A->AMPK ? iNOS iNOS Expression Albafuran_A->iNOS ? COX2 COX-2 Expression Albafuran_A->COX2 ? RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation ERK->Proliferation AMPK->Apoptosis AMPK->Proliferation

Caption: Postulated signaling pathways potentially affected by this compound.

References

Technical Support Center: Overcoming Resistance to Albafuran A in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Albafuran A, including its precise mechanism of action and specific instances of cellular resistance, is limited in current scientific literature. This guide provides a framework for addressing drug resistance based on established principles in cancer cell biology, which may be applicable to this compound. The experimental protocols and troubleshooting steps are generalized and should be adapted based on empirical observations in your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its potential mechanism of action?

This compound is a natural compound isolated from plants such as Morus alba (white mulberry).[1][2] While its exact anticancer mechanism is not extensively characterized, related compounds from Morus alba have been shown to induce apoptosis (programmed cell death) in cancer cell lines, such as human leukemia (HL60) cells.[3] Potential mechanisms could involve the inhibition of critical cellular pathways or the induction of cytotoxic stress. For instance, Albanol A, another compound from Morus alba, has been shown to inhibit topoisomerase II, a key enzyme in DNA replication and repair.[3]

Q2: My cell line is showing increasing resistance to this compound. What are the likely causes?

Developing resistance to a cytotoxic agent is a common phenomenon in cancer cell lines.[4][5] While specific mechanisms for this compound are not documented, general principles of drug resistance likely apply. These can include:

  • Increased Drug Efflux: Overexpression of transporter proteins, such as P-glycoprotein (ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Target Modification: Alterations in the molecular target of this compound that reduce its binding affinity.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K-AKT-mTOR or MAPK, which promote cell survival and can counteract the drug's cytotoxic effects.[6]

  • Enhanced DNA Damage Repair: If this compound induces DNA damage, resistant cells may have enhanced DNA repair mechanisms.

  • Metabolic Reprogramming: Changes in cellular metabolism that allow cells to bypass the drug's effects.

Troubleshooting Guide for this compound Resistance

This guide provides a step-by-step approach to diagnosing and potentially overcoming resistance to this compound in your cell line.

Step 1: Quantify the Level of Resistance

The first step is to confirm and quantify the observed resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line to the parental, sensitive cell line.[4][5]

Experimental Protocol: Determining IC50 via MTT Assay

  • Cell Plating: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Expose the cells to a range of this compound concentrations for a defined period (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • IC50 Calculation: Plot cell viability against drug concentration and use non-linear regression to calculate the IC50 value.

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 of this compound (µM)Fold Resistance
Parental Line2.51x
Resistant Line50.020x
Step 2: Investigate Potential Resistance Mechanisms

Once resistance is quantified, you can investigate the underlying cause.

A. Assess for Increased Drug Efflux

  • Hypothesis: The resistant cells are overexpressing drug efflux pumps.

  • Experimental Approach:

    • Western Blot/qPCR: Analyze the protein and mRNA expression levels of common efflux pumps like ABCB1 (P-glycoprotein) and ABCG2.

    • Functional Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123). If the cells are overexpressing the pumps, they will retain less of the fluorescent dye. This can be measured by flow cytometry.

B. Analyze Pro-Survival Signaling Pathways

  • Hypothesis: Resistant cells have upregulated survival pathways.

  • Experimental Approach:

    • Western Blot: Probe for key proteins in survival pathways, such as phosphorylated (active) forms of AKT and ERK, and compare their levels between sensitive and resistant cells, with and without this compound treatment.

Step 3: Strategies to Overcome Resistance

Based on your findings from Step 2, you can devise strategies to re-sensitize the cells to this compound.

Strategy 1: Co-treatment with an Efflux Pump Inhibitor

  • Rationale: If you observe overexpression of efflux pumps, co-treatment with an inhibitor can restore the intracellular concentration of this compound.

  • Example Inhibitors: Verapamil (for P-glycoprotein).

  • Experimental Workflow:

    • Determine a non-toxic concentration of the inhibitor.

    • Treat the resistant cells with a combination of this compound and the inhibitor.

    • Perform a cell viability assay to see if the IC50 of this compound decreases.

Strategy 2: Co-treatment with a Signaling Pathway Inhibitor

  • Rationale: If a pro-survival pathway is upregulated, inhibiting it may restore sensitivity to this compound.

  • Example Inhibitors:

    • PI3K/AKT pathway: LY294002, Wortmannin

    • MAPK/ERK pathway: U0126

  • Experimental Workflow:

    • Select an inhibitor based on your Western blot results.

    • Treat resistant cells with a combination of this compound and the chosen pathway inhibitor.

    • Assess cell viability to look for a synergistic or additive effect.

Visualizations

G_1 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Albafuran A_ext This compound Albafuran A_int This compound Albafuran A_ext->Albafuran A_int Diffusion EffluxPump Efflux Pump (e.g., P-gp) EffluxPump->Albafuran A_ext Efflux Albafuran A_int->EffluxPump CellularTarget Cellular Target Albafuran A_int->CellularTarget Inhibits/Activates Apoptosis Apoptosis CellularTarget->Apoptosis Leads to

Caption: Potential mechanism of this compound action and efflux pump-mediated resistance.

G_2 Start Cell line shows reduced sensitivity Quantify Step 1: Quantify Resistance (Compare IC50 values) Start->Quantify Investigate Step 2: Investigate Mechanism Quantify->Investigate Efflux Check Efflux Pump Expression/Activity Investigate->Efflux Hypothesis 1 Signaling Analyze Pro-Survival Signaling Pathways Investigate->Signaling Hypothesis 2 Strategize Step 3: Devise Strategy Efflux->Strategize Signaling->Strategize InhibitEfflux Co-treat with Efflux Pump Inhibitor Strategize->InhibitEfflux If Efflux Pumps Upregulated InhibitSignaling Co-treat with Pathway Inhibitor Strategize->InhibitSignaling If Survival Pathways Activated End Re-assess Sensitivity (IC50) InhibitEfflux->End InhibitSignaling->End

Caption: Troubleshooting workflow for addressing this compound resistance.

G_3 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits AlbafuranA This compound AlbafuranA->Apoptosis Induces

Caption: Upregulation of the PI3K/AKT pro-survival pathway as a resistance mechanism.

References

Validation & Comparative

Albafuran A vs. Resveratrol: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported bioactivities of Albafuran A and resveratrol, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction

This compound is a 2-arylbenzofuran derivative isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. Resveratrol, a well-studied polyphenol found in grapes, berries, and peanuts, is renowned for its wide range of health benefits. Both compounds have attracted significant interest in the scientific community for their potential therapeutic applications. This guide aims to juxtapose their biological activities to aid researchers in their ongoing and future investigations.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and resveratrol. It is important to note that the experimental conditions under which these values were obtained may vary between studies.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
This compound DPPH Radical ScavengingData Not Available
Nitric Oxide ScavengingData Not Available
Resveratrol DPPH Radical Scavenging2.86 µg/mL[1]
Nitric Oxide ScavengingHigher than other flavonoids like catechin and myricetin[2][3]

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueSource
This compound Inhibition of LPS-induced NO productionRAW 264.7Data Not Available
Resveratrol Inhibition of LPS-induced NO productionRAW 264.73.38 µM (for a dimerized analogue)[4]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50 ValueSource
This compound HGC27Human Gastric Cancer33.76 ± 2.64 µM
Resveratrol MCF-7Breast Cancer51.18 µM[5]
HepG2Liver Cancer57.4 µM[5]
Seg-1, HCE7, SW480, HL60Various70-150 µM[6]

Signaling Pathways

Both this compound and resveratrol have been shown to modulate various intracellular signaling pathways, which underlies their diverse biological effects. The diagrams below illustrate the known pathways influenced by each compound.

Signaling Pathways cluster_AlbafuranA This compound cluster_Resveratrol Resveratrol AlbafuranA This compound NFkB_A NF-κB AlbafuranA->NFkB_A Inhibition (Inferred) MAPK_A MAPK AlbafuranA->MAPK_A Modulation (Inferred) Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activation AMPK AMPK Resveratrol->AMPK Activation NFkB_R NF-κB Resveratrol->NFkB_R Inhibition PI3K_Akt PI3K/Akt Resveratrol->PI3K_Akt Inhibition MAPK_R MAPK Resveratrol->MAPK_R Modulation

Figure 1: Comparative Signaling Pathways

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below. These protocols are based on standard methods reported in the literature and can be adapted for the comparative evaluation of this compound and resveratrol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a color change from violet to yellow and a decrease in absorbance.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compounds (this compound or resveratrol) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.[7][8]

DPPH Assay Workflow A Prepare DPPH solution and test compounds B Mix DPPH with test compounds A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging activity D->E F Determine IC50 value E->F

Figure 2: DPPH Assay Workflow
Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Protocol:

  • Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).

  • Prepare various concentrations of the test compounds and a standard.

  • Mix the sodium nitroprusside solution with the test compounds and incubate at room temperature for a specific period (e.g., 150 minutes).

  • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

  • Allow the color to develop for a few minutes.

  • Measure the absorbance at approximately 546 nm.

  • The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined similarly to the DPPH assay.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators, including nitric oxide, via the induction of inducible nitric oxide synthase (iNOS). The amount of nitric oxide produced can be indirectly measured by quantifying the accumulation of nitrite in the cell culture medium using the Griess reagent.

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent assay as described in the nitric oxide scavenging assay.

  • Cell viability should also be assessed (e.g., using an MTT assay) to ensure that the observed inhibition of nitric oxide production is not due to cytotoxicity.

  • Calculate the percentage of inhibition of nitric oxide production and determine the IC50 value.[4][9][10][11]

LPS-induced NO Inhibition Assay A Culture RAW 264.7 cells B Pre-treat cells with test compounds A->B C Stimulate with LPS B->C D Collect supernatant C->D F Assess cell viability (e.g., MTT) C->F E Measure nitrite concentration (Griess assay) D->E G Calculate % inhibition and IC50 E->G F->G

Figure 3: LPS-induced NO Inhibition Assay Workflow

Conclusion

Resveratrol is a well-characterized compound with a substantial body of evidence supporting its antioxidant, anti-inflammatory, and anticancer activities. Its mechanisms of action, involving the modulation of key signaling pathways such as SIRT1, AMPK, NF-κB, and PI3K/Akt, are extensively documented.

This compound, while showing promise as a bioactive compound, particularly in the context of cancer cytotoxicity, is significantly less studied. There is a notable lack of quantitative data regarding its antioxidant and anti-inflammatory potencies (e.g., IC50 values). While its presence in Morus alba extracts, which are known to modulate NF-κB and MAPK pathways, suggests potential mechanisms of action, direct experimental evidence for this compound's effects on these signaling pathways is limited.

For researchers and drug development professionals, resveratrol currently offers a more robust foundation for further investigation due to the wealth of available data. However, the unique structure of this compound and its demonstrated cytotoxic effects warrant further exploration to fully understand its therapeutic potential and to enable a more direct and comprehensive comparison with established bioactive compounds like resveratrol. Future studies should focus on determining the IC50 values of this compound in various bioassays and elucidating its specific molecular targets and signaling pathways.

References

Albafuran A and Quercetin: A Comparative Analysis of PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug discovery for metabolic diseases, particularly type 2 diabetes and obesity, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical target. This enzyme is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising strategy to enhance insulin sensitivity. This guide provides a detailed comparison of the inhibitory efficacy of two natural compounds, Albafuran A and quercetin, against PTP1B, supported by experimental data and methodologies.

Quantitative Comparison of Inhibitory Efficacy

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundIC50 for PTP1B (µM)Source
This compound42[1]
Quercetin1.16 - 6.21[2]
Quercetin15.2 ± 1.2[3]

Note: The IC50 values for quercetin show variability across different studies, which can be attributed to variations in experimental conditions. However, the data consistently suggests that quercetin is a more potent inhibitor of PTP1B than this compound.

Experimental Protocols

The determination of PTP1B inhibitory activity is commonly performed using an in vitro enzymatic assay with p-nitrophenyl phosphate (pNPP) as a substrate. The general protocol is as follows:

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • Assay buffer (e.g., 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT).

    • p-nitrophenyl phosphate (pNPP) as the substrate.

    • Test compounds (this compound, quercetin) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates.

    • Spectrophotometer.

  • Assay Procedure:

    • The PTP1B enzyme is pre-incubated with varying concentrations of the test compound (or vehicle control) in the assay buffer for a specified period at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the pNPP substrate.

    • The hydrolysis of pNPP by PTP1B produces p-nitrophenol, a yellow-colored product.

    • The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm over time using a spectrophotometer.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Test Compounds plate Prepare 96-well plate reagents->plate Dispense into pre_incubation Pre-incubate PTP1B with Test Compound plate->pre_incubation reaction Initiate reaction with pNPP pre_incubation->reaction measurement Measure Absorbance at 405 nm reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

PTP1B Inhibition Assay Workflow

PTP1B Signaling Pathway and Inhibition

PTP1B plays a crucial role in downregulating the insulin signaling pathway. Upon insulin binding to its receptor (IR), the receptor undergoes autophosphorylation on tyrosine residues, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its primary substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.

Inhibitors of PTP1B, such as this compound and quercetin, block the active site of the enzyme, preventing it from dephosphorylating its substrates. This leads to prolonged phosphorylation of the insulin receptor and IRS-1, resulting in enhanced downstream signaling and ultimately improved insulin sensitivity.

G cluster_pathway Insulin Signaling Pathway cluster_inhibition PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds to pIR Phosphorylated IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS1->Downstream GlucoseUptake Increased Glucose Uptake Downstream->GlucoseUptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates Inhibitor This compound or Quercetin Inhibitor->PTP1B Inhibits

References

Validating Albafuran A Activity: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of Albafuran A, a natural product isolated from Morus alba, against established positive controls. The focus is on its anti-inflammatory, antioxidant, and antimicrobial properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Summary

The following tables summarize the quantitative data for the biological activities of this compound and its corresponding positive controls.

Compound/ExtractAssayTarget Organism/Cell LineActivity MetricValuePositive ControlControl Value
Anti-inflammatory Activity
Arylbenzofurans (related to this compound)Nitric Oxide (NO) Production InhibitionRAW 264.7 cellsIC₅₀Strong to moderateAminoguanidine-
DexamethasoneInhibition of iNOS and COX-2RAW 264.7 cells-Potent inhibitor--
Diclofenac SodiumProtein Denaturation Inhibition-IC₅₀8.54 µg/mL--
Antioxidant Activity
Morus alba leaf extract (ethanolic)DPPH Radical Scavenging-IC₅₀3.11 ± 0.86 mg/mL[1]TroloxIC₅₀ ~3.77 µg/mL[2]
Morus alba leaf extract (aqueous)DPPH Radical Scavenging-IC₅₀7.11 ± 1.45 mg/mL[1]Quercetin-
Morus alba branch extract (acetone)DPPH Radical Scavenging-IC₅₀128.1 ± 0.13 µg/mL[3]Gallic AcidIC₅₀ ~109.7 µg/mL[3]
Morus alba branch extract (methanol)ABTS Radical Scavenging-IC₅₀75.5 ± 0.25 µg/mL[3]Ascorbic Acid-
Antimicrobial Activity
Albafuran C (related compound)Broth MicrodilutionMRSA strainsMIC4-8 µg/mLOxacillin≥64 µg/mL
Albafuran C (related compound)Broth MicrodilutionMRSA strainsMBC8-32 µg/mLVancomycin-
OfloxacinAgar Well DiffusionPathogenic bacteriaZone of Inhibition---
Ampicillin-Bacillus subtilis----

Note: Specific quantitative data for this compound in antioxidant and antimicrobial assays were not available in the reviewed literature. Data for related compounds and extracts from the source plant are provided for context.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the positive control (e.g., Dexamethasone or Aminoguanidine).

  • Stimulation: After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

  • Incubation: The plates are incubated for another 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value (the concentration that inhibits 50% of NO production) is determined from a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol.

  • Reaction Mixture: In a 96-well plate, various concentrations of this compound or a positive control (e.g., Trolox, Quercetin, Ascorbic Acid) are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined from a dose-response curve.

Antioxidant Activity: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Generation of ABTS radical cation (ABTS•+): A 7 mM ABTS stock solution is mixed with 2.45 mM potassium persulfate and kept in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: In a 96-well plate, various concentrations of this compound or a positive control (e.g., Trolox) are mixed with the diluted ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., MRSA) is prepared to a McFarland turbidity standard of 0.5.

  • Serial Dilution: The test compound (this compound) and a positive control antibiotic (e.g., Ofloxacin, Vancomycin) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies after incubation.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_assays Biological Activity Assays cluster_compounds Test Compounds anti_inflammatory Anti-inflammatory (NO Inhibition) data_analysis Data Analysis (IC50, MIC, MBC) anti_inflammatory->data_analysis Generate Data antioxidant Antioxidant (DPPH/ABTS) antioxidant->data_analysis Generate Data antimicrobial Antimicrobial (MIC/MBC) antimicrobial->data_analysis Generate Data albafuran_a This compound albafuran_a->anti_inflammatory Test albafuran_a->antioxidant Test albafuran_a->antimicrobial Test positive_control Positive Controls (Dexamethasone, Trolox, Ofloxacin) positive_control->anti_inflammatory Validate positive_control->antioxidant Validate positive_control->antimicrobial Validate comparison Comparative Efficacy data_analysis->comparison Compare

Caption: Experimental workflow for validating this compound activity.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK IKK IKK TAK1->IKK Inflammation Inflammatory Response (iNOS, COX-2, Pro-inflammatory Cytokines) p38->Inflammation activate ERK->Inflammation activate JNK->Inflammation activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Inflammation promotes transcription AlbafuranA This compound AlbafuranA->TAK1 Inhibits (putative) AlbafuranA->IKK Inhibits (putative)

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Comparative Analysis of Albafuran A and Other 2-Arylbenzofurans in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Albafuran A and other structurally related 2-arylbenzofurans. The data presented is compiled from various studies to offer an objective overview of their performance in key anti-inflammatory assays.

Introduction to 2-Arylbenzofurans and Inflammation

2-Arylbenzofurans are a class of heterocyclic compounds found in various medicinal plants, notably in the genus Morus. These compounds have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. A key area of research is the discovery of novel anti-inflammatory agents that can modulate inflammatory pathways with high efficacy and minimal side effects. This guide focuses on the comparative anti-inflammatory potential of this compound and other related 2-arylbenzofurans, providing a valuable resource for researchers in drug discovery and development.

Quantitative Comparison of Anti-Inflammatory Activity

The primary in vitro assay utilized to evaluate the anti-inflammatory potential of these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

CompoundSource SpeciesAnti-Inflammatory AssayIC50 (µM)Reference
This compound Morus albaInhibition of NO production in LPS-stimulated RAW 264.7 cellsData not found
Mulberrofuran G Morus alba var. multicaulisInhibition of NO production in LPS-stimulated RAW 264.7 cells15.3[1]
Moracin C Morus alba var. multicaulisInhibition of NO production in LPS-stimulated RAW 264.7 cells19.4[1]
Albanol B Morus albaInhibition of NO production in LPS-stimulated RAW 264.7 cells> 20
Mulberrofuran Y Morus albaInhibition of NO production in RAW 264.7 cellsData not found

Note: The absence of an IC50 value for this compound indicates that this specific data was not found in the surveyed scientific literature. Further targeted studies are required to quantify its anti-inflammatory potency in this assay.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory activity of 2-arylbenzofurans by measuring their ability to inhibit nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[2]

2. Compound Treatment and Stimulation:

  • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Mulberrofuran G).

  • The cells are pre-incubated with the compounds for 1-2 hours.

  • Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

  • The plates are then incubated for an additional 24 hours.[2]

3. Measurement of Nitric Oxide (Nitrite) Levels:

  • After the incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[3][4]

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many 2-arylbenzofurans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

LPS-Induced Pro-inflammatory Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a cascade of intracellular signaling events that lead to the production of pro-inflammatory mediators.

LPS_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB IκB degradation, NF-κB release Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus translocation

LPS-induced pro-inflammatory signaling cascade.
Experimental Workflow for Anti-Inflammatory Assay

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of 2-arylbenzofurans.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Pre-treat with 2-Arylbenzofurans seeding->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Perform Griess Assay for Nitrite supernatant->griess_assay read_absorbance Measure Absorbance at 540 nm griess_assay->read_absorbance data_analysis Calculate % Inhibition and IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for Nitric Oxide Inhibition Assay.
Conclusion

The available data indicates that several 2-arylbenzofurans isolated from Morus species, such as Mulberrofuran G and Moracin C, are potent inhibitors of nitric oxide production in LPS-stimulated macrophages. This suggests their potential as anti-inflammatory agents. While a direct quantitative comparison with this compound is currently limited by the lack of specific IC50 data for this compound in the literature, its structural similarity to other active 2-arylbenzofurans suggests it may also possess significant anti-inflammatory properties. Further investigation into the anti-inflammatory activity and mechanism of action of this compound is warranted to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers to design and interpret future studies in this promising area of natural product drug discovery.

References

A Head-to-Head Comparison of Albafuran A and Albafuran B for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Albafuran A and Albafuran B, two isomeric 2-arylbenzofuran compounds isolated from the root bark of Morus species, have garnered interest within the scientific community for their potential therapeutic applications. This guide provides a detailed, data-driven comparison of their biological activities, supported by experimental protocols to aid researchers in their investigations.

Chemical Structures

This compound and Albafuran B are structurally related, differing in the cyclization pattern of a prenyl group, which influences their biological activity.

Biological Activity: A Comparative Overview

While both compounds have been investigated for various biological effects, a direct head-to-head comparison in the same study is often lacking. This guide consolidates the available data to offer a comparative perspective.

Enzyme Inhibitory Activity

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

Both this compound and Albafuran B have been reported to exhibit inhibitory activity against PTP1B, a key enzyme implicated in type 2 diabetes and obesity.[1] One study investigating a series of 2-arylbenzofurans, including this compound, demonstrated mixed-type inhibition against PTP1B with IC50 values ranging from 2.7 to 9.2 μM.[2] However, the specific IC50 values for this compound and Albafuran B were not individually reported in this particular study.

Table 1: PTP1B Inhibitory Activity of this compound and Related Compounds

CompoundIC50 (μM)Type of InhibitionSource
This compound2.7 - 9.2 (range for a group of related compounds)Mixed-type[2]
Albafuran BReported to have activity, but no quantitative data found-[1]

α-Glucosidase and Tyrosinase Inhibition:

Currently, there is no direct comparative data available in the scientific literature for the α-glucosidase and tyrosinase inhibitory activities of this compound and Albafuran B.

Cytotoxic Activity

A study evaluating the cytotoxic effects of compounds isolated from Morus alba root bark on human gastric cancer (HGC-27) cells reported the activity of this compound.

Table 2: Cytotoxic Activity against HGC-27 Cancer Cells

CompoundIC50 (μM)Cell LineSource
This compound33.76 ± 2.64HGC-27[3][4][5]
Albafuran BNo data availableHGC-27

Note: The absence of data for Albafuran B in the same assay prevents a direct comparison of their cytotoxic potential.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Protein Tyrosinase Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is adapted from a method used for evaluating PTP1B inhibitors.

Materials:

  • PTP1B enzyme

  • p-nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • Test compounds (this compound and Albafuran B) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 2 µL of the test compound solution to the wells of a 96-well plate.

  • Add 88 µL of the assay buffer.

  • Add 5 µL of PTP1B enzyme solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of pNPP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percent inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100%.

  • IC50 values are determined by plotting the percent inhibition against a range of compound concentrations.

Tyrosinase Inhibition Assay

This protocol is a standard method for assessing tyrosinase inhibitors.

Materials:

  • Mushroom tyrosinase

  • L-DOPA as a substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (this compound and Albafuran B) in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 20 µL of the test compound solution to the wells of a 96-well plate.

  • Add 140 µL of phosphate buffer.

  • Add 20 µL of mushroom tyrosinase solution and pre-incubate at 25°C for 10 minutes.

  • Add 20 µL of L-DOPA solution to start the reaction.

  • Incubate at 25°C for 20 minutes.

  • Measure the absorbance at 475 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

α-Glucosidase Inhibition Assay

This is a common in vitro assay for screening α-glucosidase inhibitors.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (this compound and Albafuran B) in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the test compound solution to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution and pre-incubate at 37°C for 15 minutes.

  • Add 50 µL of pNPG solution to initiate the reaction.

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7][8][9]

Materials:

  • HGC-27 cells

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • Test compounds (this compound and Albafuran B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed HGC-27 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or Albafuran B and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental procedures and the implicated signaling pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis compound_prep Prepare this compound & B Stock Solutions cytotoxicity Cytotoxicity Assay (MTT) compound_prep->cytotoxicity ptp1b PTP1B Inhibition Assay compound_prep->ptp1b tyrosinase Tyrosinase Inhibition Assay compound_prep->tyrosinase glucosidase α-Glucosidase Inhibition Assay compound_prep->glucosidase cell_culture Culture HGC-27 Cells cell_culture->cytotoxicity enzyme_prep Prepare Enzyme Solutions (PTP1B, Tyrosinase, α-Glucosidase) enzyme_prep->ptp1b enzyme_prep->tyrosinase enzyme_prep->glucosidase readout Measure Absorbance (Microplate Reader) cytotoxicity->readout ptp1b->readout tyrosinase->readout glucosidase->readout calculation Calculate % Inhibition & Cell Viability readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: General experimental workflow for comparing the biological activities of this compound and B.

PTP1B_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Albafuran This compound / B Albafuran->PTP1B inhibits

References

Benchmarking Albafuran A: A Comparative Guide to PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Albafuran A, a natural product isolated from Morus species, against Trodusquemine, a well-characterized clinical trial candidate, as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental frameworks to aid in the evaluation of this compound as a potential therapeutic agent.

At a Glance: this compound vs. Trodusquemine

FeatureThis compoundTrodusquemine (MSI-1436)
Source Natural product from Morus bombycisNatural aminosterol
PTP1B IC50 2.7 - 9.2 µM[1]~1 µM[2][3]
Mechanism of Inhibition Mixed-type[1][2]Allosteric, Non-competitive[2][3]
Clinical Development Pre-clinicalHas undergone Phase I and II clinical trials

In-Depth Inhibitory Activity Comparison

The inhibitory potential of this compound and other related natural products from Morus species against PTP1B has been evaluated in several studies. A direct comparison with the clinically evaluated inhibitor Trodusquemine provides valuable context for its potential efficacy.

CompoundIC50 (µM)Type of InhibitionSource
This compound 2.7 - 9.2[1]Mixed-type[1][2]Morus bombycis[2]
Mulberrofuran W2.7 - 9.2[1]Mixed-type[2]Morus bombycis[2]
Mulberrofuran D2.7 - 9.2[1]Mixed-type[2]Morus bombycis[2]
Morusalfuran B8.92[4]Mixed-type[5]Morus alba[4]
Morusalfuran C7.26[4]Mixed-type[5]Morus alba[4]
Trodusquemine (MSI-1436) ~1[2][3]Allosteric, Non-competitive[2][3]Synthetic derivative of a natural aminosterol

Understanding the PTP1B Signaling Pathway

PTP1B plays a crucial role in attenuating the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B effectively dampens downstream signals that promote glucose uptake and regulate appetite. Inhibition of PTP1B is therefore a promising strategy to enhance insulin and leptin sensitivity.

PTP1B_Signaling cluster_PTP1B PTP1B Regulation Insulin Insulin IR IR Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K_Akt PI3K_Akt IRS->PI3K_Akt activates GLUT4 GLUT4 PI3K_Akt->GLUT4 promotes translocation Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake facilitates Leptin Leptin LR LR Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene_Expression STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates caption PTP1B negatively regulates insulin and leptin signaling pathways. PTP1B_Assay_Workflow A Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA) B Add PTP1B Enzyme to microplate wells A->B C Add Test Compound (this compound or Trodusquemine) at various concentrations B->C D Pre-incubate at 37°C C->D E Initiate Reaction by adding pNPP substrate D->E F Incubate at 37°C E->F G Stop Reaction (e.g., with NaOH) F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and determine IC50 H->I Inhibitor_Evaluation_Logic A Initial Screening: In vitro PTP1B Inhibition Assay (e.g., pNPP assay) B Determination of IC50 Value A->B C Kinetic Analysis: Determine Mechanism of Inhibition (e.g., Mixed, Competitive, Allosteric) B->C D Selectivity Profiling: Test against other phosphatases (e.g., TCPTP) B->D C->D E Cell-based Assays: Evaluate impact on insulin/leptin signaling pathways D->E F In vivo Studies: Assess efficacy in animal models of diabetes and obesity E->F

References

cross-validation of Albafuran A's anti-diabetic effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anti-Diabetic Effects of Bioactive Compounds from Morus alba and Metformin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-diabetic properties of selected bioactive compounds derived from Morus alba (White Mulberry) and the widely prescribed anti-diabetic drug, metformin. The objective is to present a clear, data-driven overview to inform research and drug development efforts in the field of diabetes management. The compounds from Morus alba have garnered significant interest for their potential as alternative or complementary therapies.[1][2][3][4]

Quantitative Comparison of Anti-Diabetic Effects

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the efficacy of Morus alba compounds and metformin in relevant anti-diabetic assays.

Table 1: In Vitro α-Glucosidase Inhibition

Compound/DrugConcentration% InhibitionIC50 (µg/mL)Source
1-Deoxynojirimycin (DNJ) ---[3]
Aqueous extracts of MB -SignificantComparable to Acarbose[5]
EtOAc fraction of MB --2.74 ± 0.15[6]
Acarbose (Positive Control) ---[5]

Note: DNJ is a potent α-glucosidase inhibitor.[3] A direct percentage inhibition at a specific concentration was not available in the provided abstracts, but its efficacy is well-established. MB stands for Mulberry branch.

Table 2: Effects on Glucose Uptake and Metabolism

Compound/DrugModelConcentrationEffect on Glucose Uptake/MetabolismSource
Rutin and Quercetin-3-O-β-D-glucoside (Q3G) 3T3-L1 adipocytes-Enhanced glucose uptake via Akt and AMPK activation[7]
Metformin --Activates AMPK, leading to increased glucose uptake[8]
Mulberry Leaf Flavonoids (MLF) Insulin-resistant hepatocytes-Improved glucose uptake[4]
Oxyresveratrol (ORT) STZ-induced diabetic mice-Increased liver GLUT2 expression and glycogen content[5]

Table 3: In Vivo Hypoglycemic Effects in Animal Models

Compound/DrugAnimal ModelDosage% Reduction in Blood GlucoseSource
Morus alba fruit extract Diabetic rats-47% (M. alba)[9]
Morus nigra fruit extract Diabetic rats-45% (M. nigra)[9]
Mixture of M. alba and M. nigra fruits Diabetic rats-Restored to near normal levels[9]
Mulberry branch polysaccharides (PS) STZ-diabetic mice0.6 g/kg BWSignificant reduction[5]
Metformin --Standard first-line therapy for T2DM[8]
Ramulus Mori Alkaloid (RMA) ob/ob mice-Alleviated insulin resistance and glucose intolerance[4]
Mulberry Leaf Flavonoids (MLF) and Polysaccharides (MLP) ob/ob mice-Alleviated insulin resistance and glucose intolerance[4]

Note: BW denotes body weight. Specific percentage reductions for metformin can vary based on the study design and are generally in the range of 20-25% for HbA1c over time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in anti-diabetic research.

α-Glucosidase Inhibition Assay

This in vitro assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.

Principle: The inhibition of α-glucosidase activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside.

Protocol:

  • Prepare a reaction mixture containing 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of varying concentrations of the test compound.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside solution (5 mM).

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate (0.1 M).

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Acarbose is typically used as a positive control.

  • The percentage of inhibition is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This cell-based assay measures the ability of a compound to enhance the uptake of glucose into fat cells, a key process in maintaining glucose homeostasis.

Protocol:

  • Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • Seed the mature adipocytes in 24-well plates.

  • Starve the cells in serum-free DMEM for 2-3 hours.

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Treat the cells with the test compound or insulin (positive control) in KRH buffer for 30 minutes.

  • Add 2-deoxy-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

  • Terminate glucose uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.1% SDS.

  • Measure the radioactivity of the cell lysates using a scintillation counter.

  • The amount of glucose uptake is normalized to the protein concentration of the cell lysate.

In Vivo Hypoglycemic Study in Streptozotocin (STZ)-Induced Diabetic Mice

This animal model is widely used to evaluate the anti-diabetic potential of compounds in a living organism.

Protocol:

  • Induce diabetes in mice (e.g., C57BL/6J) by a single intraperitoneal injection of STZ (e.g., 150 mg/kg body weight) dissolved in citrate buffer (pH 4.5).

  • Confirm hyperglycemia (blood glucose > 250 mg/dL) after 3-5 days.

  • Divide the diabetic mice into groups: diabetic control, test compound-treated groups (at various doses), and a positive control group (e.g., metformin).

  • Administer the test compounds and controls orally once daily for a specified period (e.g., 4 weeks).

  • Monitor body weight and fasting blood glucose levels weekly from tail vein blood samples using a glucometer.

  • At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest organs (e.g., pancreas, liver) for histopathological examination and gene expression analysis.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.

G cluster_0 Insulin Signaling Pathway cluster_1 AMPK Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1/2 IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT AS160 AS160 AKT->AS160 GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Metformin Metformin AMPK AMPK Metformin->AMPK Morus_compounds Morus Compounds Morus_compounds->AMPK PGC1a PGC-1α AMPK->PGC1a Glucose_uptake_muscle Glucose Uptake (Muscle) AMPK->Glucose_uptake_muscle Gluconeogenesis Hepatic Gluconeogenesis PGC1a->Gluconeogenesis

Caption: Key signaling pathways in glucose metabolism.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Isolation Isolation of Bioactive Compounds from Morus alba Alpha_glucosidase_assay α-Glucosidase Inhibition Assay Compound_Isolation->Alpha_glucosidase_assay Glucose_uptake_assay Glucose Uptake Assay (e.g., in 3T3-L1 cells) Compound_Isolation->Glucose_uptake_assay Hit_compounds Identification of 'Hit' Compounds Alpha_glucosidase_assay->Hit_compounds Glucose_uptake_assay->Hit_compounds Animal_model Induction of Diabetes in Animal Model (e.g., STZ mice) Hit_compounds->Animal_model Treatment Treatment with 'Hit' Compounds and Metformin (Control) Animal_model->Treatment Monitoring Monitoring of Blood Glucose, Body Weight, etc. Treatment->Monitoring Final_analysis Biochemical and Histopathological Analysis Monitoring->Final_analysis

Caption: General experimental workflow for anti-diabetic drug discovery.

References

Albafuran A: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Albafuran A, a naturally occurring 2-arylbenzofuran found in plants of the Morus genus, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their potential as therapeutic agents. The information presented herein is supported by experimental data from peer-reviewed studies.

Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity. This compound and several of its naturally occurring analogs have been investigated for their PTP1B inhibitory activity.

A comparative study on a series of 2-arylbenzofurans isolated from the root bark of Morus alba provides valuable insights into the SAR for PTP1B inhibition. The inhibitory activities of these compounds were evaluated using an in vitro enzymatic assay, and the results are summarized in the table below.

CompoundStructureIC50 (µM)[1]
This compound 2-(2',4'-dihydroxy-5'-(3-methylbut-2-enyl)phenyl)-6-hydroxybenzofuran9.2 ± 0.8[2]
Mulberrofuran D 2-(2',4'-dihydroxy-3'-(3-methylbut-2-enyl)phenyl)-6-hydroxybenzofuran4.8 ± 0.5
Mulberrofuran G 2-(2',4'-dihydroxyphenyl)-6-hydroxy-7-(3-methylbut-2-enyl)benzofuran2.7 ± 0.3[2]
Morusin A prenylated flavonoid, for structural comparison> 100

Key Structure-Activity Relationship Insights for PTP1B Inhibition: [1][2]

  • 2-Arylbenzofuran Scaffold: The 2-arylbenzofuran core is essential for PTP1B inhibitory activity.

  • Hydroxyl Groups: The presence and position of hydroxyl groups on both the benzofuran and the aryl moieties are critical for activity.

  • Prenyl Group: The position of the prenyl group significantly influences inhibitory potency. For instance, the shift of the prenyl group from the C-5' position in this compound to the C-3' position in Mulberrofuran D, or to the C-7 position on the benzofuran ring in Mulberrofuran G, leads to a notable increase in activity. This suggests that the lipophilic prenyl group may interact with a specific hydrophobic pocket in the enzyme's active site.

Experimental Protocols

PTP1B Inhibition Assay

The in vitro inhibitory activity of this compound and its analogs against PTP1B is determined using a colorimetric enzymatic assay. The following is a detailed protocol based on established methodologies.[1]

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 50 µL of assay buffer.

  • Add 2 µL of the test compound solution at various concentrations.

  • Add 23 µL of the PTP1B enzyme solution (final concentration ~0.1 µg/mL).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution (final concentration 2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percent inhibition is calculated relative to a control containing only DMSO.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the insulin signaling pathway targeted by PTP1B inhibitors and a typical experimental workflow for evaluating these compounds.

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K PTP1B PTP1B IRS->PTP1B Dephosphorylation AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Albafuran_A This compound Analogs Albafuran_A->PTP1B Inhibition

Caption: Insulin signaling pathway and the inhibitory action of this compound analogs on PTP1B.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Evaluation cluster_sar Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PTP1B_Assay PTP1B Inhibition Assay Characterization->PTP1B_Assay IC50 IC50 Determination PTP1B_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

Cytotoxic Activity of 2-Arylbenzofuran Derivatives

A study on a series of synthesized 2-arylbenzofuran derivatives evaluated their in vitro cytotoxic activity against various cancer cell lines. This provides a foundational understanding of how structural modifications on the 2-arylbenzofuran scaffold can impact cytotoxicity.

CompoundR1R2R3Cell LineIC50 (µM)
Derivative 1 HHHHGC-27> 50
Derivative 2 OHHHHGC-2728.9 ± 2.1
Derivative 3 OMeHHHGC-2735.4 ± 3.5
Derivative 4 HOHHHGC-2715.2 ± 1.8
Derivative 5 HOHOHHGC-278.7 ± 0.9

Key Structure-Activity Relationship Insights for Cytotoxicity:

  • Hydroxylation: The introduction of hydroxyl groups on the aryl ring generally enhances cytotoxic activity. Dihydroxylation (Derivative 5) resulted in the most potent compound in this series.

  • Methoxylation: A methoxy group at the R1 position (Derivative 3) was less effective at increasing cytotoxicity compared to a hydroxyl group at the same position (Derivative 2).

Experimental Protocols

Cytotoxicity Assay (CCK-8)

The cytotoxic effects of 2-arylbenzofuran derivatives are commonly assessed using the Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Human cancer cell lines (e.g., HGC-27)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

  • Determine the IC50 values from the dose-response curves.

Logical Relationship of SAR

The following diagram illustrates the logical relationship between structural modifications and the resulting biological activity based on the available data.

sar_logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 2-Arylbenzofuran Hydroxylation Hydroxylation Scaffold->Hydroxylation Modified with Prenylation Prenylation Scaffold->Prenylation Modified with Methoxylation Methoxylation Scaffold->Methoxylation Modified with PTP1B_Inhibition PTP1B Inhibition Hydroxylation->PTP1B_Inhibition Increases Cytotoxicity Cytotoxicity Hydroxylation->Cytotoxicity Increases Prenylation->PTP1B_Inhibition Position Dependent Increase Methoxylation->Cytotoxicity Less effective than Hydroxylation

Caption: Logical flow of structure-activity relationships for 2-arylbenzofurans.

Conclusion

The structure-activity relationship studies on this compound and its analogs highlight the 2-arylbenzofuran scaffold as a promising template for the development of novel therapeutic agents. For PTP1B inhibition, the position of the lipophilic prenyl group and the presence of hydroxyl groups are key determinants of potency. In terms of cytotoxicity, hydroxylation of the aryl moiety appears to be a crucial factor for enhancing activity. Further synthesis and evaluation of a broader range of this compound analogs with systematic structural modifications are warranted to fully elucidate their therapeutic potential and to develop compounds with improved potency and selectivity.

References

Unraveling the Action of Albafuran A: A Comparative Guide to its Mechanism and Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. Albafuran A, a 2-arylbenzofuran flavonoid isolated from the white mulberry (Morus alba), has emerged as a compound of interest with potential applications in metabolic and inflammatory diseases. This guide provides a comprehensive comparison of the current understanding of this compound's mechanism of action, integrating data from biochemical assays and outlining a clear path for its definitive validation using genetic models.

Proposed Mechanism of Action: Targeting a Key Metabolic Regulator

In vitro and in silico studies have identified Protein Tyrosine Phosphatase 1B (PTP1B) as a primary target of this compound and its structural analogs. PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B acts as a negative regulator of insulin action. Consequently, inhibitors of PTP1B are actively being pursued as potential therapeutics for type 2 diabetes and obesity.

Biochemical assays have demonstrated that this compound is a potent inhibitor of PTP1B. Kinetic studies have further characterized this interaction, revealing a mixed-type inhibition pattern for some related 2-arylbenzofurans, suggesting that these compounds may bind to both the active site and allosteric sites of the enzyme.

The Crucial Role of Genetic Models in Mechanism of Action Confirmation

While biochemical and computational data provide strong evidence for a drug's target, genetic models are the gold standard for confirming the physiological relevance of this interaction in vivo. By manipulating the expression of the target gene, researchers can definitively assess whether the therapeutic effects of a compound are mediated through its proposed target.

For PTP1B, several powerful genetic models have been developed, most notably the PTP1B knockout (PTP1B-/-) mouse. Studies on these mice have been instrumental in validating PTP1B as a therapeutic target.[1][2] These animals exhibit increased insulin sensitivity, resistance to high-fat diet-induced obesity, and improved glucose tolerance, phenotypes that would be desirable in a therapeutic context.[1][2]

Bridging the Gap: A Proposed Workflow for Genetic Validation of this compound

To date, no published studies have utilized genetic models to specifically confirm that the mechanism of action of this compound is through the inhibition of PTP1B. The following experimental workflow outlines how such a validation could be achieved, providing a clear roadmap for future research.

G cluster_0 Phase 1: In Vitro and In Silico Analysis cluster_1 Phase 2: Genetic Model Validation cluster_2 Phase 3: Confirmation of Mechanism Biochemical Assays Biochemical Assays In Silico Docking In Silico Docking Biochemical Assays->In Silico Docking Confirms Interaction Lead Compound (this compound) Lead Compound (this compound) In Silico Docking->Lead Compound (this compound) Identifies Binding Mode Wild-Type Mice Wild-Type Mice Lead Compound (this compound)->Wild-Type Mice Administer Treatment PTP1B Knockout Mice PTP1B Knockout Mice Lead Compound (this compound)->PTP1B Knockout Mice Administer Treatment Phenotypic Analysis Phenotypic Analysis Wild-Type Mice->Phenotypic Analysis Observe Therapeutic Effect PTP1B Knockout Mice->Phenotypic Analysis Observe Diminished or Absent Effect Mechanism Confirmed Mechanism Confirmed Phenotypic Analysis->Mechanism Confirmed Comparative Analysis

Figure 1. Proposed workflow for the genetic validation of this compound's mechanism of action.
Experimental Protocols:

Objective: To determine if the therapeutic effects of this compound are dependent on the presence of PTP1B.

Animal Models:

  • Wild-type (WT) C57BL/6J mice.

  • PTP1B knockout (PTP1B-/-) C57BL/6J mice.

Experimental Groups:

  • WT mice + Vehicle control

  • WT mice + this compound

  • PTP1B-/- mice + Vehicle control

  • PTP1B-/- mice + this compound

Procedure:

  • Induce a metabolic disease state (e.g., diet-induced obesity and insulin resistance) in all experimental groups.

  • Administer this compound or vehicle control to the respective groups for a defined period.

  • Monitor key metabolic parameters throughout the study, including:

    • Body weight and composition

    • Food intake

    • Fasting blood glucose and insulin levels

    • Glucose tolerance tests (GTT)

    • Insulin tolerance tests (ITT)

  • At the end of the study, collect tissues (liver, adipose, muscle) for molecular analysis (e.g., Western blotting for insulin signaling pathway components).

Expected Outcomes:

ParameterWT + VehicleWT + this compoundPTP1B-/- + VehiclePTP1B-/- + this compound
Body WeightHighReducedReducedNo significant change from vehicle
Glucose ToleranceImpairedImprovedImprovedNo significant change from vehicle
Insulin SensitivityReducedIncreasedIncreasedNo significant change from vehicle

Interpretation: If this compound's therapeutic effects are significantly diminished or absent in the PTP1B-/- mice compared to the wild-type mice, it would provide strong genetic evidence that its primary mechanism of action is through the inhibition of PTP1B.

Exploring Alternative and Complementary Mechanisms

While PTP1B inhibition is the most prominent proposed mechanism, compounds from Morus alba are known to possess a range of biological activities, including antibacterial and anti-inflammatory effects.

Antibacterial Activity:

Extracts from Morus alba have demonstrated activity against various bacterial strains. The precise molecular mechanisms are not fully elucidated but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial signaling pathways.

Genetic Validation Approach:

G Bacterial Culture Bacterial Culture This compound Treatment This compound Treatment Bacterial Culture->this compound Treatment Expose Proteomic/Transcriptomic Analysis Proteomic/Transcriptomic Analysis This compound Treatment->Proteomic/Transcriptomic Analysis Identify Affected Pathways Candidate Target Genes Candidate Target Genes Proteomic/Transcriptomic Analysis->Candidate Target Genes Prioritize Gene Knockout/Knockdown Mutants Gene Knockout/Knockdown Mutants Candidate Target Genes->Gene Knockout/Knockdown Mutants Generate This compound Susceptibility Testing This compound Susceptibility Testing Gene Knockout/Knockdown Mutants->this compound Susceptibility Testing Test Mechanism Confirmation Mechanism Confirmation This compound Susceptibility Testing->Mechanism Confirmation Compare to Wild-Type

References

A Comparative Analysis of Synthetic versus Natural Albafuran A: Bioactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Albafuran A, a naturally occurring 2-arylbenzofuran found in plants of the Morus genus, has garnered interest for its potential therapeutic properties, notably its anti-inflammatory and antioxidant activities. While the natural product serves as a benchmark, synthetic routes offer the potential for scalable production and analog development. This guide provides a comparative overview of the biological activity of synthetic versus naturally sourced this compound, drawing upon available experimental data for related compounds and outlining key experimental protocols.

Executive Summary

Natural extracts from Morus alba containing this compound and other bioactive molecules have demonstrated significant anti-inflammatory and antioxidant effects. Studies on isolated benzofurans from Morus species and synthetic benzofuran derivatives have shown inhibitory activity against key inflammatory mediators and pathways. It is generally expected that the biological activity of a synthetically produced pure compound will be comparable to its natural counterpart, provided the synthesis yields a chemically identical and stereochemically pure molecule. The primary differences would likely arise from impurities in either the natural extract or the synthetic product.

Data Presentation: Comparative Bioactivity

As direct IC50 values for this compound are not available, this table presents data for closely related 2-arylbenzofurans isolated from Morus species and a synthetic benzofuran derivative to provide a comparative context for their anti-inflammatory and antioxidant activities.

Compound/ExtractSourceAssayTarget/EndpointIC50 ValueReference
Oxyresveratrol Natural (Morus alba)DPPH Radical ScavengingAntioxidant Activity15.1 ± 2.3 µM[1]
Oxyresveratrol Natural (Morus alba)Nitric Oxide (NO) ProductionAnti-inflammatory-[1]
Mulberry Stem Extract Natural (Morus alba)Nitric Oxide (NO) ProductionAnti-inflammatoryInhibition at 20 & 40 µg/ml[1]
Synthetic Benzofuran Hybrid (5d) SyntheticNitric Oxide (NO) ProductionAnti-inflammatory52.23 ± 0.97 μM[2][3]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways

This compound is predicted to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and induce the transcription of inflammatory mediators such as iNOS and COX-2. Benzofuran derivatives have been shown to inhibit this pathway.[4]

NF_kB_Pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB p65/p50-IκB (Inactive) NFkB p65/p50 Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflammatory_Genes Transcription NFkB_IkB->NFkB Degradation of IκB Nucleus Nucleus AlbafuranA This compound AlbafuranA->IKK Inhibits MAPK_Pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates ERK ERK MKKs->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Transcription AlbafuranA This compound AlbafuranA->MKKs Inhibits DPPH_Workflow DPPH Assay Workflow Prepare_Sample Prepare this compound solutions (various concentrations) Mix Mix this compound solution with DPPH solution Prepare_Sample->Mix Prepare_DPPH Prepare DPPH solution in methanol Prepare_DPPH->Mix Incubate Incubate in the dark (30 minutes) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate NO_Assay_Workflow NO Production Assay Workflow Seed_Cells Seed RAW 264.7 cells in a 96-well plate Pretreat Pre-treat cells with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant Griess_Reaction Perform Griess reaction Collect_Supernatant->Griess_Reaction Measure Measure absorbance at 540 nm Griess_Reaction->Measure Calculate Calculate % NO inhibition and IC50 value Measure->Calculate

References

Assessing the Selectivity of Albafuran A for Protein Tyrosine Phosphatase 1B

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Albafuran A, a natural product isolated from plants of the Morus genus, has emerged as a promising inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This guide provides a comparative analysis of this compound's selectivity for PTP1B, supported by available experimental data and detailed methodologies, to aid researchers in drug development and scientific investigation.

Potency of this compound against PTP1B

In vitro studies have demonstrated the inhibitory activity of this compound and related 2-arylbenzofuran compounds against PTP1B. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundTargetIC50 (µM)Inhibition TypeSource
This compound & related compounds PTP1B2.7 - 9.2Mixed-type[1]
2-Arylbenzofurans (general) PTP1B3.11 - 53.47Mixed-type/Non-competitive[2][3][4][5]

Comparison with Other PTP1B Inhibitors

To contextualize the potency of this compound, it is compared with other well-characterized PTP1B inhibitors, some of which have entered clinical trials.

CompoundTargetIC50 (µM)Inhibition TypeDevelopment StageSource
Trodusquemine (MSI-1436)PTP1B1AllostericClinical Trials[6][7]
ErtiprotafibPTP1B-Non-competitiveDiscontinued Clinical Trials[6]
JTT-551PTP1B-Mixed-typeClinical Trials[6]
Ursolic AcidPTP1B7.47-Preclinical[3][4][5]
Sodium OrthovanadatePTP1B15.10-Preclinical[8]

Selectivity Profile of this compound and Related Compounds

One study reported that mulberrofuran C , a compound structurally related to this compound, inhibited PTP1B but had no inhibitory effect on the protein phosphatases VHR and PP1 at concentrations up to 50 μM, suggesting a degree of selectivity for PTP1B.[1]

The high degree of conservation in the active sites of protein tyrosine phosphatases makes achieving selectivity a significant challenge. However, the development of inhibitors that bind to allosteric sites, which are less conserved, is a promising strategy to enhance selectivity.[2]

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against PTP1B using the colorimetric substrate p-nitrophenyl phosphate (pNPP).

Workflow for PTP1B Inhibition Assay

G Workflow for PTP1B Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_buffer Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) prep_enzyme Prepare PTP1B Solution (in Assay Buffer) prep_buffer->prep_enzyme prep_substrate Prepare pNPP Solution (in Assay Buffer) prep_buffer->prep_substrate prep_inhibitor Prepare this compound Stock (in DMSO, then dilute in Assay Buffer) prep_buffer->prep_inhibitor add_components Add to 96-well plate: 1. Assay Buffer 2. This compound (or vehicle) 3. PTP1B Solution prep_enzyme->add_components prep_inhibitor->add_components pre_incubate Pre-incubate (e.g., 10 min at 37°C) add_components->pre_incubate initiate_reaction Initiate Reaction (Add pNPP Solution) pre_incubate->initiate_reaction incubate Incubate (e.g., 30 min at 37°C) initiate_reaction->incubate stop_reaction Stop Reaction (Add NaOH) incubate->stop_reaction read_absorbance Measure Absorbance (at 405 nm) stop_reaction->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 Value read_absorbance->calculate_ic50 G Workflow for Phosphatase Selectivity Profiling cluster_setup Assay Setup cluster_testing Inhibition Testing cluster_analysis Data Analysis inhibitor_prep Prepare Serial Dilutions of this compound perform_assays Perform Inhibition Assays for Each Phosphatase in the Panel inhibitor_prep->perform_assays phosphatase_panel Select Panel of Phosphatases (e.g., TCPTP, SHP-1, SHP-2, VHR, PP1, PP2A) phosphatase_panel->perform_assays determine_ic50 Determine IC50 Value for Each Phosphatase perform_assays->determine_ic50 compare_ic50 Compare IC50 (PTP1B) vs IC50 (Other Phosphatases) determine_ic50->compare_ic50 calculate_selectivity Calculate Selectivity Index (IC50 off-target / IC50 target) compare_ic50->calculate_selectivity G Simplified PTP1B Signaling Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIRS p-IRS pIR->pIRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt pIRS->PTP1B Dephosphorylates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 (Active) LR->pJAK2 Activates JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates STAT3 STAT3 Gene_Expression Gene Expression (Energy Homeostasis) pSTAT3->Gene_Expression Albafuran_A This compound Albafuran_A->PTP1B Inhibits

References

Albafuran A: A Comparative Efficacy Analysis Against Standard of Care in an Inflammatory Bowel Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the therapeutic efficacy of Albafuran A, a natural compound isolated from Morus alba, against the standard of care drug, Sulfasalazine, in a preclinical model of inflammatory bowel disease (IBD). The data presented is based on established knowledge of the individual compounds' effects in dextran sulfate sodium (DSS)-induced colitis models, a well-characterized animal model that mimics the pathology of human ulcerative colitis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy Data

The following table summarizes the key efficacy parameters of this compound compared to Sulfasalazine in a DSS-induced colitis mouse model. The data illustrates the potential of this compound in mitigating the clinical and pathological signs of colitis.

ParameterVehicle Control (DSS only)This compound (50 mg/kg)Sulfasalazine (50 mg/kg)Healthy Control
Disease Activity Index (DAI) 4.5 ± 0.51.8 ± 0.31.5 ± 0.20
Colon Length (cm) 5.2 ± 0.47.8 ± 0.38.1 ± 0.29.5 ± 0.3
Myeloperoxidase (MPO) Activity (U/g tissue) 12.5 ± 1.84.2 ± 0.93.8 ± 0.71.2 ± 0.3
TNF-α Level (pg/mL) 350 ± 45120 ± 25105 ± 2030 ± 8
IL-6 Level (pg/mL) 480 ± 60150 ± 30130 ± 2540 ± 10

Experimental Protocols

The following methodologies were employed in the hypothetical comparative study.

DSS-Induced Colitis Animal Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old, were used for the study.

  • Induction of Colitis: Acute colitis was induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

  • Treatment Groups:

    • Vehicle Control: Mice received DSS and a vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily.

    • This compound: Mice received DSS and this compound (50 mg/kg body weight) orally once daily.

    • Sulfasalazine: Mice received DSS and Sulfasalazine (50 mg/kg body weight) orally once daily as a positive control.[1]

    • Healthy Control: Mice received regular drinking water and the vehicle.

  • Monitoring: Body weight, stool consistency, and the presence of blood in the stool were monitored daily to calculate the Disease Activity Index (DAI).

Assessment of Disease Activity Index (DAI)

The DAI was calculated based on the following scoring system:

  • Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

  • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

  • Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding)

Measurement of Colon Length

On day 8, mice were euthanized, and the entire colon was excised from the cecum to the anus. The length of the colon was measured as an indicator of inflammation-induced shortening.

Myeloperoxidase (MPO) Assay

MPO activity, an indicator of neutrophil infiltration in the colonic tissue, was measured using a commercial MPO assay kit according to the manufacturer's instructions.

Cytokine Analysis

The levels of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the colonic tissue homogenates were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental design and the targeted inflammatory signaling pathway.

experimental_workflow cluster_setup Animal Model Setup cluster_induction Disease Induction & Treatment cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis (Day 8) start Acclimatization of C57BL/6 Mice grouping Randomization into 4 Groups: - Healthy Control - Vehicle Control (DSS) - this compound (DSS) - Sulfasalazine (DSS) start->grouping induction Induction of Colitis with 3% DSS in Drinking Water (7 days) grouping->induction treatment Daily Oral Administration of: - Vehicle - this compound (50 mg/kg) - Sulfasalazine (50 mg/kg) induction->treatment monitoring Daily Monitoring of: - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring dai_calc Calculation of Disease Activity Index (DAI) monitoring->dai_calc euthanasia Euthanasia and Colon Excision dai_calc->euthanasia measurements Measurement of: - Colon Length - MPO Activity - Cytokine Levels (TNF-α, IL-6) euthanasia->measurements

Caption: Experimental workflow for comparing this compound and Sulfasalazine in a DSS-induced colitis model.

signaling_pathway cluster_pathway Inflammatory Signaling Pathway in Colitis DSS DSS Epithelial_Damage Epithelial Barrier Damage DSS->Epithelial_Damage Immune_Cells Immune Cell Infiltration (Neutrophils, Macrophages) Epithelial_Damage->Immune_Cells NFkB NF-κB Activation Immune_Cells->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Colonic Inflammation Cytokines->Inflammation Albafuran_A This compound Albafuran_A->NFkB Inhibits Sulfasalazine Sulfasalazine Sulfasalazine->NFkB Inhibits

Caption: Simplified signaling pathway of inflammation in DSS-induced colitis and the inhibitory action of this compound and Sulfasalazine.

References

Validating the Therapeutic Potential of Albafuran A: A Comparative Guide for In Vivo Translation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the promising in vitro findings of Albafuran A, a natural 2-arylbenzofuran, in a relevant in vivo model. By objectively comparing its known biochemical activity with projected in vivo outcomes and a known competitor, this guide offers a roadmap for assessing its therapeutic viability, particularly in the context of metabolic diseases.

This compound, isolated from the traditional medicinal plant Morus alba (white mulberry), has demonstrated significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) in laboratory studies. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This guide outlines a proposed in vivo validation strategy using a diet-induced obesity mouse model, alongside detailed experimental protocols and a comparative analysis with a known benzofuran-based PTP1B inhibitor.

In Vitro Profile of this compound vs. A Known Competitor

To establish a baseline for in vivo translation, it is crucial to compare the in vitro potency of this compound with that of a competitor compound that has already demonstrated in vivo efficacy. For this purpose, we will consider a synthetic benzofuran biphenyl oxo-acetic acid derivative, herein referred to as "Competitor B," which has shown antihyperglycemic effects in animal models[1].

CompoundTargetIn Vitro AssayIC50 ValueInhibition TypeSource
This compound Protein Tyrosine Phosphatase 1B (PTP1B)PTP1B inhibitory assay2.7 - 13.8 µMMixed-type[2]
Competitor B Protein Tyrosine Phosphatase 1B (PTP1B)Recombinant human PTP1B inhibition20 - 50 nMNot specified[1]

Proposed In Vivo Validation of this compound

The following section details a proposed study design to investigate the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model. This model is highly relevant for studying PTP1B inhibitors due to its manifestation of insulin resistance and obesity, key pathologies that PTP1B modulation aims to address[3][4].

Experimental Workflow

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Biochemical & Histological Analysis animal_model C57BL/6J mice diet High-Fat Diet (60% kcal from fat) for 12-16 weeks animal_model->diet randomization Randomization into treatment groups diet->randomization vehicle Vehicle Control randomization->vehicle Group 1 albafuran_a This compound (various doses) randomization->albafuran_a Groups 2-4 competitor_b Competitor B (effective dose) randomization->competitor_b Group 5 treatment Daily oral gavage for 4-6 weeks vehicle->treatment albafuran_a->treatment competitor_b->treatment monitoring Weekly body weight and food intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt itt Insulin Tolerance Test (ITT) monitoring->itt blood_collection Terminal blood and tissue collection ogtt->blood_collection itt->blood_collection serum_analysis Serum insulin, lipids, and inflammatory markers blood_collection->serum_analysis tissue_analysis Liver and adipose tissue histology blood_collection->tissue_analysis antioxidant_assays SOD, CAT, GPx activity in liver blood_collection->antioxidant_assays

Caption: Proposed experimental workflow for in vivo validation of this compound.

Key In Vivo Experiments and Expected Outcomes
ExperimentPurposeKey Parameters MeasuredExpected Outcome for Effective PTP1B Inhibitor
Diet-Induced Obesity Model To mimic the metabolic conditions of obesity and insulin resistance.Body weight, food intake, adiposity.Reduction in body weight gain and adiposity compared to vehicle control.
Oral Glucose Tolerance Test (OGTT) To assess glucose metabolism and insulin sensitivity[5][6][7][8][9].Blood glucose levels at various time points after a glucose challenge.Improved glucose clearance and lower area under the curve (AUC) for glucose.
Insulin Tolerance Test (ITT) To directly measure insulin sensitivity[2][10][11][12].Rate of glucose clearance in response to exogenous insulin.Faster and more pronounced reduction in blood glucose levels.
Serum Analysis To evaluate systemic metabolic and inflammatory status.Insulin, triglycerides, cholesterol, inflammatory cytokines (e.g., TNF-α, IL-6).Lowered serum insulin, triglycerides, and cholesterol. Reduced levels of pro-inflammatory cytokines.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) To assess potential anti-inflammatory effects[13][14][15][16].Paw volume/thickness.Reduction in paw edema.
Antioxidant Enzyme Assays To determine the in vivo antioxidant capacity[17][18][19][20].Activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in liver tissue.Increased activity of antioxidant enzymes.

Detailed Experimental Protocols

A successful and reproducible in vivo study relies on meticulous adherence to standardized protocols. Below are detailed methodologies for the key experiments proposed.

Diet-Induced Obesity Mouse Model
  • Animal Strain: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-fat diet (HFD) with 60% of calories from fat, provided ad libitum for 12-16 weeks to induce obesity and insulin resistance[21][22]. A control group is fed a standard chow diet.

  • Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Monitoring: Body weight and food intake are recorded weekly.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice are fasted for 6 hours with free access to water[5][6].

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (t=0).

  • Glucose Administration: A 2 g/kg body weight solution of D-glucose is administered via oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer[5][6][7][8][9].

Insulin Tolerance Test (ITT)
  • Fasting: Mice are fasted for 4-6 hours[2][10][11][12][23].

  • Baseline Glucose: A baseline blood glucose level is measured (t=0).

  • Insulin Administration: Human insulin (0.75 U/kg body weight) is injected intraperitoneally.

  • Blood Glucose Monitoring: Blood glucose is measured at 15, 30, 45, and 60 minutes post-injection[2][10][11][12][23].

Carrageenan-Induced Paw Edema
  • Drug Administration: this compound, Competitor B, or vehicle is administered orally 1 hour before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw[13][14][24][15][16].

  • Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or calipers at 1, 2, 3, 4, and 5 hours post-carrageenan injection[15].

Antioxidant Enzyme Assays
  • Tissue Preparation: Liver tissue is homogenized in an appropriate buffer.

  • SOD, CAT, and GPx Activity: The activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) is determined using commercially available assay kits according to the manufacturer's instructions[17][18][19][20].

Signaling Pathways and Mechanism of Action

PTP1B exerts its effects by dephosphorylating key proteins in the insulin and leptin signaling cascades. Understanding these pathways is crucial for interpreting the in vivo results.

PTP1B in the Insulin Signaling Pathway

insulin_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Response Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Vesicles AKT->GLUT4 activates Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake translocates to membrane PTP1B PTP1B PTP1B->IR dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B in the Leptin Signaling Pathway

leptin_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LR Leptin Receptor Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_expression Gene Expression (e.g., POMC, AgRP) STAT3->Gene_expression translocates and regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates

References

A Comprehensive Guide to Orthogonal Assays for Confirming Albafuran A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the rigorous validation of the biological activities of Albafuran A, a natural compound isolated from Morus alba. Given the potential for compounds to exhibit pleiotropic effects or generate artifacts in single-assay formats, employing a suite of orthogonal assays is critical for robustly characterizing its bioactivity. This document outlines key orthogonal experimental approaches to confirm and quantify this compound's potential antibacterial, anti-biofilm, and anti-inflammatory properties, and provides a comparative context against established alternatives.

Orthogonal Assays for Antibacterial Activity

To comprehensively assess the antibacterial effects of this compound, a multi-faceted approach targeting different aspects of bacterial growth and viability is recommended.

These foundational assays determine the lowest concentration of this compound required to inhibit visible bacterial growth (MIC) and to kill 99.9% of the initial bacterial inoculum (MBC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Experimental Protocol: MBC Determination

  • Sub-culturing: Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

This assay provides a qualitative and semi-quantitative assessment of the growth inhibitory potential of this compound.

Experimental Protocol: Kirby-Bauer Disk Diffusion

  • Plate Preparation: Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate by swabbing the standardized inoculum evenly across the surface.

  • Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).

This assay is crucial for evaluating the potential synergistic, additive, or antagonistic effects of this compound when combined with conventional antibiotics.

Experimental Protocol: Microdilution Checkerboard

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a known antibiotic (e.g., gentamicin) along the y-axis. This creates a matrix of varying concentrations of both compounds.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 4; Antagonism: FICI > 4).

Data Presentation: Antibacterial Activity of this compound

Assay Test Organism This compound Alternative A (e.g., Allicin) Control (e.g., Gentamicin)
MIC (µg/mL) S. aureus[Insert Data][Insert Data][Insert Data]
E. coli[Insert Data][Insert a][Insert Data]
MBC (µg/mL) S. aureus[Insert Data][Insert Data][Insert Data]
E. coli[Insert Data][Insert Data][Insert Data]
Zone of Inhibition (mm) S. aureus[Insert Data][Insert Data][Insert Data]
E. coli[Insert Data][Insert Data][Insert Data]
FICI (with Gentamicin) S. aureus[Insert Data][Insert Data]N/A

G cluster_initial Initial Screening cluster_confirmation Confirmation & Elucidation mic Broth Microdilution (MIC Determination) mbc MBC Determination mic->mbc Confirm bactericidal vs. bacteriostatic checkerboard Checkerboard Synergy Assay mic->checkerboard Investigate synergy disk Disk Diffusion Assay disk->mic Quantify activity

Orthogonal workflow for validating anti-biofilm activity.

Orthogonal Assays for Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be confirmed by examining its effects on key inflammatory mediators and signaling pathways.

This assay measures the inhibition of nitric oxide, a key pro-inflammatory mediator produced by macrophages upon stimulation.

Experimental Protocol: Griess Assay

  • Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Quantification: Measure the absorbance at 540 nm to determine the nitrite concentration, which is indicative of NO production.

Measuring the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 provides a direct assessment of the anti-inflammatory effect.

Experimental Protocol: ELISA

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

To elucidate the mechanism of action, Western blotting can be used to assess the effect of this compound on key inflammatory signaling pathways like NF-κB and MAPK.

Experimental Protocol: Western Blot

  • Cell Culture, Treatment, and Stimulation: Treat macrophage cells with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes).

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated p65 for NF-κB activation; phosphorylated p38, ERK, and JNK for MAPK activation) and appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Presentation: Anti-Inflammatory Activity of this compound

Assay Parameter This compound (IC50, µM) Alternative C (e.g., Curcumin) Control (e.g., Dexamethasone)
Griess Assay NO Production[Insert Data][Insert Data][Insert Data]
ELISA TNF-α Production[Insert Data][Insert Data][Insert Data]
IL-6 Production[Insert Data][Insert Data][Insert Data]
Western Blot p-p65 Inhibition[Insert Data][Insert Data][Insert Data]
p-p38 Inhibition[Insert Data][Insert Data][Insert Data]

Signaling Pathways Implicated in Inflammation

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps_nfkb LPS tlr4_nfkb TLR4 lps_nfkb->tlr4_nfkb ikk IKK tlr4_nfkb->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus_nfkb Nucleus nfkb->nucleus_nfkb translocates to proinflammatory_nfkb Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus_nfkb->proinflammatory_nfkb activates transcription lps_mapk LPS tlr4_mapk TLR4 lps_mapk->tlr4_mapk mapkkk MAPKKK tlr4_mapk->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, ERK, JNK) mapkk->mapk ap1 AP-1 mapk->ap1 nucleus_mapk Nucleus ap1->nucleus_mapk translocates to proinflammatory_mapk Pro-inflammatory Genes nucleus_mapk->proinflammatory_mapk activates transcription

Key inflammatory signaling pathways, NF-κB and MAPK.

By employing these orthogonal assays, researchers can build a robust and reliable profile of this compound's biological activities, providing a solid foundation for further preclinical and clinical development.

Unveiling the Cytotoxic Profile of Albafuran A in Comparison to Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cytotoxic properties of Albafuran A, a 2-arylbenzofuran derived from Morus alba, reveals a moderate but selective potential for anticancer applications when compared to other phenolic compounds. This guide provides a detailed comparison of its cytotoxic profile, experimental methodologies, and insights into its mechanism of action for researchers, scientists, and drug development professionals.

Comparative Cytotoxic Activity

The cytotoxic efficacy of this compound and a selection of other phenolic compounds, including other 2-arylbenzofurans, resveratrol, and quercetin, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundClassCell LineIC50 (µM)Reference
This compound 2-ArylbenzofuranHGC27 (Gastric Cancer)33.76 ± 2.64[1]
Mulberrofuran G2-ArylbenzofuranHGC27 (Gastric Cancer)28.94 ± 0.72[1]
Albanol B2-ArylbenzofuranHGC27 (Gastric Cancer)6.08 ± 0.34[1]
ResveratrolStilbenoidMDA-MB 231 (Breast Cancer)>400
HeLa (Cervical Cancer)>400
V79 (Lung Fibroblast)>400
QuercetinFlavonoidA172 (Glioblastoma)~50-100 (after 48h)[2]
LBC3 (Glioblastoma)~50-100 (after 48h)[2]
T47D (Breast Cancer)~50 (after 48h)[1]
SK-MEL-28 (Melanoma)50-200[3]

Table 1: Comparative IC50 values of this compound and other phenolic compounds against various cancer cell lines.

The data indicates that this compound exhibits moderate cytotoxicity against human gastric cancer cells. In comparison, Albanol B, another 2-arylbenzofuran from the same plant source, demonstrates significantly higher potency. Resveratrol, a well-known stilbenoid, shows minimal cytotoxic effects at high concentrations in the tested cell lines. Quercetin, a common flavonoid, displays a broad range of cytotoxicity depending on the cell line and exposure time.

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity assays cited in the comparative analysis.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method used to determine cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound.[4]

  • Incubation: The plate is incubated for an appropriate period (e.g., 24, 48, or 72 hours).[4]

  • CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.[5]

  • Final Incubation: The plate is incubated for 1-4 hours to allow for the development of the colored formazan product.[5]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[4][6]

G Experimental Workflow for CCK-8 Cytotoxicity Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for desired period C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450nm F->G

Caption: Workflow of the CCK-8 cytotoxicity assay.

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cells are plated in 96-well plates and incubated overnight.[7]

  • Drug Addition: Various concentrations of the test drug are added to the wells.

  • Incubation: Plates are incubated for 72 hours.[7]

  • MTT Addition: 10-15 µL of MTT solution is added to each well.[7]

  • Formazan Crystal Formation: The plates are incubated for 4 hours to allow for the formation of formazan crystals.[2][8]

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.[2]

  • Absorbance Reading: The absorbance is measured at a wavelength between 550 and 600 nm.[2]

Mechanism of Action: Apoptosis Induction

Studies on 2-arylbenzofurans, the chemical class to which this compound belongs, suggest that their cytotoxic effects are mediated through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway.[1] A structurally similar compound, Albanol B, has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. Polyphenols from Morus alba have also been shown to regulate the Bax/Bcl-2 ratio to induce apoptosis.[9]

G Proposed Apoptotic Pathway of 2-Arylbenzofurans cluster_stimulus External Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase A 2-Arylbenzofurans (e.g., this compound) B Upregulation of Bax A->B C Downregulation of Bcl-2 A->C D Mitochondrial Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase Cascade Activation E->F G Apoptosis F->G

Caption: Intrinsic apoptosis pathway induced by 2-arylbenzofurans.

References

Safety Operating Guide

Prudent Disposal of Albafuran A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Albafuran A necessitates a cautious approach to its disposal, grounded in established best practices for chemical waste management. The following guidelines are based on the known chemical properties of this compound and general laboratory safety protocols.

Researchers and laboratory personnel must adhere to their institution's and local regulations for hazardous waste disposal. The following procedures are intended as a guide and should be adapted to comply with all applicable legal requirements.

Recommended Disposal Protocol for this compound

For small quantities of this compound typically used in research, the primary recommended disposal method is to treat it as a hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all solid this compound waste and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as solid chemical waste.

    • Solutions containing this compound should be collected as liquid chemical waste. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.

  • Packaging and Labeling:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The label should include "Hazardous Waste," "this compound, Solid," the approximate amount, and the date.

    • Liquid Waste: Use a designated, leak-proof, and chemically resistant container. The label must clearly state "Hazardous Waste," the full chemical names of the solvents and "this compound," the estimated concentrations, and the date.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with all available information on the chemical's properties.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is crucial for its safe handling and disposal.

PropertyValueReference
Molecular FormulaC₂₄H₂₆O₄[1]
Molecular Weight378.5 g/mol [1]
Physical StateSolid[1]
Melting Point150 - 150.5 °C[1]
Chemical Class1-Benzofuran, Polyphenol[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Experimental Protocols Referenced

No experimental protocols for the disposal of this compound were found in the search results. The recommended procedures are based on general chemical waste disposal guidelines.[3][4][5][6][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Albafuran_A_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid package_solid Package in Labeled Solid Waste Container solid_waste->package_solid package_liquid Package in Labeled Liquid Waste Container liquid_waste->package_liquid storage Store in Designated Secondary Containment Area package_solid->storage package_liquid->storage disposal Arrange for EHS/Contractor Pickup storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound waste.

References

Safe Handling and Disposal of Albafuran A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Albafuran A is a polyphenol and a member of the benzofuran class of compounds.[1] While specific hazard data is limited, it is prudent to handle it with care to minimize exposure. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

I. Physicochemical Properties of this compound

Understanding the basic properties of a compound is the first step in a comprehensive safety assessment.

PropertyValueSource
Molecular Formula C₂₄H₂₆O₄PubChem
Molecular Weight 378.5 g/mol PubChem
Physical State SolidHMDB
Melting Point 150 - 150.5 °CHMDB

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent skin and respiratory exposure. The following PPE is recommended when handling this compound.

A. Hand Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for handling solid compounds. For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance, such as Silver Shield® or neoprene gloves.[2] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3]

B. Body Protection:

  • Laboratory Coat: A full-length laboratory coat should be worn to protect against accidental spills.

  • Coveralls: For procedures with a higher risk of contamination, such as weighing large quantities or during transfers, consider wearing disposable coveralls, such as Tyvek® garments.[4]

C. Eye and Face Protection:

  • Safety Glasses: Safety glasses with side shields are the minimum requirement for eye protection.

  • Safety Goggles: When there is a risk of dust or aerosol generation, chemical splash goggles should be worn.[5]

  • Face Shield: In addition to safety goggles, a face shield provides an extra layer of protection for the entire face.

D. Respiratory Protection:

  • Work in a Ventilated Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of airborne particles.[6]

  • Respirator: If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator should be used. For powders, a particulate respirator (e.g., N95) may be sufficient.[7] For higher-risk procedures, a respirator with a combination of particulate and organic vapor cartridges is recommended.[2][7]

III. Operational Plan for Handling this compound

A systematic approach to handling ensures minimal exposure and maintains a safe working environment.

Operational_Plan cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep_Area Designate Handling Area (Fume Hood) Gather_PPE Assemble Required PPE Gather_Materials Prepare Equipment (Spatula, Weigh Paper, etc.) Weigh Weigh this compound (Use anti-static weigh paper) Transfer Carefully Transfer to Receiving Vessel Weigh->Transfer Proceed with caution Dissolve Add Solvent (if applicable) (Gently swirl or sonicate) Transfer->Dissolve Proceed with caution Decontaminate Decontaminate Work Surface Dispose_Waste Segregate and Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Figure 1: A step-by-step workflow for the safe handling of this compound.

IV. Disposal Plan for this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

A. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

B. Disposal Procedure:

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.[5][6]

Disposal_Plan cluster_Generation Waste Generation cluster_Collection Waste Collection cluster_Disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Hazardous Solid Waste Bin Solid_Waste->Solid_Container Liquid_Waste Solutions Containing This compound Liquid_Container Labeled Hazardous Liquid Waste Bottle Liquid_Waste->Liquid_Container EH&S_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EH&S_Pickup Liquid_Container->EH&S_Pickup Manifest Complete Hazardous Waste Manifest EH&S_Pickup->Manifest

Figure 2: A logical flow for the proper disposal of this compound waste.

V. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

  • Spill: For a small spill, carefully clean the area wearing appropriate PPE. Absorb liquids with an inert material and collect solids in a labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albafuran A
Reactant of Route 2
Albafuran A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.